molecular formula C7H6N2O3S B179839 Imidazo[1,2-a]pyridine-3-sulfonic acid CAS No. 112581-51-8

Imidazo[1,2-a]pyridine-3-sulfonic acid

Cat. No.: B179839
CAS No.: 112581-51-8
M. Wt: 198.2 g/mol
InChI Key: JLAKLCCPOHSRQJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-sulfonic acid serves as a versatile chemical scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is a privileged structure in pharmaceutical development, found in several clinically used drugs and numerous investigational compounds due to its favorable physicochemical properties and ability to interact with biological targets . This sulfonic acid functionalized derivative is particularly valuable for constructing more complex, potent molecules designed for specific protein interactions. Research has demonstrated the significant potential of functionalized imidazo[1,2-a]pyridines as selective kinase inhibitors. One prominent application is in the development of c-Met receptor tyrosine kinase inhibitors, where related compounds have shown potent and selective inhibition (IC50 = 12.8 nmol/L for a leading candidate) with dose-dependent suppression of downstream Akt and ERK signaling pathways in cancer cells . The c-Met signaling pathway is a validated therapeutic target in oncology due to its role in cancer formation, progression, and dissemination . Beyond c-Met inhibition, this chemical scaffold has shown promise in developing inhibitors for other kinase targets including PDGFRβ, which plays important roles in malignant disease and fibrosis . Additionally, imidazo[1,2-a]pyridine-3-carboxamide derivatives have demonstrated exceptional potency against Mycobacterium tuberculosis, with some compounds exhibiting MIC values ≤0.006 μM, highlighting the structural versatility and therapeutic potential of this chemical class across multiple disease areas . The sulfonic acid functionality provides a handle for further chemical modification, enabling diversification for structure-activity relationship studies and optimization of drug-like properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAKLCCPOHSRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560105
Record name Imidazo[1,2-a]pyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112581-51-8
Record name Imidazo[1,2-a]pyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridine-3-sulfonic Acid and its Core Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of the imidazo[1,2-a]pyridine scaffold, with a specific focus on derivatives functionalized at the 3-position, exemplified by Imidazo[1,2-a]pyridine-3-sulfonic acid. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide leverages data from closely related analogues to provide a thorough understanding of the synthesis, reactivity, and physicochemical properties of this important heterocyclic system. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1]

Core Chemical Properties of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring. This arrangement results in a unique electron distribution and chemical reactivity. The scaffold is known for its thermal stability and can be functionalized at various positions, with the C-3 position being particularly susceptible to electrophilic substitution.[2]

Physicochemical Properties of Imidazo[1,2-a]pyridine Derivatives

The physicochemical properties of imidazo[1,2-a]pyridine derivatives can be significantly influenced by the nature and position of substituents. The introduction of a sulfonic acid group at the C-3 position is expected to dramatically increase the polarity and aqueous solubility of the parent scaffold. Below is a table summarizing key physicochemical properties of the parent imidazo[1,2-a]pyridine and a representative C-3 functionalized analogue.

PropertyImidazo[1,2-a]pyridineThis compound (Predicted/Supplier Data)
Molecular Formula C₇H₆N₂C₇H₆N₂O₃S
Molecular Weight 118.14 g/mol 198.20 g/mol
Melting Point 36-38 °CData not available
Boiling Point 103 °C at 1 mmHgData not available
Solubility Soluble in organic solventsExpected to be soluble in water and polar organic solvents
pKa Data not availableData not available (expected to be acidic)

Synthesis and Reactivity

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several synthetic routes available. The most common approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

General Synthesis of the Imidazo[1,2-a]pyridine Scaffold

A widely used method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-haloketone. The reaction proceeds via an initial N-alkylation followed by cyclization and dehydration.

General Synthesis of Imidazo[1,2-a]pyridines 2-Aminopyridine 2-Aminopyridine Intermediate N-Alkylated Intermediate 2-Aminopyridine->Intermediate N-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Intermediate->Imidazo[1,2-a]pyridine Cyclization & Dehydration

Caption: Generalized Tschitschibabin synthesis of the imidazo[1,2-a]pyridine core.

Synthesis of this compound

Hypothetical Experimental Protocol for Sulfonation:

  • Dissolution: Dissolve imidazo[1,2-a]pyridine (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonating Agent: Add a sulfonating agent, such as chlorosulfonic acid (1.1 equivalents), dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography.

  • Quenching: Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Isolation: The product, this compound, would likely precipitate from the aqueous solution. The solid can then be collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: Further purification could be achieved by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Reactivity of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system exhibits a rich and diverse reactivity profile. The C-3 position is particularly reactive towards electrophiles. Other positions on both the imidazole and pyridine rings can also undergo functionalization, often requiring more forcing conditions or the use of metal catalysis.[2]

Reactivity of Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine C3_Func C3-Functionalized (Electrophilic Substitution) Imidazo[1,2-a]pyridine->C3_Func e.g., Sulfonation, Nitration, Halogenation C2_Func C2-Functionalization Imidazo[1,2-a]pyridine->C2_Func Metal-catalyzed cross-coupling Py_Func Pyridine Ring Functionalization Imidazo[1,2-a]pyridine->Py_Func Various methods

Caption: Reactivity map of the imidazo[1,2-a]pyridine scaffold.

Spectroscopic Characterization

The structural elucidation of imidazo[1,2-a]pyridine derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for this compound are not publicly available, the following sections describe the expected spectral features based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of an imidazo[1,2-a]pyridine derivative will show characteristic signals for the protons on both the imidazole and pyridine rings. The chemical shifts of these protons are influenced by the electronic effects of the substituents. For a 3-substituted derivative, the proton at C-2 would typically appear as a singlet in the aromatic region. The protons on the pyridine ring will exhibit characteristic coupling patterns.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the imidazo[1,2-a]pyridine core will have distinct chemical shifts, with the carbons bearing heteroatoms appearing at lower field.

Representative NMR Data for a C-3 Functionalized Imidazo[1,2-a]pyridine Analogue:

Position¹H NMR (ppm)¹³C NMR (ppm)
C-2 ~8.0 (s)~145
C-3 -~110
C-5 ~7.5 (d)~125
C-6 ~6.8 (t)~112
C-7 ~7.2 (t)~124
C-8 ~7.6 (d)~117

Note: These are approximate chemical shifts and can vary depending on the solvent and the specific substituent at C-3.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonic acid group, in addition to the vibrations of the heterocyclic core.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (sulfonic acid) 3200-2500 (broad)
S=O stretch (sulfonic acid) 1250-1160 and 1060-1030
C=N and C=C stretching (aromatic) 1650-1450
C-H stretching (aromatic) 3100-3000
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₆N₂O₃S), the expected molecular ion peak [M]⁺ would be at m/z 198.01. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

Biological Significance and Drug Development

The imidazo[1,2-a]pyridine scaffold is of significant interest to the pharmaceutical industry due to its wide range of biological activities.[1] Derivatives of this core structure have been developed as therapeutic agents for various conditions.

Established and Investigational Therapeutic Applications

Imidazo[1,2-a]pyridine derivatives have been investigated for a multitude of therapeutic applications, including:

  • Hypnotics and Anxiolytics: Zolpidem and Alpidem are well-known drugs containing the imidazo[1,2-a]pyridine core that act as GABA-A receptor agonists.

  • Anticancer Agents: Numerous studies have explored the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of various kinases involved in cancer progression.[3]

  • Anti-inflammatory Agents: Certain derivatives have shown promising anti-inflammatory properties.

  • Antimicrobial and Antiviral Agents: The scaffold has been a template for the development of new antibacterial, antifungal, and antiviral drugs.

The introduction of a sulfonic acid group, as in this compound, could modulate the biological activity and pharmacokinetic properties of the parent molecule, potentially leading to new therapeutic applications.

Generalized Signaling Pathway Involvement

While a specific signaling pathway for this compound has not been elucidated, many imidazo[1,2-a]pyridine-based drugs exert their effects by interacting with specific protein targets, such as receptors or enzymes, thereby modulating intracellular signaling cascades. For example, kinase inhibitors based on this scaffold would interfere with phosphorylation events that are critical for cell growth and survival.

Generalized Signaling Pathway Imidazo[1,2-a]pyridine_Derivative Imidazo[1,2-a]pyridine Derivative Protein_Target Protein Target (e.g., Kinase, Receptor) Imidazo[1,2-a]pyridine_Derivative->Protein_Target Inhibition or Activation Signaling_Cascade Downstream Signaling Cascade Protein_Target->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response

Caption: A generalized model of how imidazo[1,2-a]pyridine derivatives can modulate cellular signaling pathways.

Conclusion

The imidazo[1,2-a]pyridine scaffold is a versatile and valuable platform in medicinal chemistry and materials science. While specific, detailed experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the core structure, drawing on data from closely related analogues. The predictable reactivity of the C-3 position allows for a variety of functionalizations, including sulfonation, which can significantly alter the physicochemical and biological properties of the molecule. Further research into the specific characteristics and applications of this compound is warranted to fully explore its potential in drug discovery and other scientific fields.

References

In-Depth Technical Guide: Imidazo[1,2-a]pyridine-3-sulfonic acid (CAS 112581-51-8) - A Scarcity of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a significant lack of specific technical information for Imidazo[1,2-a]pyridine-3-sulfonic acid (CAS 112581-51-8). While the broader class of imidazo[1,2-a]pyridines is a well-researched area with a multitude of publications detailing their synthesis and diverse biological activities, this specific sulfonic acid derivative remains largely undocumented in the public domain.

This guide aims to provide a transparent overview of the available information and contextualize it within the broader landscape of imidazo[1,2-a]pyridine research. Due to the absence of specific experimental data for this compound, this document will focus on the general characteristics of the imidazo[1,2-a]pyridine core, including common synthetic routes and a summary of the wide-ranging biological activities observed in other derivatives.

Compound Identification and Properties

While detailed experimental data is unavailable, basic chemical information for this compound can be compiled from chemical supplier databases.

PropertyValueSource
CAS Number 112581-51-8N/A
Molecular Formula C₇H₆N₂O₃S[1][2]
Molecular Weight 198.20 g/mol [1]
Canonical SMILES C1=CC=C2N=C(C=N21)S(=O)(=O)ON/A
InChI Key JLAKLCCPOHSRQJ-UHFFFAOYSA-N[]

Synthesis of the Imidazo[1,2-a]pyridine Scaffold: A General Overview

Although a specific, experimentally validated synthesis for this compound is not described in the reviewed literature, numerous methods exist for the construction of the core imidazo[1,2-a]pyridine ring system. These methods typically involve the condensation of a 2-aminopyridine derivative with a carbonyl compound or its equivalent. The introduction of a sulfonic acid group at the C3 position would likely involve a subsequent electrophilic sulfonation of the parent imidazo[1,2-a]pyridine ring, a reaction that is plausible but not specifically documented for this compound.

Below is a generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives, which could hypothetically be adapted for the synthesis of the target compound.

G cluster_synthesis General Synthesis of Imidazo[1,2-a]pyridines aminopyridine 2-Aminopyridine Derivative cyclization Cyclization aminopyridine->cyclization carbonyl α-Haloketone or Equivalent carbonyl->cyclization imidazo_core Imidazo[1,2-a]pyridine Core cyclization->imidazo_core sulfonation Sulfonation imidazo_core->sulfonation target_compound Imidazo[1,2-a]pyridine- 3-sulfonic acid sulfonation->target_compound

Figure 1. A generalized and hypothetical synthetic pathway to this compound.

Biological Activities of the Imidazo[1,2-a]pyridine Class

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[4][5] Derivatives of this core have been investigated for a wide array of therapeutic applications. It is crucial to reiterate that the following activities have been reported for various derivatives and not specifically for this compound.

Table 1: Reported Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Therapeutic AreaReported ActivityKey Molecular Targets/Pathways (Examples)
Oncology Antiproliferative, Pro-apoptoticPI3K/Akt/mTOR pathway, Microtubule polymerization, Wnt/β-catenin signaling
Infectious Diseases Antibacterial, Antifungal, AntitubercularDNA gyrase, Fungal cell wall synthesis, QcrB (in M. tuberculosis)
Inflammation Anti-inflammatoryCyclooxygenase (COX) enzymes, NF-κB signaling, STAT3 signaling
Central Nervous System Anxiolytic, Sedative-hypnoticGABA-A receptors
Gastrointestinal Anti-ulcerH+/K+ ATPase (proton pump)

Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives

Several key signaling pathways have been identified as being modulated by various imidazo[1,2-a]pyridine derivatives. These pathways are often implicated in the pathogenesis of cancer and inflammatory diseases. The diagram below illustrates a simplified representation of how certain imidazo[1,2-a]pyridine derivatives have been shown to interfere with these cascades.

G cluster_pathway Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway IP_derivative Certain Imidazo[1,2-a]pyridine Derivatives PI3K PI3K IP_derivative->PI3K Inhibition IKK IKK IP_derivative->IKK Inhibition JAK JAK IP_derivative->JAK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation, Survival, Inflammation mTOR->Cell_Proliferation IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Cell_Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Cell_Proliferation

Figure 2. Simplified overview of signaling pathways reported to be inhibited by certain imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

This compound (CAS 112581-51-8) represents a molecule of interest that is commercially available but lacks detailed characterization in the scientific literature. The rich and diverse biological activities of the broader imidazo[1,2-a]pyridine class suggest that this sulfonic acid derivative could possess interesting pharmacological properties.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The absence of data necessitates de novo investigation, starting with the development and validation of a robust synthetic route. Subsequent in-depth biological screening and mechanistic studies would be required to elucidate its potential therapeutic value. Future research efforts should focus on:

  • Development of a documented synthetic protocol: A reliable and scalable synthesis is the first critical step for any further investigation.

  • Broad biological screening: Evaluating the compound against a wide range of biological targets and in various disease models would be necessary to identify any potential therapeutic applications.

  • Mechanistic studies: Should biological activity be identified, detailed studies to determine the mechanism of action and identify the specific molecular targets would be paramount.

Until such studies are conducted and published, any discussion of the specific properties and activities of this compound remains speculative and must be inferred from the general behavior of the larger compound class.

References

An In-Depth Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous therapeutic agents. This technical guide delves into the discovery and synthesis of a specific derivative, Imidazo[1,2-a]pyridine-3-sulfonic acid. While direct biological data on this sulfonic acid derivative remains limited in publicly accessible literature, its synthesis is achievable through established methods of electrophilic substitution. This document provides a comprehensive overview of the synthetic strategies for the imidazo[1,2-a]pyridine core, a detailed theoretical protocol for the direct sulfonation at the C3 position, and an exploration of the known biological significance of the parent scaffold, including its role in key signaling pathways.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry. Their unique structural and electronic properties allow them to interact with a variety of biological targets, leading to a wide array of therapeutic applications. Marketed drugs containing this scaffold include Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis). The core structure's versatility has spurred extensive research into the synthesis and biological evaluation of novel derivatives.

The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic attack, making it a prime site for functionalization to modulate biological activity. The introduction of a sulfonic acid group at this position is of interest for its potential to alter the compound's physicochemical properties, such as solubility and acidity, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

Synthetic Strategies for the Imidazo[1,2-a]pyridine Scaffold

The construction of the imidazo[1,2-a]pyridine core can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern.

Classical Synthesis: The Tschitschibabin Reaction

One of the earliest and most fundamental methods for synthesizing imidazo[1,2-a]pyridines is the Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

General Reaction Scheme:

G reactant1 2-Aminopyridine plus + reactant1->plus reactant2 α-Haloketone product Imidazo[1,2-a]pyridine reactant2->product Condensation plus->reactant2

Figure 1: General scheme of the Tschitschibabin reaction.

Multicomponent Reactions (MCRs)

Modern synthetic approaches often favor multicomponent reactions for their efficiency and atom economy. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is a prominent example used to generate diverse 3-aminoimidazo[1,2-a]pyridine derivatives. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.

Experimental Workflow for GBB Reaction:

G start Start: Combine Reactants reactants 2-Aminopyridine Aldehyde Isocyanide Catalyst (e.g., Sc(OTf)3) start->reactants reaction Stir in Solvent (e.g., Methanol) reactants->reaction workup Reaction Work-up (e.g., Extraction, Chromatography) reaction->workup product Purified 3-Aminoimidazo[1,2-a]pyridine Derivative workup->product

Figure 2: A typical experimental workflow for the Groebke–Blackburn–Bienaymé reaction.

Other Synthetic Routes

Numerous other methods for the synthesis of the imidazo[1,2-a]pyridine nucleus have been developed, including intramolecular cyclization strategies and transition-metal-catalyzed cross-coupling reactions. These methods offer alternative pathways to access a wide range of substituted derivatives.

Synthesis of this compound

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution. This reactivity allows for the direct introduction of a sulfonic acid group.

Theoretical Experimental Protocol: Direct Sulfonation

Materials:

  • Imidazo[1,2-a]pyridine

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (CH₂Cl₂) or other inert solvent

  • Ice bath

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazo[1,2-a]pyridine in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonating Agent: Slowly add a solution of chlorosulfonic acid in dichloromethane to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Work-up: The resulting aqueous solution is then neutralized. The product, this compound, being a salt at neutral pH, would remain in the aqueous phase.

  • Isolation and Purification: The product can be isolated by techniques such as crystallization or lyophilization. Further purification may be achieved by recrystallization from a suitable solvent system.

Logical Flow of Direct Sulfonation:

G start Start: Imidazo[1,2-a]pyridine sulfonation Electrophilic Attack by SO3 (from Chlorosulfonic Acid) at C3 position start->sulfonation intermediate Formation of σ-complex (Wheland intermediate) sulfonation->intermediate deprotonation Deprotonation at C3 intermediate->deprotonation product This compound deprotonation->product

Figure 3: Logical relationship in the direct sulfonation of imidazo[1,2-a]pyridine.

Biological Significance and Signaling Pathways

While specific biological data for this compound is scarce, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively studied, revealing their potential as inhibitors of key signaling pathways implicated in various diseases, particularly cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K and/or mTOR.

Simplified PI3K/Akt/mTOR Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

Figure 4: Imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/Akt/mTOR pathway.

Modulation of the STAT3/NF-κB Pathway

The STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways are critical mediators of inflammation and are often constitutively active in cancer cells, promoting survival and proliferation. Some imidazo[1,2-a]pyridine derivatives have demonstrated the ability to modulate these pathways.

Simplified STAT3/NF-κB Signaling Pathway:

G CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Proliferation) IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus translocates to Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 inhibits phosphorylation Imidazopyridine->IKK inhibits

Figure 5: Modulation of the STAT3/NF-κB pathway by Imidazo[1,2-a]pyridine derivatives.

Quantitative Data Summary

While quantitative data for this compound is not available, the following table summarizes the inhibitory activities of some representative C3-substituted imidazo[1,2-a]pyridine derivatives against various cancer cell lines, illustrating the therapeutic potential of this scaffold.

Compound IDSubstitution at C3Target Cell LineIC₅₀ (µM)
Derivative A Aryl groupBreast Cancer (MCF-7)5.2
Derivative B Substituted AmineColon Cancer (HCT116)2.8
Derivative C Heterocyclic moietyLung Cancer (A549)7.1
Derivative D Sulfonamide groupProstate Cancer (PC-3)10.5

Table 1: In vitro cytotoxic activity of representative C3-substituted Imidazo[1,2-a]pyridine derivatives. Data is hypothetical and for illustrative purposes due to the lack of specific data for the sulfonic acid derivative.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, derivative of a pharmacologically significant scaffold. Based on the established reactivity of the imidazo[1,2-a]pyridine core, its synthesis via direct sulfonation is highly feasible. The introduction of the sulfonic acid moiety is anticipated to significantly influence the compound's physicochemical properties, which could lead to novel biological activities or improved pharmacokinetic profiles.

Future research should focus on the practical synthesis and purification of this compound, followed by a thorough in vitro and in vivo evaluation of its biological activities. Screening against a panel of kinases and cancer cell lines, particularly those where the parent scaffold has shown promise, would be a logical starting point. Elucidating its specific interactions with signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB will be crucial in understanding its mechanism of action and potential as a therapeutic agent. This in-depth investigation will be vital for unlocking the full therapeutic potential of this unique compound.

Spectroscopic and Synthetic Profile of Imidazo[1,2-a]pyridine-3-sulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Imidazo[1,2-a]pyridine-3-sulfonic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established data from the parent compound, Imidazo[1,2-a]pyridine, and related substituted analogs to present a predictive but scientifically grounded profile. This guide is intended to support research and development activities by providing key data points, experimental methodologies, and logical workflows.

Spectroscopic Data

The introduction of a sulfonic acid group at the C3 position of the Imidazo[1,2-a]pyridine core is expected to significantly influence its spectroscopic properties. The following tables summarize the anticipated quantitative data based on known spectral data for Imidazo[1,2-a]pyridine and the expected effects of the -SO₃H substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the sulfonic acid group will likely lead to a downfield shift of the proton and carbon signals, particularly for those in close proximity to the C3 position.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.5s-
H-58.2 - 8.7d~ 7.0
H-67.0 - 7.5t~ 7.0
H-77.4 - 7.9d~ 9.0
H-87.6 - 8.1d~ 7.0
SO₃H 10.0 - 12.0br s-

Predicted data is based on the known spectrum of Imidazo[1,2-a]pyridine and analysis of substituent effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3125 - 130
C-5128 - 133
C-6115 - 120
C-7120 - 125
C-8110 - 115
C-9 (bridgehead)145 - 150

Predicted data is based on the known spectrum of Imidazo[1,2-a]pyridine and analysis of substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the Imidazo[1,2-a]pyridine core and the strong, characteristic absorptions of the sulfonic acid group.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Sulfonic Acid)3200 - 2500Broad, Strong
Aromatic C-H Stretch3100 - 3000Medium
C=N and C=C Ring Stretching1650 - 1450Strong
S=O Asymmetric Stretch1250 - 1150Strong
S=O Symmetric Stretch1080 - 1030Strong
S-O Stretch700 - 600Medium

Data is inferred from typical values for aromatic sulfonic acids and existing data for the Imidazo[1,2-a]pyridine scaffold.[1]

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular Formula C₇H₆N₂O₃S
Molecular Weight 198.20 g/mol
[M+H]⁺ (ESI-MS) 199.0172
Key Fragmentation Ions m/z 119 ([M-SO₃H]⁺), m/z 80 ([SO₃]⁻)

Molecular weight and formula are based on the chemical structure. Fragmentation is predicted based on typical behavior of similar compounds.

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridine Core

The Imidazo[1,2-a]pyridine core can be synthesized via the well-established Groebke–Blackburn–Bienaymé (GBB) reaction, which is a one-pot, three-component reaction.[2][3]

Materials:

  • 2-Aminopyridine

  • Aldehyde (e.g., Glyoxal or a derivative)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Catalyst (e.g., Sc(OTf)₃ or HClO₄)

  • Solvent (e.g., Methanol or n-Butanol)

Procedure:

  • To a solution of 2-aminopyridine (1.0 equiv.) and the aldehyde (1.0 equiv.) in the chosen solvent, add the catalyst (e.g., 10 mol%).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add the isocyanide (1.1 equiv.) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Proposed Sulfonation at the C3-Position

Direct sulfonation of the Imidazo[1,2-a]pyridine core at the C3 position is a feasible subsequent step.

Materials:

  • Imidazo[1,2-a]pyridine

  • Sulfonating agent (e.g., Chlorosulfonic acid or Fuming sulfuric acid)

  • Anhydrous solvent (e.g., Dichloromethane or neat)

Procedure:

  • Dissolve Imidazo[1,2-a]pyridine (1.0 equiv.) in the anhydrous solvent and cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonating agent (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

G cluster_0 Step 1: GBB Reaction cluster_1 Step 2: Sulfonation reagents1 2-Aminopyridine Aldehyde Isocyanide gbbr Groebke-Blackburn-Bienaymé Reaction reagents1->gbbr core Imidazo[1,2-a]pyridine gbbr->core sulfonation Electrophilic Sulfonation core->sulfonation C3-Position Attack sulfonating_agent Sulfonating Agent (e.g., Chlorosulfonic Acid) sulfonating_agent->sulfonation final_product This compound sulfonation->final_product G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates cell_proliferation Cell Growth & Proliferation mtor->cell_proliferation inhibitor Imidazo[1,2-a]pyridine Derivative inhibitor->inhibition Inhibits

References

The Diverse Biological Activities of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This bicyclic nitrogen-containing heterocycle is a cornerstone in the development of new therapeutic agents, with derivatives exhibiting potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of the multifaceted biological activities of imidazo[1,2-a]pyridine derivatives, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms to aid researchers in the field of drug discovery.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of PI3K/Akt/mTOR and NF-κB Signaling Pathways

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth, resistance to apoptosis, and enhanced cell survival.

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit key kinases in this pathway, such as PI3Kα and mTOR, leading to cell cycle arrest and apoptosis.

The NF-κB pathway plays a critical role in the inflammatory response and in cancer development by promoting cell proliferation and survival. Certain imidazo[1,2-a]pyridine derivatives can suppress the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

dot

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->PI3K inhibit Imidazo_pyridine->mTORC1 inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

dot

NFkB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->IKK inhibit

Caption: Suppression of the NF-κB signaling pathway.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6d HepG2 (Liver)Not specified, but inhibited DNA synthesis
Compound 6i HepG2 (Liver)Not specified, but inhibited DNA synthesis
Compound 6 A375 (Melanoma)<12
Compound 6 WM115 (Melanoma)<12
Compound 5 A375 (Melanoma)9.7 - 44.6
Compound 7 A375 (Melanoma)9.7 - 44.6
IP-5 HCC1937 (Breast)45
IP-6 HCC1937 (Breast)47.7
IP-7 HCC1937 (Breast)79.6
Thiazole derivative 12 A375 (Melanoma)0.14
Thiazole derivative 12 HeLa (Cervical)0.21
15d, 17e, 18c, 18h, 18i A375P (Melanoma)< 0.06
13k Various tumor cell lines0.09 - 0.43

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antibacterial and antifungal properties. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many imidazo[1,2-a]pyridine derivatives are still under investigation. However, it is believed that they may disrupt essential cellular processes in microorganisms, such as cell wall synthesis, DNA replication, or protein synthesis. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected imidazo[1,2-a]pyridine derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyrimidine chalcones E. coli, P. aeruginosa, S. aureus, S. pyogenesGood to excellent activity
Compound 9a Bacillus subtilisHigh activity
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides M. tuberculosis (replicating)0.4–1.9
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides M. tuberculosis (MDR)0.07–2.2
Compound 8 M. tuberculosis (extracellular)0.0009 (MIC80, µM)
Compound 8 M. tuberculosis (intracellular)0.00045 (MIC80, µM)

Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, imidazo[1,2-a]pyridine derivatives have also shown promise as antiviral and anti-inflammatory agents.

Antiviral Activity

Several imidazo[1,2-a]pyridine derivatives have been reported to possess antiviral activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). The mechanism of antiviral action is thought to involve the inhibition of viral replication processes.

Quantitative Antiviral Activity Data

Compound IDVirusEC50 (µM) / Therapeutic IndexReference
Compounds 4, 15, 21 Human Cytomegalovirus (HCMV)Therapeutic Index > 150
Anti-inflammatory Activity

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in the inflammatory pathway.

Quantitative Anti-inflammatory Activity Data

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Derivatives 5e, 5f, 5j COX-20.05-
Derivative 5i COX-2-897.19
Compound 24 COX-213>13

Experimental Protocols

To facilitate further research and development of imidazo[1,2-a]pyridine derivatives, this section provides detailed methodologies for key in vitro assays used to evaluate their biological activities.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

dot

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Treat Treat cells with Imidazo[1,2-a]pyridine derivatives Seed->Treat Incubate1 Incubate Treat->Incubate1 Add_MTT Add MTT reagent Incubate1->Add_MTT Incubate2 Incubate Add_MTT->Incubate2 Solubilize Solubilize formazan crystals (e.g., with DMSO) Incubate2->Solubilize Measure Measure absorbance (570 nm) Solubilize->Measure End End Measure->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, NF-κB p65, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The derivatives of this core structure have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The continued exploration of this chemical space, guided by a deeper understanding of the structure-activity relationships and the underlying molecular mechanisms, holds significant promise for the development of next-generation drugs to address a range of unmet medical needs. This technical guide provides a foundational resource for researchers dedicated to advancing the therapeutic potential of imidazo[1,2-a]pyridine derivatives.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocyclic system that has garnered significant attention in medicinal chemistry, earning its status as a "privileged scaffold".[1][2][3][4] This unique structural motif is present in numerous commercially available drugs and clinical candidates, demonstrating a vast therapeutic potential across a wide spectrum of diseases.[1][3][5][6] Its versatility and broad range of biological activities—including antitubercular, anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) effects—make it a cornerstone for the development of novel therapeutic agents.[2][5][7] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Zolimidine (gastroprotective) underscore the clinical success of this scaffold.[1][2][7] This guide provides a comprehensive overview of the synthesis, therapeutic applications, mechanisms of action, and structure-activity relationships of imidazo[1,2-a]pyridine derivatives, supplemented with detailed experimental protocols and quantitative data to aid researchers in this dynamic field.

Synthesis of the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

1.1. Classical and Modern Synthetic Strategies

  • Condensation with α-Halocarbonyls: The most traditional and widely employed method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, such as an α-haloketone.[8][9] This straightforward approach proceeds via initial alkylation of the endocyclic nitrogen of the pyridine ring, followed by an intramolecular condensation to form the fused imidazole ring.[9][10]

  • Multi-component Reactions (MCRs): MCRs, such as the copper-catalyzed A3-coupling (aldehyde-alkyne-amine), offer an efficient and atom-economical route to highly substituted imidazo[1,2-a]pyridines in a single step.[6][11] These reactions are valuable for building molecular diversity and creating libraries of compounds for screening.[6]

  • Condensation with Ketones and Aldehydes: Direct condensation of 2-aminopyridines with ketones or aldehydes, often promoted by catalysts like iodine or graphene oxide, provides another versatile route to the scaffold.[9][10][12]

  • Metal-Free Protocols: Driven by the principles of green chemistry, several metal-free synthetic protocols have been developed. These methods often utilize eco-friendly conditions, such as performing reactions in water or using catalyst-free conditions at elevated temperatures.[9][10]

cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Start1 2-Aminopyridine Step1 Nucleophilic Attack (N-Alkylation) Start1->Step1 Start2 α-Haloketone Start2->Step1 Step2 Intramolecular Cyclization Step1->Step2 Intermediate Formation Step3 Dehydration Step2->Step3 Product Imidazo[1,2-a]pyridine Scaffold Step3->Product

Caption: General workflow for the classical synthesis of Imidazo[1,2-a]pyridines.

1.2. Experimental Protocol: Synthesis via Condensation

A representative protocol for the synthesis of 2-aryl-imidazo[1,2-a]pyridines from 2-aminopyridine and a phenacyl bromide is detailed below.[8]

  • Dissolution: Dissolve the substituted 2-aminopyridine (2.0 mmol) in an aqueous ethanol solution (1:1 v/v, 10 mL).

  • Addition of Reagents: To this solution, add the corresponding substituted phenacyl bromide (2.0 mmol).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the reaction mixture. DBU acts as a non-nucleophilic base to facilitate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (1:1 v/v) mobile phase.

  • Work-up and Extraction: Upon completion, extract the product using a mixture of water and chloroform (1:1, 2 x 100 mL).

  • Purification: Combine the organic layers, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Therapeutic Applications and Biological Activity

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with derivatives demonstrating efficacy in a multitude of therapeutic areas.

2.1. Antitubercular Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs.[1][13] Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a highly potent class of anti-TB agents.[1][6][13]

  • Mechanism of Action: A leading clinical candidate, Telacebec (Q203), targets the QcrB subunit of the cytochrome bcc complex (complex III) in the electron transport chain.[1][13] This inhibition disrupts the oxidative phosphorylation (OxPhos) pathway, which is crucial for ATP synthesis and the survival of Mtb.[1][13]

  • Activity Profile: These compounds exhibit potent activity against replicating, non-replicating, MDR, and XDR strains of Mtb, often in the nanomolar range.[1][13][14]

cluster_Mtb Mycobacterium tuberculosis Cell ETC Electron Transport Chain (ETC) QcrB Cytochrome bcc (QcrB subunit) Proton_Gradient Proton Motive Force QcrB->Proton_Gradient Proton Pumping No_ATP ATP Depletion & Cell Death QcrB->No_ATP ATP_Synthase ATP Synthase ATP ATP Production ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Drug Imidazo[1,2-a]pyridine (e.g., Telacebec) Inhibition Inhibition Drug->Inhibition Inhibition->QcrB

Caption: Mechanism of action of antitubercular Imidazo[1,2-a]pyridines.

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTargetMtb StrainActivity (MIC)Reference
Telacebec (Q203)QcrBMtb H37Rv2.7 nM[1][15]
Compound 4QcrBMtb H37Rv≤0.006 µM (MIC₉₀)[1]
Compound 18UnknownMDR/XDR Mtb≤0.006 µM (MIC)[14]
N-(2-phenoxyethyl) derivativeQcrBDS Mtb0.069–0.174 µM (MIC₉₀)[1][13]

MIC: Minimum Inhibitory Concentration; DS: Drug-Susceptible.

2.2. Kinase Inhibitors in Oncology

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The imidazo[1,2-a]pyridine scaffold has proven to be an effective core for designing potent and selective kinase inhibitors.[16][17][18]

  • Mechanism of Action: Many imidazo[1,2-a]pyridine-based kinase inhibitors function by competing with ATP for its binding site in the kinase domain.[16] A key target is the PI3K/Akt/mTOR pathway, which is hyperactivated in over 50% of human tumors and regulates cell growth, proliferation, and survival.[16][17] Derivatives have been developed to inhibit key kinases in this pathway, including PI3Kα, Akt, and mTOR.[17] Other targeted kinases include c-Met, IGF-1R, and Mer/Axl.[18][19][20]

  • Cellular Effects: Inhibition of these pathways leads to cell cycle arrest and induction of apoptosis in cancer cells.[17]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Drug Imidazo[1,2-a]pyridine Kinase Inhibitor Drug->Inhibition Inhibition->PI3K Inhibition->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Table 2: Activity of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors

CompoundTarget KinaseActivity (IC₅₀)Reference
Compound 22ec-Met3.9 nM[20]
PI3Kα InhibitorPI3Kα2 nM[17]
Peptidomimetic 11Akt0.64 µM[16]
Compound 5IGF-1R / IRDual Inhibitor (nM range)[19]
Compound 32Mer / AxlDual Inhibitor (nM range)[18]

IC₅₀: Half maximal inhibitory concentration.

2.3. Central Nervous System (CNS) Agents

Imidazo[1,2-a]pyridines are the foremost class of non-benzodiazepine drugs used to treat CNS disorders.[6]

  • Mechanism of Action: Drugs like Zolpidem and Alpidem act as positive allosteric modulators of the GABA-A receptor.[21] They bind to a site distinct from the GABA binding site, enhancing the effect of the neurotransmitter GABA, which results in sedative, hypnotic, and anxiolytic effects.[21]

2.4. Other Therapeutic Areas

The therapeutic potential of this scaffold extends to other areas:

  • Anti-inflammatory: Derivatives have shown analgesic and anti-inflammatory properties.[5]

  • Antiviral: Compounds have demonstrated activity against viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[22]

  • Alzheimer's Disease: Certain iodinated derivatives, like IMPY, show a high binding affinity for β-amyloid plaques, making them potential diagnostic imaging agents for Alzheimer's disease.[23][24]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Antitubercular Agents: For the imidazo[1,2-a]pyridine-3-carboxamides, SAR studies have revealed that the amide linker is critical for activity.[15] The potency is significantly influenced by the substituents on the core and the amide moiety. Increased lipophilicity of biaryl ether substituents at the amide often leads to nanomolar potency.[1][14] For example, substitution of a 7-methyl with a 7-chloro group on the imidazo[1,2-a]pyridine core can diminish activity.[14]

  • Kinase Inhibitors: In kinase inhibitors, the imidazo[1,2-a]pyridine core often acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region.[18] Selectivity is achieved by modifying substituents that project into other regions of the ATP-binding pocket. For instance, in Mer/Axl inhibitors, an N-methyl group directed into a hydrophobic cleft was found to be essential for potency.[18] Bioisosteric replacement, such as substituting a ring nitrogen with a C-F group, is a common strategy to modulate physicochemical properties and improve potency.[20][25][26]

Start High-Throughput Screening Hit SAR SAR Exploration (Iterative Synthesis) Start->SAR Potency Primary Assay (e.g., Target Potency) SAR->Potency Decision1 Potent? Potency->Decision1 Selectivity Secondary Assay (e.g., Kinase Panel) Decision2 Selective? Selectivity->Decision2 ADME In Vitro ADME/Tox (e.g., Microsomal Stability) Decision3 Good Profile? ADME->Decision3 PK In Vivo PK Studies Efficacy In Vivo Efficacy (Xenograft Model) PK->Efficacy Candidate Clinical Candidate Efficacy->Candidate Decision1->SAR No Decision1->Selectivity Yes Decision2->SAR No Decision2->ADME Yes Decision3->SAR No Decision3->PK Yes

Caption: Logical workflow for a typical drug discovery screening cascade.

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research.

4.1. In Vitro Kinase Inhibition Assay (Example: Akt)

This protocol outlines a general method for determining the IC₅₀ of a compound against a target kinase.[16]

  • Reagents and Materials: Recombinant human Akt1 enzyme, GSK3β peptide substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the Akt1 enzyme, the GSK3β substrate, and the test compound dilutions.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ detection reagents according to the manufacturer's protocol. Luminescence is measured using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

4.2. Antitubercular Activity Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.[1][14]

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute in the culture medium in a 96-well microplate.

  • Inoculation: Inoculate each well with a standardized suspension of Mtb. Include positive (drug-free) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria. Growth can be assessed visually or by using a viability indicator dye like Resazurin.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly productive and "drug prejudice" framework in medicinal chemistry.[1][2] Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties. From potent nanomolar inhibitors of Mtb to selective kinase inhibitors for oncology and established CNS modulators, the therapeutic breadth of this scaffold is remarkable. Future research will undoubtedly continue to unlock new applications and lead to the development of next-generation therapeutics built upon this privileged core. This guide serves as a foundational resource for scientists dedicated to advancing drug discovery in this promising chemical space.

References

Structure-Activity Relationship of Sulfonated Imidazo[1,2-a]pyridines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] A particularly promising class of these compounds are the sulfonated imidazo[1,2-a]pyridines, which have emerged as potent and selective inhibitors of key signaling proteins, most notably phosphoinositide 3-kinases (PI3Ks).[3][4][5] The dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[6][7] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of sulfonated imidazo[1,2-a]pyridines, with a focus on their role as kinase inhibitors. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers and drug development professionals in this field.

The PI3K/AKT/mTOR Signaling Pathway: A Key Target

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a frequent event in oncology, often stemming from mutations in key components of the pathway.[3] Sulfonated imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, a family of lipid kinases that initiate this signaling cascade.[4][5] By blocking the activity of PI3K, these compounds can effectively halt the downstream signaling events that drive tumor progression.[3]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor Sulfonated Imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of sulfonated imidazo[1,2-a]pyridines.

Structure-Activity Relationship and Quantitative Data

The potency and selectivity of sulfonated imidazo[1,2-a]pyridines as PI3K inhibitors are highly dependent on the nature and position of substituents on both the imidazo[1,2-a]pyridine core and the sulfonyl group. The following tables summarize the quantitative SAR data for representative series of these compounds.

Table 1: SAR of Sulfonylhydrazone-Substituted Imidazo[1,2-a]pyridines as PI3Kα Inhibitors

CompoundRIC50 (nM) for PI3Kα
8c 4-CF3-Ph0.30
8h 3-Cl-Ph0.26

Data extracted from: Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors.[5]

Table 2: SAR of 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors

CompoundSubstitution on Imidazo[1,2-a]pyridineIC50 (µM) for PI3Kα
2a 2-methyl0.67
2g 2-methyl, 6-fluoro0.0018

Data extracted from: Synthesis and Biological Evaluation of imidazo[1,2-a]pyridine Derivatives as Novel PI3 Kinase p110alpha Inhibitors.[4]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these potent inhibitors. The following sections provide an overview of the key experimental protocols.

General Synthesis of Sulfonated Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone.[8] The sulfonyl moiety can be introduced at various positions, often as part of a substituent on the initial reactants.

General Workflow for Synthesis and Evaluation:

experimental_workflow start Starting Materials (2-aminopyridines, α-haloketones) synthesis Chemical Synthesis (e.g., Condensation Reaction) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification kinase_assay In Vitro Kinase Assay (e.g., Scintillation Proximity Assay) purification->kinase_assay cell_assay Cell-Based Assays (e.g., MTT Proliferation Assay) purification->cell_assay sar_analysis SAR Analysis kinase_assay->sar_analysis cell_assay->sar_analysis

Caption: A generalized workflow for the synthesis and biological evaluation of sulfonated imidazo[1,2-a]pyridine inhibitors.

Synthesis of 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a):

A key starting material, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was identified from a chemical library.[4] The general synthetic approach for imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine with an α-haloketone.[4] For the synthesis of derivatives, substituted 2-aminopyridines are reacted with the appropriate α-haloketone precursor bearing the sulfonyl-pyrazole moiety.

Biological Assays

PI3K Scintillation Proximity Assay:

The inhibitory activity of the compounds against PI3K isoforms is often determined using a scintillation proximity assay.[4] This assay measures the phosphorylation of a biotinylated substrate by the kinase in the presence of [γ-33P]ATP. The phosphorylated product is captured by streptavidin-coated SPA beads, and the resulting radioactive signal is proportional to the kinase activity. The IC50 values are then calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay):

The antiproliferative effects of the sulfonated imidazo[1,2-a]pyridines on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a defined incubation period, MTT solution is added, which is converted by metabolically active cells into a colored formazan product. The absorbance of the formazan solution is measured, and the IC50 values, representing the concentration that inhibits cell growth by 50%, are determined.[3]

Western Blot Analysis:

To confirm the mechanism of action, western blotting can be used to analyze the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway, such as AKT and mTOR.[3] Cells are treated with the inhibitor, and cell lysates are subjected to SDS-PAGE, followed by transfer to a membrane. The membrane is then probed with specific antibodies against the phosphorylated and total forms of the target proteins. A reduction in the levels of phosphorylated proteins indicates inhibition of the signaling pathway.[3]

References

Potential Therapeutic Targets of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the potential therapeutic targets of imidazo[1,2-a]pyridine-based compounds, with a focus on summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways. While specific data for Imidazo[1,2-a]pyridine-3-sulfonic acid is not extensively available in the public domain, this guide will focus on the broader class of imidazo[1,2-a]pyridine derivatives to highlight the therapeutic potential of this chemical family.

Kinase Inhibition in Oncology

Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of various protein kinases implicated in cancer progression. Their ability to target these enzymes has made them a significant area of research in oncology.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key kinases in this pathway, particularly PI3Kα (p110α) and mTOR.[4][5][6][7]

Quantitative Data: PI3K/mTOR Inhibition

Compound ClassTargetIC50 (µM)Cell LineAssay TypeReference
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine derivative (2a)p110α0.67-Scintillation Proximity Assay[4][5]
Optimized thiazole derivative (12)p110α0.0028-Scintillation Proximity Assay[4][5]
Optimized thiazole derivative (12)p110β0.17-Scintillation Proximity Assay[5]
Optimized thiazole derivative (12)p110γ0.23-Scintillation Proximity Assay[5]
Imidazo[1,2-a]pyridine derivative (15a)PI3K/mTORPotent dual inhibitorHCT116, HT-29In vitro and in vivo[7]
Ethyl 6-(5-(phenyl sulfonamide)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylatep-Akt, p-mTORInhibition observedNon-small cell lung cancer cellsWestern Blot[6]
Imidazo[1,2-a]pyridine derivative (HS-106)PI3K/mTOR-Breast cancer cellsWestern Blot[8]

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

  • Scintillation Proximity Assay (SPA) for PI3K Inhibition:

    • PI3K enzyme, biotinylated PIP2 substrate, and the test compound are incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is stopped, and the product, biotinylated PIP3, is captured by streptavidin-coated SPA beads.

    • The proximity of the radiolabeled ATP (or a downstream product) to the beads generates a light signal that is proportional to the enzyme activity.

    • A decrease in signal in the presence of the test compound indicates inhibition.

  • Western Blot Analysis for Pathway Inhibition:

    • Cancer cells are treated with the imidazo[1,2-a]pyridine derivative for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated forms of Akt (p-Akt) and mTOR (p-mTOR), as well as total Akt and mTOR.

    • Secondary antibodies conjugated to a detection enzyme are used, and the protein bands are visualized. A reduction in the ratio of phosphorylated to total protein indicates pathway inhibition.

Other Kinase Targets in Oncology

The therapeutic potential of imidazo[1,2-a]pyridines extends to other kinase families that are critical for tumor growth and survival.[9]

Quantitative Data: Various Kinase Inhibition

Compound ClassTargetIC50 (µM)Cell LineAssay TypeReference
Imidazo[1,2-a]pyridine DerivativesPDGFRβPotent inhibitionCellular AssayCellular Assay[10]
Imidazo[1,2-a]pyridine DerivativesCDK, VEGFR, EGFRInhibition reportedVariousKinase Assays[9]

Experimental Workflow Diagram

Kinase_Inhibitor_Screening cluster_0 In Vitro Screening cluster_1 Cell-Based Assays A Compound Library (Imidazo[1,2-a]pyridines) C Biochemical Assays (e.g., KinaseGlo, HTRF) A->C B Kinase Panel (e.g., PDGFR, VEGFR, EGFR) B->C D Determine IC50 Values C->D E Hit Compounds D->E G Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) E->G F Cancer Cell Lines F->G H Determine EC50 Values G->H

Caption: A generalized workflow for screening Imidazo[1,2-a]pyridine derivatives as kinase inhibitors.

Anti-tubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. Imidazo[1,2-a]pyridine derivatives have shown significant promise as novel anti-tubercular agents, with some compounds active against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[11][12][13]

Targeting Cellular Respiration: QcrB Inhibition

The cytochrome b subunit of the bc1 complex (QcrB) is a key component of the electron transport chain, essential for ATP synthesis in Mtb. Imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of QcrB.[11][13]

Quantitative Data: Anti-tubercular Activity

Compound ClassTargetMIC90 (µM)StrainReference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesUnknown0.4–1.9Replicating Mtb[13]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesUnknown0.07–2.2MDR-Mtb[13]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesUnknown0.07–0.14XDR-Mtb[13]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesQcrB0.069–0.174Drug-Sensitive Mtb[13]
3-Amino-imidazo[1,2-a]-pyridines (Compound 31)Mtb Glutamine Synthetase (MtGS)IC50: 1.6-[11][13]
Imidazo[1,2-a]pyridine amide (IPA-6)Enoyl Acyl Carrier Protein ReductaseMIC: 0.05 µg/mLMtb H37Rv[14]

Logical Relationship Diagram

Anti_TB_Mechanism Imidazopyridine Imidazo[1,2-a]pyridine Derivatives QcrB QcrB (Electron Transport Chain) Imidazopyridine->QcrB MtGS Mtb Glutamine Synthetase Imidazopyridine->MtGS InhA Enoyl Acyl Carrier Protein Reductase (InhA) Imidazopyridine->InhA ATP_Synth ATP Synthesis Inhibition QcrB->ATP_Synth Glutamine_Synth Glutamine Synthesis Inhibition MtGS->Glutamine_Synth Mycolic_Acid_Synth Mycolic Acid Synthesis Inhibition InhA->Mycolic_Acid_Synth Mtb_Death Mycobacterium tuberculosis Death ATP_Synth->Mtb_Death Glutamine_Synth->Mtb_Death Mycolic_Acid_Synth->Mtb_Death

Caption: Potential mechanisms of anti-tubercular action for Imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

  • Microplate Alamar Blue Assay (MABA) for MIC Determination:

    • Serial dilutions of the test compounds are prepared in a 96-well microplate containing Mtb culture in an appropriate broth.

    • The plates are incubated for a defined period.

    • Alamar Blue reagent is added to each well.

    • After further incubation, a color change from blue to pink indicates bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents this color change.

Central Nervous System (CNS) Activity

Certain imidazo[1,2-a]pyridine derivatives are well-known for their modulatory effects on the central nervous system, primarily through interaction with GABA-A receptors.[15]

GABA-A Receptor Modulation

GABA-A receptors are ligand-gated ion channels that are the primary sites of inhibitory neurotransmission in the brain. Positive allosteric modulators of these receptors enhance the effect of the endogenous ligand, GABA, leading to sedative, anxiolytic, and hypnotic effects.

Examples of CNS-active Imidazo[1,2-a]pyridines:

  • Zolpidem: A widely prescribed hypnotic agent for the treatment of insomnia.[15]

  • Alpidem: An anxiolytic agent that was withdrawn from the market due to hepatotoxicity.[15]

  • Saripidem: A sedative and anxiolytic compound.[15]

  • Necopidem: An anxiolytic agent.[15]

Other Potential Therapeutic Applications

The versatility of the imidazo[1,2-a]pyridine scaffold has led to its investigation in a variety of other therapeutic areas.

  • Antiviral: Tegobuvir, an imidazo[1,2-a]pyridine derivative, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[15]

  • Gastrointestinal: Derivatives have been developed as 5-HT4 serotonin receptor partial agonists for gastroprokinetic effects and as proton pump inhibitors for acid-related disorders.[15]

  • Anti-inflammatory: Some compounds have shown potential as anti-inflammatory agents.[16]

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Derivatives have demonstrated potent and selective activity against a range of targets, particularly in the fields of oncology and infectious diseases. The continued exploration of this chemical space, including the synthesis and evaluation of novel derivatives such as those with sulfonic acid substitutions, is likely to yield new drug candidates with improved efficacy and safety profiles. The experimental protocols and pathway visualizations provided in this guide offer a foundational understanding for researchers and drug development professionals working with this important class of compounds.

References

In Silico Screening of Imidazo[1,2-a]pyridine-3-sulfonic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico screening of Imidazo[1,2-a]pyridine-3-sulfonic acid derivatives, a promising class of heterocyclic compounds. Due to the limited specific data on the sulfonic acid derivatives of this scaffold, this guide outlines a robust, generalized workflow leveraging established computational and experimental methodologies applied to the broader Imidazo[1,2-a]pyridine class and other sulfonated heterocyclic compounds.

Introduction to Imidazo[1,2-a]pyridines

The Imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][4] The introduction of a sulfonic acid moiety at the 3-position is anticipated to modulate the physicochemical properties of these compounds, potentially enhancing their solubility, bioavailability, and target engagement.[5] This guide details a systematic approach to explore the therapeutic potential of these novel derivatives through computational screening and subsequent experimental validation.

Proposed In Silico Screening Workflow

A multi-step in silico screening workflow is proposed to identify promising this compound derivatives for further development. This workflow integrates ligand and structure-based methods to efficiently screen large virtual libraries and prioritize candidates with desirable pharmacological profiles.

G cluster_0 Library Preparation cluster_1 Virtual Screening Cascade cluster_2 Hit Prioritization & Analysis Virtual_Library Virtual Library of Imidazo[1,2-a]pyridine-3-sulfonic acid derivatives Lipinski_Filter Lipinski's Rule of Five & PAINS Filtering Virtual_Library->Lipinski_Filter Molecular_Docking Molecular Docking (HTVS, SP, XP) Lipinski_Filter->Molecular_Docking ADMET_Prediction In Silico ADMET Prediction Molecular_Docking->ADMET_Prediction Binding_Mode_Analysis Binding Mode Analysis ADMET_Prediction->Binding_Mode_Analysis MD_Simulations Molecular Dynamics Simulations Binding_Mode_Analysis->MD_Simulations Prioritized_Hits Prioritized Hits for Synthesis & Biological Evaluation MD_Simulations->Prioritized_Hits

Caption: Proposed in silico screening workflow.

Methodologies

Library Preparation

The initial step involves the creation of a virtual library of this compound derivatives. This can be achieved through computational chemistry software by decorating the core scaffold with a diverse range of substituents at available positions.

Virtual Screening

3.2.1. Physicochemical Filtering: The virtual library is first filtered based on physicochemical properties to remove compounds with undesirable drug-like characteristics. Lipinski's Rule of Five and Pan-Assay Interference Compounds (PAINS) filters are commonly applied at this stage.[6]

3.2.2. Molecular Docking: Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a protein target.[2] A hierarchical docking approach, starting with high-throughput virtual screening (HTVS), followed by standard precision (SP) and extra precision (XP) docking for the top-scoring compounds, is recommended for efficiency and accuracy.

3.2.3. ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery.[7][8][9] This helps in identifying candidates with favorable pharmacokinetic profiles and low potential for toxicity. For sulfonamide-containing compounds, particular attention should be paid to potential liabilities.[10]

Hit Prioritization and Analysis

3.3.1. Binding Mode Analysis: The binding poses of the top-ranked compounds from molecular docking are visually inspected to understand the key molecular interactions with the target protein. This analysis helps in rationalizing the structure-activity relationship (SAR).

3.3.2. Molecular Dynamics (MD) Simulations: MD simulations are performed on the most promising protein-ligand complexes to assess their stability and dynamics over time.[11][12][13][14][15] This provides a more realistic representation of the binding event and helps in refining the selection of candidates for experimental validation.

Potential Signaling Pathways for Targeting

Imidazo[1,2-a]pyridine derivatives have been reported to modulate several key signaling pathways implicated in diseases like cancer. The following pathways represent potential targets for the newly designed sulfonic acid derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12]

PI3K_Akt_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis

References

Physicochemical Characterization of Imidazo[1,2-a]pyridine-3-sulfonic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physicochemical properties of Imidazo[1,2-a]pyridine-3-sulfonic acid (CAS No. 112581-51-8) is limited. This guide provides a comprehensive overview based on available information for the parent compound and related derivatives, alongside a proposed synthetic methodology and expected analytical characteristics.

Introduction

Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] This scaffold is a key component in several marketed drugs.[2] The introduction of a sulfonic acid group at the C-3 position of the imidazo[1,2-a]pyridine core is anticipated to significantly influence its physicochemical properties, such as solubility and acidity, which can, in turn, affect its biological activity and pharmacokinetic profile. This document aims to provide a detailed technical overview of the physicochemical characterization of this compound.

Core Physicochemical Properties

While specific experimental data for this compound is not extensively reported, the fundamental properties can be derived from its chemical structure and information available from chemical suppliers.

PropertyValueSource
CAS Number 112581-51-8[3][4][5]
Molecular Formula C₇H₆N₂O₃S[6][7][8]
Molecular Weight 198.20 g/mol [3][8]
Canonical SMILES C1=CC=C2C(=C1)N=CN2S(=O)(=O)O[3]
Physical State Solid (Predicted)N/A
Solubility Expected to be soluble in polar solventsN/A

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

  • Synthesis of the Imidazo[1,2-a]pyridine Core: This is typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[9]

  • Sulfonation at the C-3 Position: The C-3 position of the imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution.

A generalized experimental workflow is presented below.

G cluster_0 Step 1: Synthesis of Imidazo[1,2-a]pyridine cluster_1 Step 2: Sulfonation A 2-Aminopyridine D Reaction Mixture A->D B α-Haloketone (e.g., 2-bromoacetaldehyde) B->D C Solvent (e.g., Ethanol) C->D E Reflux D->E F Work-up and Purification E->F G Imidazo[1,2-a]pyridine F->G H Imidazo[1,2-a]pyridine J Reaction at controlled temperature H->J I Sulfonating Agent (e.g., Chlorosulfonic acid or SO3 in an inert solvent) I->J K Hydrolysis J->K L Isolation and Purification K->L M This compound L->M

Proposed synthesis of this compound.
Detailed Experimental Protocols

Step 1: Synthesis of Imidazo[1,2-a]pyridine (General Procedure)

  • To a solution of 2-aminopyridine in a suitable solvent such as ethanol, add an equimolar amount of an α-haloketone (e.g., 2-bromoacetaldehyde or chloroacetaldehyde).

  • The reaction mixture is typically stirred at room temperature or heated to reflux for several hours to facilitate the condensation and cyclization.[9]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then subjected to a standard work-up procedure, which may involve neutralization with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent (e.g., ethyl acetate).

  • The crude product is purified by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine.

Step 2: Sulfonation of Imidazo[1,2-a]pyridine (Proposed Procedure)

  • The synthesized imidazo[1,2-a]pyridine is dissolved in a suitable inert solvent (e.g., dichloromethane or chloroform) and cooled in an ice bath.

  • A sulfonating agent, such as chlorosulfonic acid or a sulfur trioxide-dioxane complex, is added dropwise to the cooled solution under an inert atmosphere.

  • The reaction mixture is stirred at a low temperature for a specified period. The reaction progress should be carefully monitored.

  • After the reaction is deemed complete, the mixture is carefully quenched by pouring it onto ice.

  • The aqueous solution is then neutralized and the product, this compound, is isolated.

  • Purification can be achieved by recrystallization from a suitable solvent system.

Physicochemical Data of Related Compounds

For comparative purposes, the physicochemical data of the parent imidazo[1,2-a]pyridine and a 3-substituted derivative are presented below.

Table 1: Physicochemical Properties of Imidazo[1,2-a]pyridine

PropertyValueSource
Molecular Formula C₇H₆N₂[10]
Molecular Weight 118.14 g/mol [10]
Physical State Liquid[11]
Boiling Point 103 °C at 1 mmHg[11]
Density 1.165 g/mL at 25 °C[11]
Refractive Index n20/D 1.626[11]

Table 2: Physicochemical Properties of Imidazo[1,2-a]pyridine-3-carboxylic acid

PropertyValueSource
CAS Number 6200-60-8
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Physical State Solid (Predicted)N/A

Expected Spectroscopic Characteristics

While experimental spectra for this compound are not available, the following are expected key features based on its structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine and imidazole rings. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonic acid group at the C-3 position.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atom at the C-3 position, directly attached to the sulfonic acid group, is expected to show a significant downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the S=O and O-H stretching vibrations of the sulfonic acid group, typically in the regions of 1350-1470 cm⁻¹ (asymmetric S=O stretch), 1140-1180 cm⁻¹ (symmetric S=O stretch), and a broad band for the O-H stretch.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (198.20 g/mol ). Fragmentation patterns would likely involve the loss of SO₃.

Biological Activity of the Imidazo[1,2-a]pyridine Scaffold

It is important to note that the following information pertains to the general class of imidazo[1,2-a]pyridine derivatives and not specifically to the 3-sulfonic acid derivative. The imidazo[1,2-a]pyridine scaffold is known to exhibit a wide range of biological activities, including:

  • Anticancer

  • Anti-inflammatory

  • Antiviral

  • Antibacterial

  • Antitubercular

The introduction of a sulfonic acid group could potentially modulate these activities and introduce new pharmacological properties.

Logical Relationships in Characterization

The physicochemical characterization of a novel compound like this compound follows a logical workflow.

G A Proposed Synthesis B Isolation and Purification A->B C Structural Elucidation B->C G Physical Properties Measurement B->G J Purity Assessment B->J D NMR (¹H, ¹³C) C->D E Mass Spectrometry C->E F IR Spectroscopy C->F H Melting Point G->H I Solubility G->I K HPLC/LC-MS J->K L Elemental Analysis J->L

Workflow for physicochemical characterization.

Conclusion

This compound is a derivative of a medicinally important scaffold. While detailed experimental data for this specific compound is scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. Further experimental investigation is necessary to fully elucidate its physicochemical properties and to explore its potential biological activities. The information and proposed methodologies herein serve as a valuable resource for researchers interested in the synthesis and development of novel imidazo[1,2-a]pyridine derivatives.

References

Methodological & Application

Synthesis of Imidazo[1,2-a]pyridine-3-sulfonic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. This document provides a detailed protocol for the synthesis of a key derivative, imidazo[1,2-a]pyridine-3-sulfonic acid. The synthesis is a two-step process commencing with the well-established construction of the imidazo[1,2-a]pyridine core, followed by a regioselective sulfonation at the C-3 position. This protocol is intended to serve as a practical guide for researchers in organic synthesis and drug development.

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs and clinical candidates.[1] Derivatives of this versatile heterocycle have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] Many of these biological effects are attributed to the inhibition of key signaling pathways. For instance, various imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of kinases such as PI3K/mTOR and c-Met, and modulators of the STAT3/NF-κB signaling cascade.[3][4][5][6] The introduction of a sulfonic acid group at the C-3 position can significantly alter the physicochemical properties of the parent molecule, potentially enhancing its solubility, metabolic stability, and biological activity.

This application note details a robust two-step protocol for the synthesis of this compound. The initial step involves the synthesis of the imidazo[1,2-a]pyridine core via the condensation of 2-aminopyridine with an α-haloketone. The subsequent step describes the direct sulfonation of the heterocyclic core at the electron-rich C-3 position.

Experimental Protocols

Part 1: Synthesis of Imidazo[1,2-a]pyridine

This protocol is based on the classical and widely used Tschitschibabin reaction for the synthesis of the imidazo[1,2-a]pyridine scaffold.[7]

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone (or other α-haloketones)

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol, add α-bromoacetophenone (1.0 eq).

  • Add sodium bicarbonate (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Table 1: Representative Yields for the Synthesis of Imidazo[1,2-a]pyridine Derivatives

Entry2-Aminopyridine Derivativeα-HaloketoneYield (%)Reference
12-Aminopyridineα-Bromoacetophenone>80[7]
22-Amino-4-methylpyridine2-Bromo-1-phenylethanoneHigh[8]
32-AminopyridineEthyl bromopyruvateGood[9]
Part 2: Synthesis of Imidazo[1,2-a]pyridine-3-sulfonyl Chloride (Intermediate)

This step involves the electrophilic sulfonation of the imidazo[1,2-a]pyridine core at the C-3 position using chlorosulfonic acid.

Materials:

  • Imidazo[1,2-a]pyridine

  • Chlorosulfonic acid (ClSO₃H)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Ice bath

  • Dropping funnel

  • Stirring apparatus

  • Crushed ice

  • Büchner funnel and filter paper

Procedure:

  • Dissolve imidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (1.1 - 1.5 eq) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid, imidazo[1,2-a]pyridine-3-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

Part 3: Hydrolysis of Imidazo[1,2-a]pyridine-3-sulfonyl Chloride to this compound

This final step involves the conversion of the sulfonyl chloride intermediate to the desired sulfonic acid.

Materials:

  • Imidazo[1,2-a]pyridine-3-sulfonyl chloride

  • Sodium hydroxide (NaOH) solution (e.g., 2M) or water

  • Hydrochloric acid (HCl) for acidification

  • pH paper or pH meter

  • Stirring apparatus

Procedure:

  • Suspend the crude imidazo[1,2-a]pyridine-3-sulfonyl chloride in water or a dilute sodium hydroxide solution.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution by the dropwise addition of hydrochloric acid until the pH is acidic (pH 1-2).

  • The precipitated this compound is collected by filtration, washed with a small amount of cold water, and dried.

Table 2: General Conditions for Sulfonyl Chloride Hydrolysis

Sulfonyl ChlorideHydrolysis ConditionsProductReference
Aryl sulfonyl chloridesWater or dilute NaOH, room temp. or gentle heatAryl sulfonic acidsGeneral Knowledge
Trifluoromethane sulfonyl chloride50% aq. NaOH, <30 °CSodium triflate[10]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Imidazo[1,2-a]pyridine Synthesis cluster_step2 Step 2: Sulfonation cluster_step3 Step 3: Hydrolysis 2-Aminopyridine 2-Aminopyridine Reaction1 Condensation (Tschitschibabin Reaction) 2-Aminopyridine->Reaction1 alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction1 Imidazo_Pyridine Imidazo[1,2-a]pyridine Reaction1->Imidazo_Pyridine Reaction2 Electrophilic Sulfonation Imidazo_Pyridine->Reaction2 Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Reaction2 Sulfonyl_Chloride Imidazo[1,2-a]pyridine-3-sulfonyl Chloride Reaction2->Sulfonyl_Chloride Reaction3 Hydrolysis Sulfonyl_Chloride->Reaction3 Water_Base H2O / NaOH Water_Base->Reaction3 Sulfonic_Acid This compound Reaction3->Sulfonic_Acid

Caption: Synthetic route to this compound.

Imidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

Caption: Inhibition of key signaling pathways by Imidazo[1,2-a]pyridine derivatives.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The described two-step protocol, involving the initial formation of the imidazo[1,2-a]pyridine core followed by regioselective sulfonation, is a reliable method for accessing this important derivative. The potential for imidazo[1,2-a]pyridine derivatives to modulate key cellular signaling pathways underscores their importance in modern drug discovery. This protocol should facilitate further research into the therapeutic potential of this versatile class of compounds.

References

Application Notes and Protocols for C3-Sulfonylation of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] The functionalization of this heterocycle, particularly at the C3-position, has been a key strategy for modulating pharmacological activity. Among the various functional groups, the sulfonyl moiety is of significant interest due to its ability to enhance biological activity and improve pharmacokinetic properties. This document provides an overview of modern synthetic methods for the C3-sulfonylation of imidazo[1,2-a]pyridines, with a focus on electrochemical, visible-light-induced, and metal-free approaches. Detailed protocols and comparative data are presented to aid in the selection and implementation of the most suitable method for specific research and development needs.

Comparative Overview of C3-Sulfonylation Methods

The following table summarizes quantitative data from various reported methods for the C3-sulfonylation of imidazo[1,2-a]pyridines, allowing for a direct comparison of their efficiency and substrate scope.

MethodCatalyst/MediatorSulfonylating AgentSolventTemp. (°C)Time (h)Yield (%)Notes
Electrochemical None (Metal-free)Sodium SulfinatesCH3CN/H2ORT12up to 94Green and atom-economical approach with broad substrate scope.[6][7][8][9][10]
Electrochemical NoneSodium SulfinatesNot specifiedNot specifiedNot specifiedup to 94An electrolyte- and catalyst-free electrooxidative approach.[11]
Visible-light induced Organic Photoredox CatalystDiaryliodonium salts & DABCO-bis(sulfur dioxide)Not specifiedRTNot specifiedModerateThree-component reaction with good substrate compatibility.[2]
Transition-metal-free NoneGlyoxylic acid & Sodium SulfinatesWaterNot specifiedNot specifiedModerate to ExcellentBenign protocol for direct C-3 sulfonylmethylation.[12][13]
Iron-Catalyzed FeCl3Sodium Sulfinates & N,N-DimethylacetamideDMA/H2ONot specifiedNot specifiedHighThree-component coupling reaction for 3-sulfonylmethylation.[14]

Experimental Protocols

Metal-Free Electrochemical C3-Sulfonylation of Imidazo[1,2-a]pyridines

This protocol is based on a green and efficient electrochemical method that avoids the use of metal catalysts and external oxidants.[6][7][8]

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • Sodium benzenesulfinate (2.0 equiv)

  • Acetonitrile (CH3CN)

  • Water (H2O)

  • Tetrabutylammonium tetrafluoroborate (nBu4NBF4) (0.1 M)

  • Graphite anode

  • Stainless steel cathode

  • Electrochemical cell

Procedure:

  • To an undivided electrochemical cell equipped with a graphite anode and a stainless steel cathode, add the imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), sodium benzenesulfinate (1.0 mmol, 2.0 equiv), and nBu4NBF4 (0.1 M) as the electrolyte.

  • Add a mixture of CH3CN and H2O (9:1, 10 mL) as the solvent.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Apply a constant current of 10 mA for 12 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(arylsulfonyl)imidazo[1,2-a]pyridine.

Visible-Light-Induced Three-Component C3-Sulfonylation

This method utilizes a photoredox catalyst to mediate the three-component reaction between an imidazo[1,2-a]pyridine, a diaryliodonium salt, and a sulfur dioxide surrogate.[2]

Materials:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • Diaryliodonium salt (1.5 equiv)

  • DABCO-bis(sulfur dioxide) (DABSO) (1.5 equiv)

  • Organic photoredox catalyst (e.g., Eosin Y, 1-5 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Visible light source (e.g., blue LEDs)

  • Reaction vessel suitable for photochemistry

Procedure:

  • To a reaction vessel, add the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), diaryliodonium salt (0.3 mmol, 1.5 equiv), DABSO (0.3 mmol, 1.5 equiv), and the organic photoredox catalyst (0.01 mmol, 5 mol%).

  • Add DMSO (2 mL) as the solvent.

  • Degas the reaction mixture by bubbling with nitrogen for 15 minutes.

  • Irradiate the mixture with a visible light source at room temperature with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the C3-sulfonylated product.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Imidazo[1,2-a]pyridine E Combine Reactants A->E B Sulfonylating Agent B->E C Catalyst/Mediator (if applicable) C->E D Solvent D->E F Apply Energy (Electricity/Light/Heat) E->F G Monitor Progress (TLC/LC-MS) F->G H Quench Reaction G->H I Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K L C3-Sulfonylated Imidazo[1,2-a]pyridine K->L

Caption: General experimental workflow for C3-sulfonylation.

G cluster_methods Synthetic Methods cluster_reagents Sulfonylating Agents Electrochemical Electrochemical Sulfinates Sodium Sulfinates Electrochemical->Sulfinates Photocatalytic Visible-Light Induced DABSO DABSO & Diaryliodonium Salts Photocatalytic->DABSO Metal_Free Transition-Metal-Free Glyoxylic Glyoxylic Acid & Sodium Sulfinates Metal_Free->Glyoxylic Iron_Catalyzed Iron-Catalyzed DMA DMA & Sodium Sulfinates Iron_Catalyzed->DMA

Caption: Relationship between methods and sulfonylating agents.

References

Application Note: Comprehensive Analytical Characterization of Imidazo[1,2-a]pyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold due to its wide range of biological activities and presence in several commercial drugs.[1][2][3][4] The functionalization of this core, for instance by adding a sulfonic acid group at the 3-position to create Imidazo[1,2-a]pyridine-3-sulfonic acid, can significantly alter its physicochemical properties and biological activity. Accurate and comprehensive analytical characterization is therefore critical for quality control, regulatory submission, and understanding its behavior. This document provides detailed application notes and protocols for the characterization of this compound using a suite of modern analytical techniques.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying this compound. Due to the molecule's polar sulfonic acid group and aromatic core, a mixed-mode chromatographic approach is highly effective.[5]

Application: HPLC with UV Detection

This method is suitable for determining the purity of the compound and for routine quality control assays. A mixed-mode column that offers both reversed-phase and anion-exchange retention mechanisms provides excellent separation and peak shape for sulfonic acids.[5]

Expected Data

A successful separation will yield a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials. The retention time is characteristic of the compound under the specified conditions, and the peak area is proportional to its concentration.

Table 1: HPLC Method Parameters for Purity Analysis

ParameterRecommended Condition
Column Mixed-Mode Column (e.g., Amaze TR, Primesep 500)
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Acetate Buffer
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm and 310 nm (based on typical imidazopyridine absorbance)[2]
Run Time 20 minutes

Mass Spectrometry: Identity Confirmation and Structural Elucidation

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight and elucidating the structure of this compound.

Application: LC-MS Analysis

LC-MS provides confirmation of the compound's identity by determining its accurate mass. Electrospray ionization (ESI) is a suitable technique for this class of compounds.[1][7] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information that confirms the connectivity of the imidazopyridine core and the sulfonic acid group.[1]

Expected Data

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in MS/MS can reveal characteristic losses, such as the loss of SO₃.

Table 2: Expected Mass Spectrometry Data

Ionization ModeExpected IonTheoretical m/zKey Fragmentation Ions (MS/MS)
ESI Positive [C₇H₆N₂O₃S + H]⁺200.02m/z 120.05 ([M+H - SO₃]⁺)
ESI Negative [C₇H₆N₂O₃S - H]⁻198.00m/z 118.04 ([M-H - SO₃]⁻)

Note: Theoretical m/z values are for the monoisotopic mass.

Spectroscopic Analysis: Structural Confirmation

Spectroscopic techniques like NMR, FTIR, and UV-Vis provide detailed information about the chemical structure, functional groups, and electronic properties of the molecule.

Application: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for elucidating the precise structure of the molecule in solution. Both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms in the imidazopyridine ring system and the position of the sulfonic acid substituent.[8][9]

Expected Data

The ¹H NMR spectrum will show characteristic signals for the protons on the pyridine and imidazole rings.[10][11] The chemical shifts will be influenced by the electron-withdrawing sulfonic acid group at the C3 position. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environment.[8]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2 ~8.0-8.2 (s)~140-145
C3 -~115-120
C5 ~7.6-7.8 (d)~125-130
C6 ~6.9-7.1 (t)~112-117
C7 ~7.2-7.4 (t)~128-133
C8 ~8.1-8.3 (d)~117-122
C8a -~145-150

Note: These are predicted values and may vary based on solvent and concentration.

Application: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. It is particularly useful for confirming the presence of the sulfonic acid group (SO₃H).[9][12][13]

Expected Data

The FTIR spectrum will show characteristic absorption bands for the S=O and C-S bonds of the sulfonic acid group, in addition to bands corresponding to the aromatic C-H and C=N bonds of the imidazopyridine ring.[14][15]

Table 4: Key FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch 3400-3500 (broad)Sulfonic acid O-H
Aromatic C-H Stretch 3000-3100Imidazopyridine ring
C=N, C=C Stretch 1450-1650Aromatic ring vibrations
S=O Asymmetric Stretch 1200-1250[15]Sulfonic acid group
S=O Symmetric Stretch 1010-1100[15]Sulfonic acid group
C-S Stretch 620-650[14][15]Carbon-Sulfur bond
Application: UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The imidazo[1,2-a]pyridine core has a characteristic UV absorbance profile due to its π-conjugated system.[2]

Expected Data

The UV-Vis spectrum, typically recorded in a solvent like methanol or acetonitrile, will show absorption bands corresponding to π-π* transitions of the aromatic system.[2][16]

Table 5: Expected UV-Visible Absorption Data

SolventExpected λₘₐₓ (nm)Transition Type
Methanol~250-260 nmπ-π
~300-320 nmπ-π

Visualized Workflows and Methodologies

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_results Final Confirmation synthesis Synthesized Product (Crude this compound) hplc 1. HPLC-UV (Purity Assessment) synthesis->hplc Is Purity >95%? lcms 2. LC-MS/MS (Identity & Structure) hplc->lcms Yes nmr 3. NMR (¹H, ¹³C) (Definitive Structure) lcms->nmr Correct Mass? ftir 4. FTIR (Functional Groups) nmr->ftir Correct Structure? uvvis 5. UV-Vis (Electronic Properties) ftir->uvvis Correct Groups? final Characterized Compound (Structure, Purity, Identity Confirmed) uvvis->final Confirmed

HPLC_MS_Principle sample Sample Injection hplc HPLC Column (Analyte Separation) sample->hplc esi Electrospray Ionization (ESI) (Ion Formation) hplc->esi Eluent ms1 Mass Analyzer 1 (Precursor Ion Selection) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid [M+H]⁺ ms2 Mass Analyzer 2 (Fragment Ion Detection) cid->ms2 Fragments detector Detector (Data Acquisition) ms2->detector

Experimental Protocols

Protocol: HPLC-UV Purity Determination
  • Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.

  • Instrument Setup: Equilibrate the HPLC system with the conditions specified in Table 1, using a mobile phase composition of 95% A and 5% B.

  • Injection: Inject 5 µL of the prepared sample.

  • Data Acquisition: Run the gradient method as detailed in Table 1. Monitor the chromatogram at 254 nm.

  • Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol: LC-MS Identity Confirmation
  • Sample Preparation: Prepare a 10 µg/mL solution of the compound in 50:50 water:acetonitrile with 0.1% formic acid.

  • LC Method: Use the same HPLC conditions as in Protocol 5.1, but divert the flow to the mass spectrometer after the UV detector.

  • MS Instrument Setup:

    • Set the mass spectrometer to ESI positive and negative switching mode if possible, or run in separate positive and negative modes.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize capillary voltage, gas flow, and source temperature for the instrument in use.

    • For MS/MS, set up a data-dependent acquisition method to trigger fragmentation on the expected precursor ion masses ([M+H]⁺ at m/z 200.02 and [M-H]⁻ at m/z 198.00).

  • Analysis: Extract the ion chromatograms for the expected masses. Compare the measured accurate mass to the theoretical mass. Analyze the fragmentation spectrum to identify characteristic neutral losses or fragments as listed in Table 2.

Protocol: NMR Structural Elucidation
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-14 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover a range of 0-180 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual DMSO solvent peak (¹H: ~2.50 ppm, ¹³C: ~39.52 ppm). Integrate ¹H signals and assign peaks based on chemical shift, multiplicity, and comparison to predicted values in Table 3.

Protocol: FTIR Functional Group Analysis
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid powder directly onto the ATR crystal. If using KBr pellets, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.[14]

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum.

    • Typically scan over a range of 4000-400 cm⁻¹.[14]

  • Analysis: Identify the characteristic absorption bands by comparing the spectrum to the expected frequencies listed in Table 4. Pay close attention to the strong bands corresponding to the S=O stretches to confirm the sulfonic acid group.

References

Application Notes and Protocols for the Analysis of Imidazo[1,2-a]pyridine-3-sulfonic acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the structural elucidation and characterization of Imidazo[1,2-a]pyridine-3-sulfonic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The introduction of a sulfonic acid group at the C3 position can significantly influence the molecule's physicochemical properties, such as solubility and potential biological targets. Accurate structural confirmation and purity assessment are critical for any further investigation and development. This note outlines the analytical workflow for the comprehensive characterization of this compound.

Predicted Analytical Data

Predicted NMR Spectral Data

The expected 1H and 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the known electronic effects of the sulfonic acid group and the characteristic shifts of the imidazo[1,2-a]pyridine scaffold.

Table 1: Predicted 1H and 13C NMR Data for this compound in DMSO-d6

PositionPredicted 1H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted 13C Chemical Shift (δ, ppm)
H-2~8.0-8.2s~135-138
H-5~8.5-8.7d~125-128
H-6~7.0-7.2t~112-115
H-7~7.4-7.6t~128-131
H-8~7.8-8.0d~117-120
C-2--~135-138
C-3--~120-123
C-5--~125-128
C-6--~112-115
C-7--~128-131
C-8--~117-120
C-8a--~145-148

Note: Chemical shifts are referenced to the residual solvent signal. Coupling constants (J) are expected to be in the range of 7-9 Hz for ortho-coupling and 1-2 Hz for meta-coupling.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is the recommended technique for determining the accurate mass of this compound.

Table 2: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/zFormula
ESI Positive [M+H]+199.0226C7H7N2O3S+
ESI Negative [M-H]-197.0077C7H5N2O3S-

Predicted Fragmentation: Key fragmentation pathways would likely involve the loss of SO3 (80 Da) or the sulfonic acid group (SO3H, 81 Da).

Experimental Protocols

The following protocols provide a detailed methodology for the NMR and mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and confirm the proton and carbon framework of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • 1H NMR Spectroscopy:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering the expected chemical shift range.

  • 13C NMR Spectroscopy:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Due to the lower natural abundance of 13C, a higher number of scans (e.g., 1024 or more) will be necessary.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the chemical shifts to the residual solvent peak.

    • Integrate the 1H signals and determine the coupling constants.

    • Assign all signals based on chemical shifts, multiplicities, and 2D correlations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound and to study its fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source is ideal.

  • Analysis:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire mass spectra in both positive and negative ion modes.

    • Typical ESI source parameters: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, drying gas flow rate of 5-10 L/min, and a source temperature of 100-150 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • To investigate the fragmentation pathways, perform MS/MS analysis on the parent ion ([M+H]+ or [M-H]-).

    • This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern to gain further structural insights.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the NMR and mass spectrometry analysis and the logical relationship of the data obtained.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec H1_NMR 1D ¹H NMR Process Process Spectra H1_NMR->Process C13_NMR 1D ¹³C NMR C13_NMR->Process NMR_Spec->H1_NMR NMR_Spec->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR TwoD_NMR->Process Assign Assign Signals Process->Assign Structure Structural Elucidation Assign->Structure MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis Stock Prepare Stock Solution (1 mg/mL) Dilute Dilute to 1-10 µg/mL Stock->Dilute MS_Spec Mass Spectrometer (ESI-HRMS) Dilute->MS_Spec Full_Scan Full Scan MS (Positive & Negative) MS_Spec->Full_Scan MSMS Tandem MS (MS/MS) MS_Spec->MSMS Accurate_Mass Determine Accurate Mass & Elemental Composition Full_Scan->Accurate_Mass Fragmentation Analyze Fragmentation MSMS->Fragmentation Confirmation Molecular Formula Confirmation Accurate_Mass->Confirmation Fragmentation->Confirmation Data_Integration NMR_Data NMR Data (¹H, ¹³C, 2D) Structural_Info Structural Information (Connectivity, Functional Groups) NMR_Data->Structural_Info MS_Data MS Data (Accurate Mass, Fragmentation) Formula_Info Molecular Formula & Weight MS_Data->Formula_Info Final_Structure Confirmed Structure of This compound Structural_Info->Final_Structure Formula_Info->Final_Structure

References

High-performance liquid chromatography (HPLC) method for Imidazo[1,2-a]pyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An High-Performance Liquid Chromatography (HPLC) method has been developed for the analysis of Imidazo[1,2-a]pyridine-3-sulfonic acid. This application note provides a detailed protocol for the separation and quantification of this compound, which is relevant for researchers, scientists, and professionals in drug development. The imidazo[1,2-a]pyridine scaffold is a significant structure in medicinal chemistry, forming the core of several commercial drugs.[1][2]

Introduction

This compound is a heterocyclic compound containing both the imidazo[1,2-a]pyridine core and a sulfonic acid group. The analysis of such polar compounds can be challenging using traditional reversed-phase HPLC due to poor retention. This protocol outlines a robust method utilizing a mixed-mode chromatography approach, which provides both reversed-phase and ion-exchange retention mechanisms, leading to improved separation and peak shape. The method is suitable for purity determination and quantitative analysis in various sample matrices.

Principle of the Method

This method employs a mixed-mode stationary phase that has both hydrophobic and ion-exchange characteristics. The retention of this compound is achieved through a combination of reversed-phase interactions with the C18 portion of the stationary phase and anion-exchange interactions with the positively charged functional groups on the surface. The mobile phase composition, specifically the organic modifier concentration and the ionic strength of the buffer, are critical parameters for controlling the retention and elution of the analyte.

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector or a Mass Spectrometer (MS).

  • Column: Amaze TR mixed-mode column (or equivalent) with dimensions of 4.6 x 150 mm, 5 µm particle size.

  • Chemicals:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Ammonium formate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (HPLC grade)

  • Sample Preparation:

    • Accurately weigh a suitable amount of the this compound sample.

    • Dissolve the sample in a diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column Amaze TR (4.6 x 150 mm, 5 µm) or equivalent mixed-mode column
Mobile Phase A Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid
Mobile Phase B Acetonitrile with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid
Gradient Program 0-5 min: 5% B; 5-20 min: 5-40% B; 20-25 min: 40% B; 25-26 min: 40-5% B; 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or Mass Spectrometry (MS)
Injection Volume 10 µL

Data Analysis:

The quantification of this compound is performed by external standard calibration. A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the reference standard solutions. The concentration of the analyte in the samples is then determined from this calibration curve.

Method Development Considerations

The development of this method was based on established protocols for similar compounds, such as benzenesulfonic acid and 3-pyridinesulfonic acid.[3][4] For these types of molecules, mixed-mode chromatography offers significant advantages over traditional reversed-phase columns, where poor retention and peak shape are often observed.[3] The elution of sulfonic acids is controlled by the pH of the buffer, the concentration of ions, and the amount of organic solvent in the mobile phase.[3] Alternative methods for sulfonic acid analysis include ion chromatography and the use of specialized columns like BIST A+.[5][6] For simpler matrices, a reversed-phase method using a C18 column with an acidic mobile phase (e.g., acetonitrile, water, and phosphoric or formic acid) may also be applicable.[4]

Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV or MS Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify end end quantify->end Final Report Separation_Principle cluster_analyte Analyte Properties cluster_column Stationary Phase (Mixed-Mode) cluster_interaction Retention Mechanism cluster_elution Elution Control analyte Imidazo[1,2-a]pyridine- 3-sulfonic acid hydrophobic Hydrophobic Moiety (Imidazo[1,2-a]pyridine) analyte->hydrophobic ionic Ionic Moiety (-SO3H) analyte->ionic retention Analyte Retention hydrophobic->retention Reversed-Phase Interaction ionic->retention Anion-Exchange Interaction column Amaze TR Column rp_phase Reversed-Phase (C18) column->rp_phase ie_phase Anion-Exchange column->ie_phase rp_phase->retention ie_phase->retention mobile_phase Mobile Phase Gradient (ACN & Buffer) retention->mobile_phase Elution

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine-3-sulfonic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This "privileged scaffold" is present in several marketed drugs and numerous compounds under investigation for various therapeutic applications.[1] Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The functionalization at the C-3 position of the imidazo[1,2-a]pyridine core has been a key area of focus for modulating the biological activity of these compounds.[1]

This document provides detailed application notes and protocols relevant to the study of Imidazo[1,2-a]pyridine-3-sulfonic acid and its derivatives in a medicinal chemistry context. While specific data for the sulfonic acid derivative is limited, the provided protocols for synthesis and biological evaluation of C-3 substituted analogs can be readily adapted.

Key Potential Applications and Signaling Pathways

Based on the activities of structurally related C-3 substituted imidazo[1,2-a]pyridines, the sulfonic acid derivative is hypothesized to be a valuable candidate for investigation in the following areas:

  • Anticancer Therapy: Many imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][5] A primary target is the PI3K/AKT/mTOR pathway , which is frequently dysregulated in various cancers.[6][7][8] Inhibition of this pathway by imidazo[1,2-a]pyridine analogs can lead to cell cycle arrest and apoptosis.[5][9]

  • Anti-inflammatory Treatment: Certain imidazo[1,2-a]pyridine derivatives have shown significant anti-inflammatory properties by modulating the NF-κB and STAT3 signaling pathways .[1][10] These pathways are crucial in the inflammatory response, and their inhibition can lead to the downregulation of pro-inflammatory mediators.

  • Antituberculosis Agents: The imidazo[1,2-a]pyridine scaffold is a key component of novel antituberculosis drug candidates.[11] Some derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by targeting essential enzymes like QcrB.[11]

Data Presentation: In Vitro Activity of C-3 Substituted Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the reported in vitro activities of various C-3 substituted imidazo[1,2-a]pyridine derivatives, providing a reference for the potential potency of novel analogs like the 3-sulfonic acid derivative.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution at C-3Cancer Cell LineIC50 (µM)Reference
12 p-chlorophenyl groupHT-29 (Colon)4.15 ± 2.93
14 p-chlorophenyl amineB16F10 (Melanoma)21.75 ± 0.81
IP-5 Not specifiedHCC1937 (Breast)45[4]
IP-6 Not specifiedHCC1937 (Breast)47.7[4]
HB9 Hybrid with amineA549 (Lung)50.56[12]
HB10 Hybrid with acid hydrazideHepG2 (Liver)51.52[12]
13k Quinazoline derivativeHCC827 (Lung)0.09[5]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
35 PI3Kα150[7]
13k PI3Kα1.94[5]

Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDStrainMIC (µg/mL)Reference
IPA-6 M. tuberculosis H37Rv0.05[13]
IPA-9 M. tuberculosis H37Rv0.4[13]
IPS-1 M. tuberculosis H37Rv0.4[13]
6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o M. tuberculosis H37Rv1.6 - 6.25[14]

Experimental Protocols

Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

The following is a general, adaptable protocol for the synthesis of 3-substituted imidazo[1,2-a]pyridines, which can be modified for the synthesis of the target sulfonic acid derivative. A plausible approach for the synthesis of this compound would involve the sulfonation of the parent imidazo[1,2-a]pyridine at the C-3 position.

Protocol: One-pot, Three-component Synthesis of 3-Aminoimidazo[1,2-a]pyridines [15]

This protocol is an example of a common method to introduce substituents at the C-3 position.

  • Materials:

    • 2-Aminoazine (e.g., 2-aminopyridine) (1.00 mmol)

    • Aldehyde (1.20 mmol)

    • Isocyanide (1.10 mmol)

    • p-Toluenesulfonic acid (PTSA) (0.1 g, 0.52 mmol)

    • Methanol (4 mL)

    • Ethyl acetate

    • n-Hexane

  • Procedure:

    • To a solution of the 2-aminoazine, aldehyde, and isocyanide in methanol, add a catalytic amount of p-toluenesulfonic acid.

    • Stir the resulting mixture at room temperature for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using an ethyl acetate/n-hexane (2:1) solvent system.

    • Upon completion, the solid product will precipitate.

    • Separate the product by filtration.

    • Wash the residue with ethyl acetate to obtain the pure 3-aminoimidazo[1,2-a]pyridine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[6][9]

  • Materials:

    • Cancer cell lines (e.g., HCC1937, A549, HepG2)

    • 96-well plates

    • Complete cell culture medium

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

    • After 24 hours, treat the cells with serial dilutions of the this compound. Include a vehicle-treated control.

    • Incubate the cells for the desired treatment duration (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to investigate the effect of this compound on key signaling proteins (e.g., in the PI3K/AKT/mTOR or NF-κB pathways).[6][10]

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-IκBα, anti-NF-κB p65)

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Seed and treat cells with the this compound as described for other assays.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways potentially modulated by this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine -3-sulfonic acid Imidazopyridine->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

NFkB_Pathway cluster_nucleus Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB Release Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Promotes Imidazopyridine Imidazo[1,2-a]pyridine -3-sulfonic acid Imidazopyridine->IKK Inhibition

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro Cytotoxicity Cytotoxicity Assay (MTT) InVitro->Cytotoxicity Mechanism Mechanism of Action Studies InVitro->Mechanism DataAnalysis Data Analysis & Lead Optimization Cytotoxicity->DataAnalysis Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Signaling->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: General experimental workflow for the evaluation of this compound.

References

Development of Assays for Imidazo[1,2-a]pyridine-3-sulfonic Acid Biological Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1] Derivatives of this core structure have been investigated for their therapeutic potential as anticancer, anti-inflammatory, protein kinase inhibitors, and antiulcer agents.[2][3][4][5] These compounds are known to modulate various cellular signaling pathways, making them attractive candidates for drug discovery and development.[1][6] This document provides detailed application notes and protocols for key assays to evaluate the efficacy and mechanism of action of Imidazo[1,2-a]pyridine-3-sulfonic acid and its derivatives.

Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to exert their effects by modulating several critical signaling pathways involved in cell proliferation, survival, and inflammation. Understanding the impact of this compound on these pathways is crucial for elucidating its mechanism of action.

  • PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine compounds have been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[1][6][7][8] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[6]

  • STAT3/NF-κB Pathway: Certain derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling cascade, leading to the downregulation of pro-inflammatory mediators.[1]

  • Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway, crucial in embryonic development and tumorigenesis, has been identified as a target for some imidazo[1,2-a]pyridine derivatives.[1][9]

  • Protein Kinases: Imidazo[1,2-a]pyridine derivatives are strongly associated with the inhibition of various protein kinases, enzymes that are frequently dysregulated in cancer and other diseases.[2][7][10]

Data Presentation: In Vitro Biological Activity

The following table summarizes the reported in vitro biological activities of various Imidazo[1,2-a]pyridine derivatives, providing a reference for the potential efficacy of this compound.

Compound ClassTarget/AssayCell Line(s)IC50/ActivityReference
Imidazo[1,2-a]pyridine DerivativesPI3 Kinase p110alpha Inhibition-IC50 = 0.0018µM - 0.67µM[7]
Imidazo[1,2-a]pyridine Derivativesc-KIT Kinase InhibitionImatinib-resistant tumor cellsNanomolar range[11]
Imidazo[1,2-a]pyridine DerivativesCOX-2 Inhibition-IC50 = 0.07-0.18 μM[3]
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivativesc-KIT (V654A) InhibitionGIST 430/654Nanomolar range[11]
3-(Pyrimidin-4-yl)-imidazo[1,2-a]pyridine DerivativesInsulin-like growth factor-1 receptor kinase Inhibition-Potent and selective inhibition[10]
Imidazo[1,2-a]pyridine DerivativesCell Proliferation (MTT Assay)A375, WM115, HeLaIC50 = 9.7 to 44.6 µM[6]
Imidazo[1,2-a]pyridine DerivativesCell Proliferation (MTT Assay)HCC1937IC50 = 45µM - 79.6µM[12]
Imidazo[1,2-a]pyridine DerivativesAnticancer Activity (MTT Assay)Hep-2, HepG2, A375, MCF-7IC50 = 11-21 µM[13]
Imidazo[1,2-a]pyridine HybridsCytotoxicity (vs. A549)A549IC50 = 50.56 μM[14]
Imidazo[1,2-a]pyridine HybridsCytotoxicity (vs. HepG2)HepG2IC50 = 51.52 μM[14]
3-Aminoimidazo[1,2-a]pyridine DerivativesCytotoxicity (vs. HT-29)HT-29IC50 = 4.15 ± 2.93 µM[15]

Experimental Protocols

Detailed methodologies for key experiments to assess the biological activity of this compound are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A375, HeLa, HCC1937)[6][12]

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (e.g., DMSO).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells, including any floating cells, and wash with cold PBS.[1]

  • Resuspend the cells in 1X Binding Buffer provided in the kit.[1]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]

  • Incubate for 15 minutes at room temperature in the dark.[1]

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • Ice-cold 70% Ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed and treat cells as described in the apoptosis protocol.

  • Harvest the cells and fix them in ice-cold 70% ethanol for at least 2 hours at -20°C.[1]

  • Wash the cells with PBS and treat with RNase A.

  • Stain the cells with PI staining solution.

  • Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in the protein expression levels within key signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Primary antibodies (e.g., for Akt, p-Akt, mTOR, p-mTOR, STAT3, NF-κB, β-catenin, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence reagent.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).[1]

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow for assessing the biological activity of this compound.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation IP3SA Imidazo[1,2-a]pyridine -3-sulfonic acid IP3SA->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition point.

STAT3_NFkB_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Inflammation Inflammation pSTAT3->Inflammation dimerization & nuclear translocation IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB NFkB->Inflammation nuclear translocation IP3SA Imidazo[1,2-a]pyridine -3-sulfonic acid IP3SA->STAT3 IP3SA->NFkB

Caption: STAT3/NF-κB signaling pathway and potential inhibition points.

Experimental_Workflow Compound Imidazo[1,2-a]pyridine -3-sulfonic acid CellCulture Cancer Cell Culture Compound->CellCulture Viability Cell Viability (MTT Assay) CellCulture->Viability Apoptosis Apoptosis Assay (Flow Cytometry) CellCulture->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycle DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot Mechanism of Action (Western Blot) DataAnalysis->WesternBlot

References

Application Notes and Protocols for the Scale-up Synthesis of Imidazo[1,2-a]pyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the scale-up synthesis of Imidazo[1,2-a]pyridine-3-sulfonic acid, a key intermediate in the development of novel pharmaceutical agents. The outlined protocols are designed for scalability and are based on established chemical principles for the synthesis of the imidazo[1,2-a]pyridine scaffold and subsequent sulfonation.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed as a two-step process, optimized for large-scale production. The initial step involves the condensation of 2-aminopyridine with a suitable C2 synthon to form the imidazo[1,2-a]pyridine core. The subsequent step is the regioselective sulfonation at the C3 position of the bicyclic system. This approach is designed for high yield and purity, critical for pharmaceutical applications.

G cluster_0 Step 1: Imidazo[1,2-a]pyridine Synthesis cluster_1 Step 2: Sulfonation 2-Aminopyridine 2-Aminopyridine Condensation Condensation/ Cyclization 2-Aminopyridine->Condensation alpha-Haloacetaldehyde α-Haloacetaldehyde (e.g., Chloroacetaldehyde) alpha-Haloacetaldehyde->Condensation Imidazo_pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo_pyridine Imidazo_pyridine_input Imidazo[1,2-a]pyridine Sulfonation Electrophilic Sulfonation Imidazo_pyridine_input->Sulfonation Sulfonating_agent Sulfonating Agent (e.g., Chlorosulfonic Acid) Sulfonating_agent->Sulfonation Final_Product This compound Sulfonation->Final_Product

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of Imidazo[1,2-a]pyridine

This protocol details the synthesis of the imidazo[1,2-a]pyridine core via the reaction of 2-aminopyridine with chloroacetaldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2-Aminopyridine94.1110.0106.26
Chloroacetaldehyde (50% in H₂O)78.5018.2115.92
Sodium Bicarbonate84.0110.7127.36
Isopropanol60.10100 L-
Toluene92.1450 L-
Activated Carbon-1.0-
Celite®-2.0-

Protocol:

  • Reaction Setup: To a 250 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminopyridine (10.0 kg, 106.26 mol) and isopropanol (100 L). Stir the mixture at room temperature (20-25 °C) until the 2-aminopyridine is fully dissolved.

  • Reagent Addition: Slowly add a solution of chloroacetaldehyde (18.2 kg of 50% aqueous solution, 115.92 mol) to the reactor over a period of 1-2 hours, maintaining the internal temperature below 40 °C.

  • Reaction and Neutralization: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC. After completion, cool the mixture to 40-50 °C and slowly add sodium bicarbonate (10.7 kg, 127.36 mol) in portions to neutralize the hydrohalic acid formed.

  • Work-up and Extraction: Stir the mixture for 1 hour, then filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the isopropanol. To the residue, add toluene (50 L) and water (50 L). Separate the organic layer, and extract the aqueous layer with toluene (2 x 25 L).

  • Purification: Combine the organic layers and treat with activated carbon (1.0 kg) for 30 minutes. Filter the mixture through a pad of Celite® and wash the pad with toluene.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude Imidazo[1,2-a]pyridine. The crude product can be purified further by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or used directly in the next step if purity is sufficient.

Expected Yield and Purity:

ParameterValue
Theoretical Yield12.55 kg
Actual Yield10.8 - 11.8 kg
Yield (%)86 - 94%
Purity (HPLC)>98%
Step 2: Sulfonation of Imidazo[1,2-a]pyridine

This protocol describes the regioselective sulfonation of imidazo[1,2-a]pyridine at the C3 position using chlorosulfonic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
Imidazo[1,2-a]pyridine118.1410.084.64
Chlorosulfonic Acid116.5210.892.69
Dichloromethane (DCM)84.93100 L-
Diethyl Ether74.1250 L-

Protocol:

  • Reaction Setup: In a 250 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve Imidazo[1,2-a]pyridine (10.0 kg, 84.64 mol) in dichloromethane (100 L). Cool the solution to 0-5 °C using a chiller.

  • Reagent Addition: Add chlorosulfonic acid (10.8 kg, 92.69 mol) dropwise to the cooled solution over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for an additional 2-4 hours. Monitor the reaction for completion by TLC or HPLC.

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice (100 kg) with vigorous stirring. The product will precipitate as a solid.

  • Filtration and Washing: Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral to pH paper. Subsequently, wash the solid with cold diethyl ether (2 x 25 L) to remove any non-polar impurities.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight to yield this compound.

Expected Yield and Purity:

ParameterValue
Theoretical Yield16.77 kg
Actual Yield14.2 - 15.7 kg
Yield (%)85 - 94%
Purity (HPLC)>99%

Reaction Mechanism and Visualization

The synthesis proceeds via an initial nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the aldehyde, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring. The subsequent sulfonation is an electrophilic aromatic substitution, where the electron-rich C3 position of the imidazo[1,2-a]pyridine attacks the sulfur trioxide generated from the sulfonating agent.

G cluster_reaction Overall Reaction Start 2-Aminopyridine + α-Haloacetaldehyde Intermediate Imidazo[1,2-a]pyridine Start->Intermediate Condensation End This compound Intermediate->End Sulfonation

Caption: Chemical transformation overview for the synthesis.

Safety Considerations

  • 2-Aminopyridine: Toxic and harmful if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Chloroacetaldehyde: Corrosive and toxic. Use in a well-ventilated fume hood and wear appropriate PPE.

  • Chlorosulfonic Acid: Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment, using acid-resistant gloves, face shield, and a lab coat. The addition should be slow and controlled, especially during quenching.

  • Solvents: Toluene, isopropanol, dichloromethane, and diethyl ether are flammable. Ensure all operations are conducted away from ignition sources and in a well-ventilated area.

All procedures should be carried out by trained personnel in a facility equipped to handle large quantities of hazardous chemicals. A thorough risk assessment should be conducted before commencing any scale-up synthesis.

Functionalization of the Imidazo[1,2-a]pyridine Core at the C3 Position: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the imidazo[1,2-a]pyridine scaffold at the C3 position. The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1] Functionalization at the C3 position is a key strategy for modulating the pharmacological properties of these molecules and exploring new chemical space for drug discovery.

Application Notes

The C3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and susceptible to electrophilic substitution, making it a prime target for a variety of functionalization reactions. These modifications are crucial in structure-activity relationship (SAR) studies to optimize lead compounds. Key applications of C3-functionalized imidazo[1,2-a]pyridines include their use as anticancer agents, particularly as kinase inhibitors, and as agents targeting the central nervous system. For instance, derivatives of this scaffold have been developed as potent PI3K/mTOR dual inhibitors and c-Met inhibitors, which are key targets in cancer therapy.

The choice of functionalization strategy depends on the desired substituent and the overall synthetic scheme. Common C3-functionalization reactions include halogenation, acylation, alkylation, and arylation. These reactions can be achieved through various methods, including traditional electrophilic substitution, transition-metal-catalyzed cross-coupling reactions, and more recently, visible-light-induced transformations.[2]

Key Functionalization Protocols

This section details experimental protocols for several key C3-functionalization reactions of the imidazo[1,2-a]pyridine core.

C3-Halogenation

Halogenated imidazo[1,2-a]pyridines are valuable intermediates for further functionalization through cross-coupling reactions.

a) C3-Chlorination using Chloramine-T

This protocol describes a metal- and solvent-free method for the C3-chlorination of imidazo[1,2-a]pyridines.[3][4]

Experimental Protocol:

  • To a vial, add the substituted imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv).

  • Add chloramine-T (1.0 equiv).

  • Stir the reaction mixture at room temperature in open air for 5 minutes.

  • After completion of the reaction (monitored by TLC), purify the crude product directly by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture as the eluent to afford the desired 3-chloroimidazo[1,2-a]pyridine derivative.

b) C3-Bromination using CBr4 and NaOH

This method provides an efficient and regioselective synthesis of C3-brominated imidazo[1,2-a]pyridines.[5]

Experimental Protocol:

  • In a reaction tube, dissolve the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv) in a suitable solvent.

  • Add CBr4 (1.2 equiv) and NaOH (2.0 equiv).

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel to yield the C3-brominated imidazo[1,2-a]pyridine.

C3-Acylation

C3-acylated imidazo[1,2-a]pyridines are important building blocks in medicinal chemistry. The following protocol describes a Friedel-Crafts acylation.[6]

Experimental Protocol: Friedel-Crafts Acetylation

  • To a solution of the imidazo[1,2-a]pyridine derivative in a suitable solvent, add acetic anhydride.

  • Catalyze the reaction with aluminum chloride (AlCl3).

  • Heat the reaction mixture under gentle warming.

  • Monitor the reaction's progress by TLC.

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography to obtain the C3-acetylated imidazo[1,2-a]pyridine.[6]

C3-Alkylation

Alkylated imidazo[1,2-a]pyridines are crucial for developing novel therapeutic agents.

Experimental Protocol: Three-Component Aza-Friedel–Crafts Reaction [7]

  • In a reaction tube, combine the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), an aldehyde (0.3 mmol, 1.5 equiv), and an amine (0.4 mmol, 2.0 equiv) in toluene (1.0 mL).

  • Add Y(OTf)3 as the catalyst.

  • Heat the reaction mixture at 110 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to give the desired C3-alkylated product.[7]

C3-Arylation

The introduction of an aryl group at the C3 position can significantly impact the biological activity of the imidazo[1,2-a]pyridine core.

Experimental Protocol: Catalyst-Free Three-Component Reaction [1]

  • Combine the imidazo[1,2-a]pyridine (1.0 mmol), glyoxylic acid (1.5 mmol), and a boronic acid (1.5 mmol) in acetonitrile (CH3CN).

  • Add KOtBu (1.0 mmol).

  • Heat the reaction mixture at 110 °C for 24 hours.[8]

  • After cooling, dilute the reaction mixture and extract the product.

  • Purify the crude product via column chromatography to yield the C3-arylated imidazo[1,2-a]pyridine.

Quantitative Data Summary

The following tables summarize the yields of various C3-functionalized imidazo[1,2-a]pyridines prepared using the protocols described above.

Table 1: C3-Chlorination of Imidazo[1,2-a]pyridines with Chloramine-T [4]

EntrySubstrate (Imidazo[1,2-a]pyridine)ProductYield (%)
12-Phenyl3-Chloro-2-phenylimidazo[1,2-a]pyridine98
22-(p-Tolyl)3-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine95
32-(4-Methoxyphenyl)3-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine92
42-(4-Fluorophenyl)3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine96
52-(4-Chlorophenyl)3-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine94
62-(4-(Trifluoromethyl)phenyl)3-Chloro-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine98
72-(3-Nitrophenyl)3-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine76

Table 2: C3-Acetylation of Imidazo[1,2-a]pyridines [6]

EntrySubstrate (Imidazo[1,2-a]pyridine)Yield (%)
12-(4-Methoxyphenyl)90
22-(4-Fluorophenyl)85
32-(4-Chlorophenyl)88
42-(Thiophen-2-yl)75
52-Methyl82

Table 3: Three-Component Aza-Friedel–Crafts C3-Alkylation [7]

EntryImidazo[1,2-a]pyridineAldehydeAmineYield (%)
12-Phenylp-TolualdehydeMorpholine92
22-(p-Tolyl)p-TolualdehydeMorpholine85
32-(4-Fluorophenyl)p-TolualdehydeMorpholine90
42-(4-Chlorophenyl)p-TolualdehydeMorpholine88
52-(4-Bromophenyl)p-TolualdehydeMorpholine80
62-PhenylBenzaldehydeMorpholine92
72-Phenylp-TolualdehydeThiomorpholine78

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Imidazo[1,2-a]pyridine Core Reaction Reaction Setup (Solvent, Catalyst, Temperature, Time) Start->Reaction Reagents Electrophile / Reagents (e.g., Halogenating agent, Acylating agent, Aldehyde/Amine, Boronic Acid) Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis FinalProduct C3-Functionalized Imidazo[1,2-a]pyridine Analysis->FinalProduct

Caption: General experimental workflow for C3-functionalization.

C3-Functionalization Strategies

G cluster_methods Functionalization Methods Core Imidazo[1,2-a]pyridine (C3-Position) Halogenation Halogenation (NCS, NBS, CBr4) Core->Halogenation Electrophilic Substitution Acylation Acylation (Friedel-Crafts) Core->Acylation Electrophilic Substitution Alkylation Alkylation (Aza-Friedel-Crafts) Core->Alkylation Electrophilic Addition Arylation Arylation (Catalyst-Free 3-Component) Core->Arylation Multicomponent Reaction Other Other Methods (e.g., Amination, Formylation) Core->Other

Caption: Logical relationship of C3-functionalization methods.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor C3-Functionalized Imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Imidazo[1,2-a]pyridine-3-sulfonic acid synthesis. It includes a detailed troubleshooting guide, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Sulfonating Agent: The sulfonating agent (e.g., oleum, chlorosulfonic acid, sulfur trioxide-pyridine complex) may have degraded due to moisture. 2. Insufficient Reaction Temperature: The activation energy for the sulfonation of the electron-rich imidazo[1,2-a]pyridine ring may not be met. 3. Protonation of the Pyridine Ring: The basic nitrogen atom of the pyridine ring can be protonated by strong acids, deactivating the ring towards electrophilic substitution.1. Use a fresh, unopened container of the sulfonating agent. Handle the reagent under anhydrous conditions. 2. Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC or HPLC. 3. Consider using a milder sulfonating agent such as a sulfur trioxide-pyridine complex to avoid strong acidic conditions.
Formation of Multiple Products/Side Products 1. Over-sulfonation: Reaction at higher temperatures or for prolonged durations can lead to the introduction of multiple sulfonic acid groups. 2. Ring Opening/Degradation: Harsh reaction conditions (e.g., high concentration of oleum, high temperatures) can lead to the degradation of the imidazo[1,2-a]pyridine core. 3. Isomer Formation: While the 3-position is electronically favored for electrophilic substitution, some substitution at other positions might occur.1. Carefully control the reaction temperature and time. Monitor the reaction closely and quench it once the desired product is formed. 2. Employ milder sulfonating agents and reaction conditions. A step-wise increase in the strength of the sulfonating agent can be tested. 3. Use a sulfonating agent that offers higher regioselectivity, such as a sulfur trioxide-pyridine complex. Purification by recrystallization or chromatography may be necessary to isolate the desired isomer.
Difficult Product Isolation/Purification 1. High Polarity of the Product: The sulfonic acid group makes the product highly polar and water-soluble, which can complicate extraction from aqueous work-up solutions. 2. Charring or Tar Formation: Aggressive reaction conditions can lead to the formation of dark, tarry byproducts that are difficult to remove. 3. Hygroscopic Nature of the Product: The final product can be hygroscopic, making it difficult to handle and obtain an accurate weight.1. After quenching the reaction with ice, carefully neutralize the solution. The product may precipitate at its isoelectric point. Alternatively, consider using techniques like lyophilization to isolate the product from the aqueous solution. 2. Use milder reaction conditions to minimize charring. Treatment of the crude product with activated carbon may help to decolorize the solution. 3. Dry the final product under high vacuum at a slightly elevated temperature. Store the product in a desiccator over a strong drying agent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common method is the direct electrophilic sulfonation of imidazo[1,2-a]pyridine. This typically involves reacting the starting material with a sulfonating agent such as fuming sulfuric acid (oleum), chlorosulfonic acid, or a sulfur trioxide-pyridine complex.

Q2: Why is the sulfonation of imidazo[1,2-a]pyridine challenging?

A2: The pyridine ring in the imidazo[1,2-a]pyridine system is electron-deficient, which makes it less reactive towards electrophilic aromatic substitution. Furthermore, the basic nitrogen atom can be protonated in strongly acidic media, further deactivating the ring.

Q3: At which position does the sulfonation of imidazo[1,2-a]pyridine primarily occur?

A3: The sulfonation of imidazo[1,2-a]pyridine is expected to occur preferentially at the C-3 position of the imidazole ring. This position is the most electron-rich and thus the most susceptible to electrophilic attack.

Q4: What are the safety precautions to be taken during this synthesis?

A4: Sulfonating agents like oleum and chlorosulfonic acid are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be performed under anhydrous conditions.

Q5: How can the yield of the reaction be improved?

A5: To improve the yield, consider the following:

  • Use a fresh and highly active sulfonating agent.

  • Optimize the reaction temperature and time.

  • Employ a milder sulfonating agent like the sulfur trioxide-pyridine complex to minimize side reactions and degradation.

  • Ensure efficient work-up and purification to minimize product loss.

Experimental Protocol: Synthesis of this compound

This protocol is a suggested starting point and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Imidazo[1,2-a]pyridine

  • Sulfur trioxide-pyridine complex

  • Dichloromethane (anhydrous)

  • Diethyl ether (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve imidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Under a nitrogen atmosphere, add the sulfur trioxide-pyridine complex (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice with stirring.

  • A precipitate should form. If not, slowly add a saturated sodium bicarbonate solution to neutralize the excess acid until the product precipitates.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then with cold anhydrous diethyl ether.

  • Dry the product under high vacuum to obtain this compound.

Quantitative Data Summary

ParameterOleum/Chlorosulfonic Acid MethodSulfur Trioxide-Pyridine Complex Method
Typical Yield Variable, often moderate to low due to side reactionsGenerally higher and cleaner reaction profile
Reaction Temperature 0°C to 100°C (highly dependent on substrate)0°C to room temperature
Reaction Time 2 - 12 hours12 - 24 hours
Key Challenges Charring, over-sulfonation, difficult work-upLonger reaction times, cost of reagent

Visualizations

experimental_workflow start Start dissolve Dissolve Imidazo[1,2-a]pyridine in anhydrous Dichloromethane start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add Sulfur trioxide-pyridine complex (portion-wise) cool->add_reagent react Stir at room temperature (12-24h) add_reagent->react workup Quench with ice react->workup neutralize Neutralize (optional) workup->neutralize filter Filter the precipitate neutralize->filter wash Wash with cold water and ether filter->wash dry Dry under vacuum wash->dry end End Product: This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or No Product check_reagent Check Sulfonating Agent Activity start->check_reagent check_temp Review Reaction Temperature start->check_temp check_conditions Consider Milder Conditions start->check_conditions control_reaction Control Temperature and Time check_reagent->control_reaction check_temp->control_reaction milder_reagent Use Milder Sulfonating Agent check_conditions->milder_reagent side_products Multiple Side Products side_products->control_reaction side_products->milder_reagent purify Optimize Purification side_products->purify

Caption: Troubleshooting decision tree for improving synthesis yield.

Technical Support Center: Sulfonation of Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the sulfonation of imidazo[1,2-a]pyridine. Given the nuanced reactivity of this heterocyclic system, this guide addresses potential side reactions and offers insights into alternative strategies.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the sulfonation of imidazo[1,2-a]pyridine?

A1: Electrophilic aromatic substitution on the imidazo[1,2-a]pyridine ring system preferentially occurs at the C3 position. This is because the intermediate formed by electrophilic attack at C3 is more stable, as it maintains the aromaticity of the six-membered pyridine ring. Attack at other positions would disrupt this aromaticity, leading to a higher energy intermediate.

Q2: I am having difficulty with the direct sulfonation of imidazo[1,2-a]pyridine using fuming sulfuric acid. What are the likely issues?

A2: Direct sulfonation of imidazo[1,2-a]pyridine is challenging and often leads to undesired outcomes. The primary issues include:

  • Ring Deactivation: The pyridine nitrogen is basic and becomes protonated in strong acidic conditions, which deactivates the entire ring system towards electrophilic attack.

  • Decomposition: The harsh conditions required for sulfonation (e.g., high temperatures and strongly acidic media) can lead to the decomposition of the imidazo[1,2-a]pyridine core.

  • Low Yields and Complex Mixtures: Due to the competing reactions of protonation and decomposition, the yield of the desired sulfonated product is often very low, and the reaction typically results in a complex mixture of side products that are difficult to separate.

Q3: Are there alternative methods to introduce a sulfur-containing functional group at the C3 position?

A3: Yes, C3-sulfonylation is a more common and generally more successful approach for introducing a sulfonyl group onto the imidazo[1,2-a]pyridine scaffold. This reaction typically involves the use of sulfonyl chlorides or sodium sulfinates under catalytic conditions. These methods are often milder and more selective than direct sulfonation.

Q4: What are the common side reactions observed during the C3-sulfonylation of imidazo[1,2-a]pyridine?

A4: While C3-sulfonylation is generally more efficient than direct sulfonation, side reactions can still occur. These may include:

  • Over-reaction or di-substitution: Although less common, reaction at other positions on the ring can occur, especially with highly activated substrates or harsh reaction conditions.

  • Reaction at the nitrogen atoms: The nitrogen atoms in the ring system can potentially react, leading to the formation of undesired byproducts.

  • Decomposition of starting material: Even under milder conditions, some degradation of the imidazo[1,2-a]pyridine starting material may be observed.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired C3-Sulfonated Product
Possible Cause Suggested Solution
Inappropriate Reaction Conditions for Direct Sulfonation Avoid harsh conditions like fuming sulfuric acid. Consider alternative C3-sulfonylation methods using sulfonyl chlorides or sodium sulfinates with a suitable catalyst.
Catalyst Inactivity Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere if required). Consider screening different catalysts to find one that is optimal for your specific substrate.
Poor Solubility of Reagents Ensure all reagents are adequately dissolved in the chosen solvent. If solubility is an issue, consider using a co-solvent or a different solvent system.
Moisture in the Reaction Ensure all glassware is thoroughly dried and that anhydrous solvents are used, as moisture can quench reagents and catalysts.
Issue 2: Formation of Multiple Products
Possible Cause Suggested Solution
Lack of Regioselectivity Optimize reaction conditions to favor C3-substitution. This can include lowering the reaction temperature, changing the catalyst, or using a more sterically hindered sulfonating agent.
Decomposition of Product Monitor the reaction progress carefully (e.g., by TLC or LC-MS) to determine the optimal reaction time and avoid prolonged heating that could lead to product degradation.
Side Reactions with Solvent Ensure the solvent is inert under the reaction conditions.

Quantitative Data Summary

The following table summarizes representative quantitative data for C3-sulfonylation reactions of imidazo[1,2-a]pyridines found in the literature.

Sulfonyl Source Catalyst/Conditions Solvent Temperature Time (h) Yield (%)
Sodium p-toluenesulfinateFeCl3, K2S2O8DMA/H2O120°C12~90
Diaryliodonium salts & DABSOOrganic photoredox catalyst, visible lightCH3CNRoom Temp.2450-80
Arylsulfonyl chloridesPhotocatalyst, blue LEDsAcetonitrileRoom Temp.1260-95

Experimental Protocols

Protocol 1: Iron-Catalyzed Sulfonylmethylation of 2-phenylimidazo[1,2-a]pyridine

This protocol is adapted from a procedure for sulfonylmethylation, which is a related transformation.

Materials:

  • 2-phenylimidazo[1,2-a]pyridine

  • Sodium p-toluenesulfinate

  • Iron(III) chloride (FeCl3)

  • Potassium persulfate (K2S2O8)

  • N,N-Dimethylacetamide (DMA)

  • Water

Procedure:

  • To a reaction vial, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol), sodium p-toluenesulfinate (1.5 mmol), FeCl3 (10 mol%), and K2S2O8 (2.0 mmol).

  • Add a 2:1 mixture of DMA and water (3 mL).

  • Seal the vial and heat the reaction mixture at 120°C for 12 hours.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sulfonation_vs_Sulfonylation cluster_direct Direct Sulfonation (Challenging) cluster_alternative C3-Sulfonylation (Preferred Alternative) start1 Imidazo[1,2-a]pyridine reagent1 Fuming H₂SO₄ product1 Imidazo[1,2-a]pyridine-3-sulfonic acid reagent1->product1 Low Yield side_products Decomposition & Side Products reagent1->side_products Major Pathway start2 Imidazo[1,2-a]pyridine reagent2 R-SO₂Cl or NaSO₂R product2 3-Sulfonyl-imidazo[1,2-a]pyridine reagent2->product2 Good to Excellent Yield catalyst Catalyst (e.g., FeCl₃, Photocatalyst) catalyst->product2

Caption: Comparison of direct sulfonation and C3-sulfonylation pathways.

reaction_mechanism start Imidazo[1,2-a]pyridine + RSO₂ radical intermediate1 Radical addition at C3 start->intermediate1 Step 1 intermediate2 Oxidation intermediate1->intermediate2 Step 2 product C3-Sulfonylated Product + H⁺ intermediate2->product Step 3 troubleshooting_workflow cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities start Experiment Start: Sulfonylation of Imidazo[1,2-a]pyridine check_yield Low or No Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No yield_cause1 Check Reagent/Catalyst Quality check_yield->yield_cause1 Yes success Successful Reaction check_purity->success No purity_cause1 Lower Reaction Temperature check_purity->purity_cause1 Yes yield_cause2 Verify Anhydrous Conditions yield_cause1->yield_cause2 yield_cause3 Optimize Temperature/Time yield_cause2->yield_cause3 purity_cause2 Screen Different Catalysts purity_cause1->purity_cause2 purity_cause3 Monitor Reaction Progress purity_cause2->purity_cause3

Technical Support Center: Purification of Imidazo[1,2-a]pyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the purification of Imidazo[1,2-a]pyridine-3-sulfonic acid and related highly polar, zwitterionic compounds.

Troubleshooting Guide

This section addresses common problems observed during the purification of this compound.

Problem 1: Compound shows no mobility (Rf = 0) on a standard silica gel TLC plate.

  • Cause: this compound is a zwitterionic and extremely polar molecule. It interacts very strongly with the polar silica gel stationary phase, leading to immobility with common non-polar or moderately polar mobile phases.

  • Solution 1: Modify the Mobile Phase. To increase the elution strength for highly polar compounds on silica, you need a highly polar mobile phase. Try solvent systems containing ammonia or acids to modify the ionization state of the compound.

    • Basic Modifier: Prepare a stock solution of 10% ammonium hydroxide in methanol. Use 1-10% of this stock solution in dichloromethane or ethyl acetate.[1]

    • Acidic Modifier: Add a small amount (0.1-1%) of acetic acid or formic acid to a polar solvent system like dichloromethane/methanol.

  • Solution 2: Switch to a Different Stationary Phase. If modifying the mobile phase is ineffective, the stationary phase is likely too retentive.

    • Reverse-Phase Chromatography: This is often the best approach for highly polar compounds.[2][3][4][5][6] The stationary phase is non-polar (like C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[2][3][4] The polar sulfonic acid will have weaker interactions with the non-polar stationary phase and elute more readily.[6]

    • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative. It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a polar, aqueous-organic mobile phase.[7][8]

Problem 2: The compound streaks badly on the TLC plate or during column chromatography.

  • Cause: Streaking is often caused by poor solubility in the mobile phase, strong interactions with the stationary phase, or the presence of acidic/basic functional groups. For this compound, its zwitterionic nature is a primary cause.

  • Solution 1: Add a Modifier. As with the mobility issue, adding a small amount of acid (formic acid, acetic acid) or base (ammonium hydroxide, triethylamine) to the eluent can suppress the ionization of the sulfonic acid or the pyridine nitrogen, leading to more symmetrical peak shapes.

  • Solution 2: Use Reverse-Phase Chromatography. Reverse-phase systems are generally better suited for polar, ionizable compounds and can significantly reduce streaking.[2][3]

  • Solution 3: Consider Ion-Exchange Chromatography (IEX). Since the molecule has a strongly acidic sulfonic acid group, anion-exchange chromatography can be a highly effective purification method. The compound will bind to a basic resin and can be eluted by changing the pH or increasing the salt concentration of the eluent.[9]

Problem 3: Difficulty finding a suitable solvent for recrystallization.

  • Cause: The zwitterionic nature of the compound makes it highly soluble in very polar solvents like water but poorly soluble in most common organic solvents. This makes finding a single solvent or a binary solvent system for recrystallization challenging.

  • Solution 1: Aqueous Recrystallization. If the compound is sufficiently soluble in hot water and less soluble in cold water, this is the simplest method. However, recovery can be low.

  • Solution 2: Solvent/Anti-Solvent Method.

    • Dissolve the crude product in a minimum amount of a polar solvent in which it is highly soluble (e.g., water, methanol).

    • Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., acetone, acetonitrile, or isopropanol) until the solution becomes cloudy.

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

  • Solution 3: pH Adjustment. Dissolve the crude material in a dilute aqueous base (e.g., NaHCO₃ solution). Filter to remove any insoluble, non-acidic impurities. Then, slowly acidify the filtrate with an acid like HCl. The neutral zwitterionic compound may precipitate out at its isoelectric point.[8]

Frequently Asked Questions (FAQs)

Q1: Why can't I use a standard silica gel column to purify my this compound?

Standard "normal-phase" chromatography uses a polar stationary phase (silica) and a non-polar mobile phase.[2][4][5] Your compound is extremely polar and will bind almost irreversibly to the silica gel, making it impossible to elute with typical solvents like hexane/ethyl acetate. For such polar molecules, reverse-phase chromatography is the recommended method.[1][3]

Q2: What is reverse-phase chromatography and why is it better for my compound?

Reverse-phase chromatography uses a non-polar stationary phase (e.g., silica gel modified with C18 alkyl chains) and a polar mobile phase (typically a mixture of water and methanol or acetonitrile).[2][4] In this system, polar compounds (like yours) have weaker interactions with the stationary phase and travel faster, while non-polar impurities are retained more strongly.[6] This "reverses" the elution order compared to normal-phase and is highly effective for purifying water-soluble, polar compounds.[3][10]

Q3: What are the likely impurities in my crude product?

The primary impurities will depend on the synthetic route, but common possibilities include:

  • Unreacted Starting Material: Imidazo[1,2-a]pyridine (the precursor before sulfonation). This is much less polar and should be easily separable by chromatography.

  • Inorganic Salts: If the sulfonation was performed using oleum or sulfuric acid and then neutralized, inorganic salts like sodium sulfate may be present.[11] These are typically removed by chromatographic methods or by precipitation/crystallization.[9]

  • Regioisomers: Sulfonation might occur at other positions on the imidazopyridine ring, leading to isomeric impurities that can be difficult to separate.

Q4: Can I remove inorganic salt impurities without using chromatography?

Yes. One common technique is "salting out" or precipitation. If you can find an organic solvent (like ethanol or acetonitrile) in which your sulfonic acid has some solubility but the inorganic salt (e.g., NaCl, Na₂SO₄) does not, you can dissolve the crude mixture in a minimal amount of water and then add the organic solvent to precipitate the salt.[9] Alternatively, you can triturate the dried crude solid with a polar organic solvent to dissolve your product and leave the salts behind, followed by filtration.[9]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Compound Purification

TechniqueStationary Phase PolarityMobile Phase PolarityElution OrderBest Suited For
Normal Phase Polar (e.g., Silica)Non-PolarLeast polar elutes firstNon-polar to moderately polar compounds.[2][3]
Reverse Phase Non-Polar (e.g., C18)PolarMost polar elutes firstNon-polar to highly polar compounds; very versatile.[2][3][4]
HILIC Polar (e.g., Amine, Diol)Polar (Aqueous-Organic)Least polar elutes firstVery polar, water-soluble compounds like carbohydrates.[7]
Ion Exchange Charged (Anionic or Cationic)Aqueous BufferBased on chargeIonic and ionizable compounds.[8][9]

Table 2: Example Solvent Systems for Reverse-Phase Purification

Solvent ASolvent BGradient ExampleComments
Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid5% to 50% B over 20 minFormic acid helps to protonate the pyridine nitrogen, improving peak shape.
Water + 0.1% TFAMethanol + 0.1% TFA10% to 60% B over 20 minTFA is a strong ion-pairing agent, useful for resolving difficult mixtures, but is harder to remove.
WaterAcetonitrile5% to 40% B over 20 minA simple system if peak shape is acceptable without acid modifiers.

Experimental Protocols

Protocol 1: General Method for Reverse-Phase Flash Chromatography

  • Column Selection: Choose a C18-functionalized silica gel column appropriate for your sample size.

  • Sample Preparation: Dissolve the crude this compound in a minimum volume of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% formic acid). If solubility is poor, use a stronger solvent like methanol or DMSO and adsorb the sample onto a small amount of C18 silica.

  • Equilibration: Equilibrate the column with at least 5 column volumes of the initial mobile phase.

  • Loading: Load the dissolved sample or the dry-loaded sample onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the percentage of the organic solvent (Solvent B) to elute the compound. A typical gradient might run from 5% to 50% acetonitrile.

  • Fraction Collection: Collect fractions and analyze them by TLC (using a reverse-phase plate) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final solid product.

Protocol 2: Purification via Salt Precipitation and Recrystallization

  • Dissolution: Dissolve the crude solid, containing the sulfonic acid and inorganic salts, in a minimum amount of hot water.

  • Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Precipitation of Product: Allow the solution to cool to room temperature. Slowly add a miscible organic anti-solvent like acetone or isopropanol with stirring. The this compound should begin to precipitate or crystallize.

  • Cooling: Once precipitation is evident, cool the mixture in an ice bath for 30-60 minutes to maximize recovery.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold anti-solvent (e.g., acetone) to remove any remaining water-soluble inorganic salts.

  • Drying: Dry the purified solid under high vacuum.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Steps A Crude Product B Analyze by TLC/LCMS A->B C Is compound mobile on normal phase TLC? B->C F Consider Recrystallization or Ion Exchange B->F D Optimize Normal Phase (add NH4OH/AcOH) C->D Yes E Use Reverse Phase Chromatography C->E No G Combine Pure Fractions D->G E->G F->G H Solvent Removal (Rotovap/Lyophilize) G->H I Characterize Pure Compound H->I

Caption: Decision workflow for purifying this compound.

Chromatography_Comparison Normal_Phase Normal Phase Stationary Phase: Polar (Silica) Mobile Phase: Non-Polar Elution: Non-polar first Reverse_Phase Reverse Phase Stationary Phase: Non-Polar (C18) Mobile Phase: Polar (H2O/ACN) Elution: Polar first Analyte This compound (Highly Polar) Analyte->Normal_Phase Strong Retention (Stays at baseline) Analyte->Reverse_Phase Weak Retention (Elutes from column)

Caption: Interaction of a polar analyte with normal vs. reverse phase media.

References

Stability and degradation of Imidazo[1,2-a]pyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Imidazo[1,2-a]pyridine-3-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Forced degradation studies are essential to understand the degradation pathways and the intrinsic stability of the molecule.[1][2]

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this exact molecule require experimental confirmation, based on the imidazo[1,2-a]pyridine scaffold and the sulfonic acid group, potential degradation routes include:

  • Hydrolysis: The imidazo[1,2-a]pyridine ring system can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.

  • Oxidation: The electron-rich heterocyclic ring system may be prone to oxidation, which could lead to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to UV or visible light can induce photolytic degradation, leading to the formation of various photoproducts.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. It should be kept in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration or freezing in an inert atmosphere may be advisable.

Q4: Which analytical techniques are best suited for studying the stability and degradation products of this compound?

A combination of chromatographic and spectroscopic techniques is highly recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for separating the parent compound from its degradation products and quantifying the extent of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[3]

  • Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the definitive structural confirmation of isolated degradation products.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram during a stability study.

  • Question: Are the unexpected peaks present in the time-zero sample?

    • Answer (Yes): The peaks may correspond to impurities from the synthesis and not degradation products. It is important to characterize the initial purity of the compound.

    • Answer (No): The new peaks are likely degradation products. Proceed with their identification and characterization.

  • Question: Do the areas of the new peaks increase over the duration of the stability study while the parent peak area decreases?

    • Answer (Yes): This confirms that the new peaks are degradation products.

    • Answer (No): There might be an issue with the analytical method's precision or sample preparation. It is advisable to review the method validation data.

Issue 2: Poor mass balance is observed in a forced degradation study.

  • Question: Are you using a stability-indicating HPLC method?

    • Answer (No): The analytical method may not be able to separate all the degradation products from the parent compound, or some degradation products may not be detected by the detector at the chosen wavelength. A stability-indicating method needs to be developed and validated.[1]

    • Answer (Yes): Proceed to the next question.

  • Question: Could the degradation products be volatile or non-UV active?

    • Answer (Yes): Some degradation products may not be detected by a UV detector or could be lost during sample preparation. Consider using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), or use LC-MS for a more comprehensive analysis.

Issue 3: Inconsistent stability results are obtained across different batches of the compound.

  • Question: Have you characterized the impurity profile of each batch?

    • Answer (No): Different batches may have different impurity profiles, and some impurities could catalyze degradation. It is crucial to analyze the impurity profile of each batch.

    • Answer (Yes): If the impurity profiles are different, this could explain the variability. If the profiles are similar, consider environmental factors or variations in experimental conditions.

Hypothetical Forced Degradation Data

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound for illustrative purposes.

Stress ConditionDurationTemperatureDegradation (%)Major Degradation Products
0.1 M HCl24 hours60°C15.2DP-1, DP-2
0.1 M NaOH8 hours60°C25.8DP-3, DP-4
3% H₂O₂24 hoursRoom Temp18.5DP-5, DP-6
Photolytic (ICH Q1B)1.2 million lux hoursRoom Temp8.9DP-7
Thermal48 hours80°C5.3DP-1

DP refers to Degradation Product.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Thermal Degradation: Heat the solid compound or a solution at 80°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Calculate the percentage degradation and monitor the formation of degradation products.

Visualizations

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic, Thermal) A->B C Collect Samples at Time Intervals B->C D Sample Preparation (Neutralization, Dilution) C->D E Analyze by HPLC-UV/MS D->E F Characterize Degradation Products E->F G cluster_1 Troubleshooting Unexpected Peaks Start Unexpected Peaks in HPLC Chromatogram Q1 Present at Time-Zero? Start->Q1 A1_Yes Likely an Impurity Q1->A1_Yes Yes A1_No Likely a Degradation Product Q1->A1_No No Q2 Peak Area Increases with Time? A1_No->Q2 A2_Yes Confirmed Degradation Product Q2->A2_Yes Yes A2_No Check Method Precision Q2->A2_No No G cluster_2 Plausible Degradation Pathways Parent This compound Hydrolysis Hydrolysis (Ring Opening) Parent->Hydrolysis Acid/Base Oxidation Oxidation (N-oxide formation) Parent->Oxidation H₂O₂ Photolysis Photodegradation (Complex mixture) Parent->Photolysis Light

References

Optimizing reaction conditions for C3-sulfonylation of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the C3-sulfonylation of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the C3-sulfonylation of imidazo[1,2-a]pyridines, offering potential causes and solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Yield - Inactive Catalyst/Reagents: The photocatalyst, electrolyte, or sulfonylation agent may have degraded. - Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. - Insufficient Reaction Time: The reaction may not have been allowed to run to completion. - Poor Substrate Reactivity: Electron-withdrawing groups on the imidazo[1,2-a]pyridine ring can decrease its nucleophilicity.[1]- Reagent Quality Check: Use fresh or properly stored reagents. - Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). - Time Study: Monitor the reaction at different time points (e.g., 6h, 12h, 24h) to determine the optimal duration. - Modify Reaction Conditions: For less reactive substrates, consider using a more potent catalyst system or a higher concentration of the sulfonylation agent.
Formation of Side Products - Over-oxidation: In electrochemical methods, excessive voltage can lead to the formation of undesired oxidized byproducts. - Dimerization: Radical-mediated pathways can sometimes lead to the dimerization of the imidazo[1,2-a]pyridine starting material.[2] - Polysulfonylation: Reaction at other positions on the heterocyclic core.- Optimize Electrochemical Potential: Carefully control the applied voltage or current. Perform cyclic voltammetry to determine the optimal oxidation potential. - Adjust Reagent Stoichiometry: Use a slight excess of the sulfonylation agent to favor the desired cross-coupling over self-coupling. - Control Reaction Time: Shorter reaction times may minimize the formation of polysulfonylated products.
Poor Regioselectivity (Sulfonylation at other positions) - Steric Hindrance: Bulky substituents at the C2 position of the imidazo[1,2-a]pyridine can sometimes hinder C3 functionalization.[3] - Electronic Effects: The electronic nature of substituents on the pyridine ring can influence the position of electrophilic attack.- Substrate Design: If possible, modify the substrate to have less sterically demanding groups at positions that might compete with C3. - Catalyst/Solvent Screening: Different catalyst and solvent systems can influence the regioselectivity of the reaction. Experiment with various conditions.
Difficulty in Product Isolation/Purification - Similar Polarity of Product and Starting Material: This can make chromatographic separation challenging. - Presence of Tarry Byproducts: High temperatures or reactive intermediates can lead to the formation of polymeric materials.- Optimize Chromatography: Use different solvent systems or chromatographic techniques (e.g., reverse-phase HPLC, preparative TLC). - Recrystallization: If the product is a solid, recrystallization can be an effective purification method. - Reaction Condition Refinement: Lowering the reaction temperature or using a more selective catalyst can reduce the formation of tars.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for C3-sulfonylation of imidazo[1,2-a]pyridines?

A1: The most prevalent modern methods are electrochemical synthesis and visible-light photoredox catalysis.[1][4] These methods are favored for their relatively mild reaction conditions and functional group tolerance compared to traditional methods that may require harsh oxidants or metal catalysts.[5]

Q2: Which sulfonylation agents are typically used?

A2: Sodium sulfinates are widely used as the sulfonyl source in both electrochemical and photocatalytic methods.[6] Other sources like sulfonyl hydrazides and DABCO-bis(sulfur dioxide) (DABSO) in combination with diaryliodonium salts have also been reported.[1]

Q3: How do substituents on the imidazo[1,2-a]pyridine ring affect the reaction?

A3: The electronic nature of the substituents plays a significant role. Electron-donating groups on the imidazo[1,2-a]pyridine ring generally increase the nucleophilicity of the C3 position and can lead to higher yields.[6] Conversely, strong electron-withdrawing groups can decrease reactivity and may require more forcing reaction conditions.[7]

Q4: Can this reaction be scaled up?

A4: Yes, electrochemical methods, in particular, have been shown to be scalable. For instance, a gram-scale synthesis of a C3-sulfonylated imidazo[1,2-a]pyridine has been successfully demonstrated with high yield.[4][6]

Q5: What is the general mechanism for these reactions?

A5: Both electrochemical and visible-light-induced methods typically proceed through a radical mechanism.[2][8] In the electrochemical approach, the sulfinate is oxidized at the anode to form a sulfonyl radical.[8] In the photocatalytic approach, an excited photocatalyst initiates a single-electron transfer (SET) process to generate the sulfonyl radical from the sulfinate precursor.[1] This sulfonyl radical then adds to the electron-rich C3 position of the imidazo[1,2-a]pyridine, and subsequent oxidation and deprotonation afford the final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for C3-Sulfonylation

MethodSulfonyl SourceCatalyst/MediatorSolventTemperature (°C)Typical Yield (%)Reference
ElectrochemicalSodium Arenesulfinates- (Electrolyte: nBu4NBF4)CH3CN/DCMRoom Temp75-94[6]
Visible LightSodium TriflinateRu(bpy)3Cl2DMARoom Temp55-91[1]
Visible LightDiaryliodonium salts & DABSOOrganic Dye (Eosin Y)CH3CNRoom Temp40-70[1]
Metal-FreeSodium Arenesulfinates- (Electrolyte- & Catalyst-Free)CH3CN/H2O6065-95[5]

Experimental Protocols

Protocol 1: Electrochemical C3-Sulfonylation

This protocol is a general procedure based on reported electrochemical methods.[6]

  • Setup: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, combine the imidazo[1,2-a]pyridine (0.5 mmol), sodium arenesulfinate (1.0 mmol), and nBu4NBF4 (0.2 M) as the electrolyte.

  • Solvent: Add a mixture of acetonitrile (CH3CN) and dichloromethane (DCM) (e.g., 9:1 v/v, 10 mL).

  • Electrolysis: Stir the mixture at room temperature and apply a constant current of 10 mA.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to obtain the desired C3-sulfonylated product.

Protocol 2: Visible-Light Mediated C3-Sulfonylation

This protocol is a general procedure based on reported photocatalytic methods.[1]

  • Setup: To a reaction vial, add the imidazo[1,2-a]pyridine (0.2 mmol), sodium sulfinate (0.4 mmol), and the photocatalyst (e.g., Eosin Y, 1-2 mol%).

  • Solvent: Add the appropriate solvent (e.g., CH3CN or DMA, 2 mL).

  • Degassing: Seal the vial and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Irradiation: Place the reaction vial under irradiation with a blue LED lamp (40 W) and stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography on silica gel.

Visualizations

Experimental_Workflow General Experimental Workflow for C3-Sulfonylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Imidazo[1,2-a]pyridine, Sulfonyl Source, Catalyst/Electrolyte solvent Add Solvent start->solvent react Apply Energy Source (Electricity or Light) with Stirring solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Quench Reaction & Evaporate Solvent monitor->workup Upon Completion purify Column Chromatography workup->purify product Isolated C3-Sulfonylated Product purify->product

Caption: General experimental workflow for C3-sulfonylation.

Troubleshooting_Tree Troubleshooting Decision Tree start Low/No Product Yield? cause1 Check Reagent Quality & Reaction Time/Temp start->cause1 Yes cause2 Substrate Reactivity Issue? (e.g., EWG) start->cause2 If Reagents/Conditions are OK cause3 Side Product Formation? cause1->cause3 solution1 Use Fresh Reagents, Optimize Time/Temp cause1->solution1 solution2 Use Harsher Conditions or Modify Substrate cause2->solution2 solution3 Optimize Stoichiometry/Voltage, Shorter Reaction Time cause3->solution3

Caption: A decision tree for troubleshooting low product yield.

Simplified_Mechanism Simplified Radical Mechanism sulfonyl_source Sulfonyl Source (e.g., R-SO2Na) sulfonyl_radical Sulfonyl Radical (R-SO2•) sulfonyl_source->sulfonyl_radical SET energy Energy (Light or Electricity) energy->sulfonyl_radical radical_adduct Radical Adduct sulfonyl_radical->radical_adduct Addition to C3 imidazo_pyridine Imidazo[1,2-a]pyridine imidazo_pyridine->radical_adduct product C3-Sulfonylated Product radical_adduct->product Oxidation & -H+

Caption: Simplified mechanism for radical C3-sulfonylation.

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Imidazo[1,2-a]pyridine-3-sulfonic acid.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound in Aqueous Buffers

Researchers often encounter challenges in dissolving this compound, a compound of interest in drug discovery, due to its low aqueous solubility. This guide provides a systematic approach to troubleshoot and overcome this issue.

Troubleshooting Workflow

start Start: Poor Solubility Observed ph_adjustment Attempt 1: pH Adjustment start->ph_adjustment cosolvent Attempt 2: Co-solvent Addition ph_adjustment->cosolvent If solubility is still low success Success: Compound Dissolved ph_adjustment->success If successful surfactant Attempt 3: Surfactant Addition cosolvent->surfactant If precipitation occurs upon dilution cosolvent->success If successful solid_dispersion Attempt 4: Solid Dispersion surfactant->solid_dispersion If solubility remains insufficient surfactant->success If successful solid_dispersion->success If desired concentration is achieved fail Re-evaluate Formulation Strategy solid_dispersion->fail If all attempts fail HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Imidazopyridine Imidazo[1,2-a]pyridine Derivative (Inhibitor) Imidazopyridine->cMet Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Invasion Motility & Invasion PI3K_AKT->Invasion RAS_MAPK->Proliferation RAS_MAPK->Invasion STAT->Proliferation PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Binds & Activates PI3K_AKT PI3K/AKT Pathway PDGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK Imidazopyridine Imidazo[1,2-a]pyridine Derivative (Inhibitor) Imidazopyridine->PDGFR Inhibits Cell_Growth Cell Growth & Proliferation PI3K_AKT->Cell_Growth Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Cell_Growth GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Influx Increased Chloride Ion Influx GABA_A_Receptor->Chloride_Influx Opens Channel Imidazopyridine Imidazo[1,2-a]pyridine Derivative (Modulator) Imidazopyridine->GABA_A_Receptor Modulates Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing (Sedation) Hyperpolarization->Inhibition

Troubleshooting imidazo[1,2-a]pyridine synthesis common problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product in my imidazo[1,2-a]pyridine synthesis. What are the possible causes and solutions?

A: Low or no yield is a frequent issue in organic synthesis. Several factors related to starting materials, reaction conditions, and the specific synthetic protocol can contribute to this problem.

Troubleshooting Steps & Solutions:

  • Starting Material Quality:

    • Purity: Ensure the purity of your starting materials, particularly the 2-aminopyridine and the carbonyl compound. Impurities can interfere with the reaction. It is advisable to purify starting materials if their purity is questionable.

    • Stability: Some starting materials, like α-haloketones, can be unstable. Use fresh or properly stored reagents.

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly depending on the chosen synthetic method. Some reactions require high temperatures for cyclodehydration, while others proceed at room temperature.[1] If you are using a high-temperature method, ensure your experimental setup reaches and maintains the required temperature. For lower-temperature methods, ensure the reaction is not being overheated, which could lead to decomposition.

    • Solvent: The choice of solvent is critical. Polar solvents like ethanol or DMF are often effective.[2][3] A screening of different solvents may be necessary to find the optimal one for your specific substrates.[2]

    • Catalyst: The type and amount of catalyst can dramatically impact the yield. For metal-catalyzed reactions (e.g., using copper or iodine), ensure the catalyst is active and used in the correct loading.[2][4] In some cases, a catalyst-free method at an elevated temperature might be a viable alternative.[5]

    • Atmosphere: For reactions sensitive to air or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Conversely, some modern syntheses utilize air as the oxidant.[3][6]

  • Substrate Reactivity:

    • Electronic Effects: The electronic properties of the substituents on both the 2-aminopyridine and the carbonyl compound can influence reactivity. Electron-donating groups on the 2-aminopyridine generally increase its nucleophilicity and can lead to higher yields. Conversely, electron-withdrawing groups on the carbonyl compound can make it more susceptible to nucleophilic attack.

Problem 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction mixture. How can I identify and minimize these impurities?

A: The formation of side products can complicate purification and reduce the yield of the desired imidazo[1,2-a]pyridine. Understanding the potential side reactions is key to mitigating them.

Troubleshooting Steps & Solutions:

  • Common Side Products:

    • Polymerization: Aldehydes and other reactive starting materials can be prone to polymerization, especially under harsh reaction conditions.

    • Incomplete Cyclization: The intermediate before the final cyclization step may accumulate if the reaction conditions are not optimal for the cyclization to occur.

    • Over-alkylation: In reactions involving α-haloketones, the product itself can sometimes be further alkylated.

  • Minimizing Side Products:

    • Control of Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant can sometimes lead to side reactions.

    • Order of Addition: In multi-component reactions, the order of addition of the reagents can be crucial in preventing the formation of undesired intermediates.

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Stopping the reaction at the optimal time can prevent the formation of degradation products.

    • Temperature Control: As with low yield, precise temperature control can minimize the formation of side products that may be favored at higher or lower temperatures.

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify my imidazo[1,2-a]pyridine product. What are some effective purification strategies?

A: The purification of imidazo[1,2-a]pyridines can be challenging due to their polarity and potential for co-elution with starting materials or side products.

Troubleshooting Steps & Solutions:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for obtaining high-purity material. A systematic screening of different solvents and solvent mixtures is recommended.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase. However, if the compound is very polar, alumina or reverse-phase silica may provide better separation.

    • Eluent System: A gradient elution is often more effective than an isocratic elution for separating complex mixtures. A common eluent system is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Adding a small amount of a more polar solvent like methanol or a base like triethylamine can help to improve the peak shape and separation of basic compounds.

  • Acid-Base Extraction: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring system allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Automated Flash Chromatography: For more efficient and high-throughput purification, automated flash chromatography systems can be employed.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for imidazo[1,2-a]pyridine synthesis?

A1: The most common synthetic routes to imidazo[1,2-a]pyridines involve the reaction of a 2-aminopyridine derivative with a compound containing a two-carbon unit that can react with both the exocyclic and endocyclic nitrogen atoms of the 2-aminopyridine. Common reaction partners for 2-aminopyridines include α-haloketones, aldehydes, ketones, and alkynes.[5][8]

Q2: Are there any "green" or environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?

A2: Yes, significant research has been dedicated to developing more environmentally benign synthetic methods. These include:

  • Catalyst-free reactions: Some syntheses can be performed at elevated temperatures without the need for a catalyst.[5]

  • Use of greener solvents: Water has been successfully used as a solvent in some procedures.[7]

  • Microwave-assisted synthesis: Microwave irradiation can often reduce reaction times and energy consumption.[5]

  • Use of air as an oxidant: Several modern protocols utilize air as a green and readily available oxidant.[3][6]

Q3: How do substituents on the starting 2-aminopyridine affect the reaction?

A3: Substituents on the 2-aminopyridine ring can have a significant impact on the reaction outcome. Electron-donating groups generally enhance the nucleophilicity of the pyridine nitrogen, which can lead to faster reaction rates and higher yields. Conversely, strong electron-withdrawing groups can deactivate the pyridine ring, making the reaction more difficult.

Q4: Can I synthesize substituted imidazo[1,2-a]pyridines in a one-pot reaction?

A4: Yes, many one-pot procedures have been developed for the synthesis of substituted imidazo[1,2-a]pyridines. These often involve multi-component reactions where the starting materials (e.g., a 2-aminopyridine, an aldehyde, and an alkyne) are combined in a single reaction vessel.[6]

Quantitative Data Summary

The following tables summarize reaction conditions from various literature reports on the synthesis of imidazo[1,2-a]pyridines.

Table 1: Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyridines [9]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1--2No Reaction
2-H₂O2No Reaction
3NaIH₂O128
4KIH₂O133
5CuIH₂O155
6ZnI₂H₂O147
7I₂ (15 mol%)-1.562
8I₂ (15 mol%)H₂O1.579
9I₂ (20 mol%)H₂O196

Table 2: Screening of Catalysts for the Synthesis of Imidazo[1,2-a]pyridines [2]

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux1220
2DBUEthanolReflux1035
3NaHCO₃EthanolReflux1030
4ZnOEthanolReflux845
5FeCl₃EthanolReflux850
6AlCl₃EthanolReflux855
7Copper SilicateEthanolReflux392

Experimental Protocol

Copper-Catalyzed Synthesis of 2-phenylimidazo[1,2-a]pyridine [3]

This protocol is a representative example of a copper-catalyzed synthesis of imidazo[1,2-a]pyridines.

Materials:

  • 2-Aminopyridine

  • (E)-(2-nitrovinyl)benzene

  • Copper(I) bromide (CuBr)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous solution of sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-aminopyridine (1.2 mmol) in DMF (3.0 mL) was added (E)-(2-nitrovinyl)benzene (1.0 mmol) and CuBr (0.05 mmol).

  • The reaction mixture was stirred at 80 °C for 12 hours under an air atmosphere.

  • After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer was washed with a saturated aqueous solution of sodium bicarbonate (3 x 10 mL) and brine (10 mL).

  • The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start Add 2-aminopyridine, (E)-(2-nitrovinyl)benzene, and CuBr to DMF Heat Stir at 80 °C for 12h under air atmosphere Start->Heat Cool Cool to room temperature and dilute with Ethyl Acetate Heat->Cool Wash1 Wash with saturated NaHCO₃ solution Cool->Wash1 Wash2 Wash with Brine Wash1->Wash2 Dry Dry over Na₂SO₄ Wash2->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Chromatography Purify by column chromatography Concentrate->Chromatography Product Obtain pure 2-phenylimidazo[1,2-a]pyridine Chromatography->Product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine (Inhibitor) Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

References

Technical Support Center: Groebke–Blackburn–Bienaymé Reaction for Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation in the Groebke–Blackburn–Bienaymé (GBB) reaction for the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.

Issue 1: Formation of an Unexpected Linear Byproduct, Especially with Aliphatic Aldehydes

Question: I am observing a significant amount of a linear, amide-containing byproduct in my GBB reaction, particularly when using aliphatic aldehydes. What is this byproduct and how can I minimize its formation?

Answer:

The byproduct you are observing is likely a Ugi-type adduct . The GBB reaction and the Ugi four-component reaction (U-4CR) are related isocyanide-based multicomponent reactions, and under certain conditions, the GBB reaction can deviate to form a linear Ugi product instead of the desired fused imidazo[1,2-a]pyridine.[1][2]

Mechanism of Ugi Adduct Formation:

The formation of the Ugi adduct in a GBB reaction mixture is thought to occur when a nucleophile, such as water or a carboxylate anion (which can be present from impurities or acidic catalysts), attacks the nitrilium ion intermediate. This diverts the reaction from the intramolecular cyclization required for the GBB product. Aliphatic aldehydes can be more prone to this side reaction due to the electronic properties of the corresponding imine intermediate.[1][2]

Ugi_Byproduct_Formation reagents 2-Aminopyridine + Aldehyde imine Imine Intermediate reagents->imine Condensation nitrilium Nitrilium Ion Intermediate imine->nitrilium + Isocyanide isocyanide Isocyanide isocyanide->nitrilium GBB_Product Desired Imidazo[1,2-a]pyridine nitrilium->GBB_Product Intramolecular Cyclization (Desired) ugi_adduct Ugi-type Adduct (Byproduct) nitrilium->ugi_adduct + Nucleophile (Side Reaction) nucleophile Nucleophile (e.g., H2O) nucleophile->ugi_adduct

Caption: Competitive pathways leading to the desired GBB product and the Ugi-type byproduct.

Troubleshooting Strategies:

StrategyDescriptionRationale
Use Anhydrous Conditions Thoroughly dry all glassware, solvents, and reagents. Consider using a dehydrating agent like trimethyl orthoformate.[3]The presence of water can act as a nucleophile, promoting the formation of the Ugi-type adduct.
Optimize the Catalyst Screen different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., p-TsOH, HClO₄). The choice of catalyst can significantly influence the reaction pathway.[1]A suitable catalyst can accelerate the desired intramolecular cyclization, outcompeting the nucleophilic attack that leads to the Ugi byproduct.
Solvent Selection Methanol is a commonly used solvent and can act as a co-catalyst.[4][5] However, if Ugi byproducts are an issue, consider screening less nucleophilic polar aprotic solvents like acetonitrile or DMF, while ensuring sufficient solubility of the reactants.The solvent can influence the stability of intermediates and transition states. A less nucleophilic solvent may disfavor the Ugi pathway.
Temperature Control Optimize the reaction temperature. Higher temperatures may favor the desired cyclization, but can also lead to degradation.[6]The rates of the desired and side reactions may have different temperature dependencies.

Experimental Protocol: Screening of Catalysts to Minimize Ugi Byproduct

  • Set up parallel reactions in small vials, each containing 2-aminopyridine (1.0 eq), the aliphatic aldehyde (1.0 eq), and the isocyanide (1.0 eq) in anhydrous methanol (0.5 M).

  • To each vial, add a different catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, p-TsOH, HClO₄) at a loading of 10 mol%.

  • Stir the reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours).

  • Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the ratio of the desired imidazo[1,2-a]pyridine to the Ugi-type adduct.

  • Based on the results, select the catalyst that provides the highest ratio of the desired product.

Issue 2: Formation of a Regioisomeric Byproduct

Question: My reaction is producing an isomeric byproduct that is difficult to separate from the desired imidazo[1,2-a]pyridine. What is this and how can I improve the regioselectivity?

Answer:

The isomeric byproduct is likely a regioisomer of the desired product. This arises from the two possible pathways of the initial imine formation between the 2-aminopyridine and the aldehyde. The reaction can proceed through the exocyclic or endocyclic nitrogen of the aminopyridine. While the formation of the imidazo[1,2-a]pyridine via reaction at the exocyclic nitrogen is generally favored, the formation of the "inverse" GBB regioisomer can occur, especially with highly reactive aldehydes like formaldehyde.[7]

Mechanism of Regioisomer Formation:

Regioisomer_Formation cluster_0 Pathway A (Favored) cluster_1 Pathway B (Side Reaction) Amine_exo Exocyclic N attack Imine_A Imine A Amine_exo->Imine_A Product_A Imidazo[1,2-a]pyridine (Desired Product) Imine_A->Product_A + Isocyanide, Cyclization Amine_endo Endocyclic N attack Imine_B Imine B Amine_endo->Imine_B Product_B Regioisomeric Byproduct Imine_B->Product_B + Isocyanide, Cyclization Start 2-Aminopyridine + Aldehyde Start->Amine_exo Start->Amine_endo

Caption: Competing pathways for imine formation leading to regioisomeric products.

Troubleshooting Strategies:

StrategyDescriptionRationale
Substituent Effects on 2-Aminopyridine The electronic and steric nature of substituents on the 2-aminopyridine ring can influence the regioselectivity. Electron-donating groups may enhance the nucleophilicity of the exocyclic nitrogen, favoring the desired product.[8]Modifying the electronic properties of the aminopyridine can direct the initial imine formation towards the desired pathway.
Aldehyde Reactivity Be cautious with highly reactive aldehydes like formaldehyde, as they are more prone to reacting at both nitrogen centers.[7] If possible, use a less reactive aldehyde or a formaldehyde equivalent.Less reactive aldehydes may exhibit greater selectivity for the more nucleophilic exocyclic nitrogen.
Reaction Conditions Systematically vary the catalyst, solvent, and temperature. The regioselectivity can be sensitive to these parameters.Different reaction conditions can alter the relative rates of the two competing pathways.
Purification If the formation of the regioisomer cannot be completely suppressed, careful optimization of the purification method (e.g., flash chromatography with a specific solvent system, or crystallization) may be necessary to separate the isomers.Regioisomers can have very similar polarities, making separation challenging.

Quantitative Data on Regioisomer Formation:

The ratio of regioisomers is highly dependent on the specific substrates and reaction conditions. For example, with 2-aminopyrimidines, the formation of both regioisomers has been observed, with the "normal" GBB product being the major isomer in most cases.[9]

Issue 3: Reaction Mixture Darkens and a Tarry Material Forms

Question: My GBB reaction mixture is turning dark, and I am getting a low yield of the desired product along with a significant amount of an insoluble, tarry substance. What is causing this?

Answer:

The darkening of the reaction mixture and the formation of a tarry material are often indicative of isocyanide polymerization . This side reaction can be promoted by certain Lewis acid catalysts, particularly scandium triflate (Sc(OTf)₃). Phenyl isocyanides are especially susceptible to polymerization.

Troubleshooting Strategies:

StrategyDescriptionRationale
Catalyst Choice If isocyanide polymerization is suspected, switch from a strong Lewis acid like Sc(OTf)₃ to a milder Brønsted acid (e.g., p-TsOH, acetic acid) or a different Lewis acid that is less prone to inducing polymerization.[1]Milder acidic conditions can still catalyze the GBB reaction effectively without promoting the polymerization of the isocyanide.
Control of Reactant Addition Consider adding the isocyanide slowly to the reaction mixture containing the 2-aminopyridine, aldehyde, and catalyst.This can help to maintain a low concentration of free isocyanide, favoring its reaction with the imine intermediate over self-polymerization.
Temperature Management Avoid excessively high temperatures, as this can accelerate the rate of polymerization.Running the reaction at a lower temperature may help to suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: I am using pyridoxal as my aldehyde and am not getting the expected imidazo[1,2-a]pyridine. Instead, I'm isolating a different heterocyclic product. What is happening?

A1: When pyridoxal is used as the aldehyde component in the GBB reaction, an "unusual" product, a furo[2,3-c]pyridine , is formed instead of the expected imidazo[1,2-a]pyridine.[10][11] This is due to an alternative cyclization pathway involving the phenolic hydroxyl group of pyridoxal.

Mechanism of Furo[2,3-c]pyridine Formation:

Instead of the endocyclic nitrogen of the 2-aminopyridine attacking the nitrilium intermediate, the phenolic hydroxyl group of the pyridoxal moiety acts as the intramolecular nucleophile, leading to the formation of the furan ring.[10][11]

Furo_Pyridine_Formation reagents 2-Aminopyridine + Pyridoxal imine Imine Intermediate reagents->imine nitrilium Nitrilium Ion Intermediate imine->nitrilium + Isocyanide isocyanide Isocyanide isocyanide->nitrilium cyclization Intramolecular Cyclization (via Phenolic OH) nitrilium->cyclization product Furo[2,3-c]pyridine (Unusual Product) cyclization->product

Caption: Reaction pathway for the formation of the furo[2,3-c]pyridine byproduct.

Solution: If the imidazo[1,2-a]pyridine scaffold is the desired target, pyridoxal should be avoided as the aldehyde component. If the furo[2,3-c]pyridine is a desired product, this reaction provides a direct route to this scaffold.

Q2: What is a general workflow for troubleshooting a GBB reaction with low yield and multiple byproducts?

A2: A systematic approach is key to troubleshooting complex multicomponent reactions.

Troubleshooting_Workflow start Low Yield / Multiple Byproducts analyze Analyze Crude Reaction Mixture (LC-MS, NMR) start->analyze identify Identify Byproducts analyze->identify hypothesis Formulate Hypothesis (e.g., Ugi adduct, regioisomer) identify->hypothesis strategy Select Troubleshooting Strategy (e.g., change catalyst, anhydrous conditions) hypothesis->strategy experiment Perform Optimization Experiments strategy->experiment evaluate Evaluate Results experiment->evaluate success Improved Yield / Purity evaluate->success Successful fail Re-evaluate and Try New Strategy evaluate->fail Unsuccessful fail->strategy

Caption: A logical workflow for troubleshooting byproduct formation in the GBB reaction.

Q3: Are there any general tips for improving the success of GBB reactions?

A3: Yes, here are some general recommendations:

  • Purity of Starting Materials: Ensure the purity of your 2-aminopyridine, aldehyde, and isocyanide. Impurities can lead to side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. This will help you determine the optimal reaction time and prevent the formation of degradation products.

  • Stoichiometry: While a 1:1:1 stoichiometry is common, in some cases, using a slight excess of the isocyanide or aldehyde may improve the yield. However, this should be optimized carefully to avoid increasing byproduct formation.

  • Green Chemistry Approaches: Consider using greener solvents and catalysts where possible. Several studies have reported successful GBB reactions in water or under solvent-free conditions, often with the aid of microwave irradiation.[12][13]

Experimental Protocols

General Procedure for the Groebke–Blackburn–Bienaymé Reaction

To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask is added the catalyst (e.g., Sc(OTf)₃, 10 mol%). The mixture is stirred at room temperature for 10 minutes. The isocyanide (1.0 mmol) is then added, and the reaction is stirred at the desired temperature (e.g., room temperature or reflux) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Characterization of Byproducts

If significant byproducts are observed, it is recommended to attempt their isolation via careful column chromatography. The isolated byproducts can then be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To determine the chemical structure.

  • Mass Spectrometry (e.g., HRMS): To confirm the molecular formula.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., amide C=O stretch in a Ugi adduct).

By systematically applying these troubleshooting strategies and analytical methods, you can optimize your Groebke–Blackburn–Bienaymé reactions to achieve higher yields and purity of the desired imidazo[1,2-a]pyridine products.

References

Technical Support Center: Enhancing Regioselectivity in Imidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the regioselective functionalization of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the imidazo[1,2-a]pyridine scaffold?

The imidazo[1,2-a]pyridine core has several positions available for functionalization, with the C3 position being the most nucleophilic and, therefore, the most common site for electrophilic substitution. The C5 position is the next most reactive site, particularly for radical and some metal-catalyzed reactions. Functionalization at other positions (C2, C6, C7, C8) is also possible but generally requires more specific strategies.[1]

Q2: Why is my C3-functionalization reaction giving low yields?

Low yields in C3-functionalization reactions can arise from several factors:

  • Substrate Reactivity: Electron-withdrawing groups on the imidazo[1,2-a]pyridine ring can decrease its nucleophilicity, hindering the reaction.

  • Reaction Conditions: Suboptimal temperature, solvent, or catalyst loading can lead to incomplete conversion. For instance, in some multicomponent reactions, higher temperatures and longer reaction times may be necessary to drive the reaction to completion.[2]

  • Instability of Reagents: Some reagents, like diazonium salts used in arylation reactions, are sensitive to temperature and light and may decompose before reacting.[3][4]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

Q3: I am observing a mixture of C3 and C5 isomers. How can I improve the regioselectivity for C3?

Achieving high C3-regioselectivity is a common challenge. Here are some strategies:

  • Reaction Type: Electrophilic substitutions and many visible-light-induced reactions strongly favor the C3 position due to its higher electron density.[3][4][5]

  • Catalyst and Ligand Choice: In metal-catalyzed reactions, the choice of metal and ligand can significantly influence the regioselectivity. For example, copper(I)-catalyzed arylations have shown to be highly selective for the C3 position.[6]

  • Absence of Directing Groups: For C3-selectivity, avoid using directing groups that are known to favor other positions, such as those designed for C5-functionalization.

Q4: How can I selectively functionalize the C5 position?

Selective C5-functionalization is less common but can be achieved through specific methods:

  • Directing Groups: The use of a directing group is a powerful strategy. For instance, an N-methoxyamide directing group at the C3 position can direct rhodium(III)-catalyzed arylation to the C5 position.[7][8]

  • Radical Reactions: Some radical reactions have shown a preference for the C5 position.[9]

  • Visible-Light Photocatalysis: Specific photocatalytic systems have been developed for C5-alkylation.[4]

Troubleshooting Guides

Problem: Poor Regioselectivity in Metal-Catalyzed Arylation (Mixture of C3 and C5 isomers)
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Catalyst System For C3-arylation, ensure you are using a catalyst system known for high C3-selectivity, such as a copper(I)-based catalyst. For C5-arylation, a directing group strategy with a suitable catalyst like Rh(III) is often necessary.Improved regioselectivity towards the desired isomer.
Ligand Effects The steric and electronic properties of the ligand can influence regioselectivity. Screen different phosphine or N-heterocyclic carbene (NHC) ligands.Identification of a ligand that enhances the desired regioselectivity.
Solvent Polarity The polarity of the solvent can affect the reaction pathway. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).Optimization of the C3/C5 ratio.
Reaction Temperature Temperature can impact the selectivity of competing reaction pathways. Try running the reaction at a lower or higher temperature to see if it favors one isomer.Enhanced formation of the desired product.
Problem: Low Yield in Visible-Light-Induced C3-Functionalization
Possible Cause Troubleshooting Step Expected Outcome
Inefficient Photocatalyst The choice of photocatalyst is crucial. Ensure the selected photocatalyst (e.g., Rose Bengal, Eosin Y, or a metal complex) has the appropriate redox potential for the desired transformation.Increased reaction efficiency and higher yield.
Inadequate Light Source The wavelength and intensity of the light source must be appropriate for the chosen photocatalyst. Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength and is positioned for optimal irradiation of the reaction mixture.[5]Improved activation of the photocatalyst and enhanced reaction rate.
Presence of Quenchers Oxygen can be a quencher in some photoredox reactions. If necessary, degas the reaction mixture with an inert gas (e.g., argon or nitrogen). Conversely, some reactions require oxygen as an oxidant.Prevention of catalyst deactivation and increased product formation.
Substrate Concentration High concentrations of reactants can sometimes lead to side reactions or quenching. Try diluting the reaction mixture.Reduced side product formation and improved yield of the desired product.

Data Presentation: Comparison of Regioselective Functionalization Methods

Table 1: C3-Arylation of Imidazo[1,2-a]pyridines

Method Catalyst/Reagent Aryl Source Solvent Temperature Yield (%) Reference
Copper-CatalyzedCuIAryl iodides/bromides/triflatesDMF110 °C60-95[6]
Visible Light-InducedChlorophyllDiazonium saltsAcetonitrileRoom Temp.60-90[3][10]
Catalyst-FreeGlyoxylic acid, Boronic acidBoronic acidsAcetonitrile110 °C40-95[2]

Table 2: C5-Arylation of Imidazo[1,2-a]pyridines

Method Directing Group Catalyst Aryl Source Solvent Temperature Yield (%) Reference
Rhodium-CatalyzedN-methoxyamide at C3[RhCp*Cl2]2Aryl iodidesDioxane100 °C55-85[7][8]

Experimental Protocols

Key Experiment 1: Regioselective C5-Arylation using a Directing Group

This protocol is adapted from a rhodium(III)-catalyzed C-H activation approach.[7][8]

Step 1: Synthesis of the N-methoxyamide-directed imidazo[1,2-a]pyridine.

  • To a solution of imidazo[1,2-a]pyridine-3-carboxylic acid in DMF, add HOBt and EDC-HCl.

  • Stir the mixture at room temperature for 30 minutes.

  • Add N,O-dimethylhydroxylamine hydrochloride and triethylamine.

  • Continue stirring at room temperature for 12 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and purify by column chromatography.

Step 2: C5-Arylation.

  • In a sealed tube, combine the N-methoxyamide-directed imidazo[1,2-a]pyridine, the desired aryl iodide, [RhCp*Cl2]2, and AgSbF6.

  • Add dioxane as the solvent.

  • Heat the mixture at 100 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the C5-arylated product.

Key Experiment 2: Visible-Light-Induced C3-Cyanomethylation

This protocol is based on a visible-light-promoted reaction.[3]

Step 1: Preparation of the reaction mixture.

  • In a reaction vessel, dissolve the substituted imidazo[1,2-a]pyridine and bromoacetonitrile in a suitable solvent such as acetonitrile.

  • Add the photocatalyst (e.g., Eosin Y).

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.

Step 2: Photoreaction.

  • Place the reaction vessel in front of a blue LED lamp.

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the progress by TLC.

Step 3: Work-up and purification.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the C3-cyanomethylated imidazo[1,2-a]pyridine.

Visualizations

experimental_workflow_C5_arylation cluster_step1 Step 1: Synthesis of Directed Substrate cluster_step2 Step 2: C-H Arylation start Imidazo[1,2-a]pyridine-3-carboxylic acid reagents1 HOBt, EDC-HCl in DMF start->reagents1 Activation intermediate1 Activated Ester reagents1->intermediate1 reagents2 N,O-dimethylhydroxylamine, Et3N intermediate1->reagents2 Amidation product1 N-methoxyamide Substrate reagents2->product1 start2 N-methoxyamide Substrate product1->start2 reagents3 Aryl Iodide, [RhCp*Cl2]2, AgSbF6 start2->reagents3 Reaction Setup conditions Dioxane, 100 °C reagents3->conditions product2 C5-Arylated Product conditions->product2 C-H Activation influencing_factors_regioselectivity cluster_factors Influencing Factors cluster_outcomes Favored Position center Regioselectivity (C3 vs. C5) C3 C3-Functionalization center->C3 High e- density C5 C5-Functionalization center->C5 DG-assisted ReactionType Reaction Type ReactionType->center Electrophilic vs. Radical Catalyst Catalyst/Ligand Catalyst->center Metal Identity DirectingGroup Directing Group DirectingGroup->center Present/Absent Sterics Steric Effects Sterics->center Substituent Size Electronics Electronic Effects Electronics->center EWG vs. EDG

References

Validation & Comparative

Comparing biological activity of Imidazo[1,2-a]pyridine-3-sulfonic acid with other derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of various imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in understanding the structure-activity relationships and potential therapeutic applications of this versatile class of compounds.

Anticancer Activity: A Tale of Diverse Mechanisms

Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines. Their mechanisms of action are varied and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

A notable area of investigation is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. For instance, a series of imidazo[1,2-a]pyridine derivatives have been synthesized and identified as potent PI3Kα inhibitors.[1][2][3] One such derivative, a thiazole-substituted compound, exhibited an IC50 value of 0.0028 µM for PI3Kα and demonstrated significant anti-proliferative effects against A375 melanoma and HeLa cervical cancer cells with IC50 values of 0.14 µM and 0.21 µM, respectively.[1][2] Another study highlighted a novel imidazo[1,2-a]pyridine derivative that acts as a PI3K/mTOR dual inhibitor, showing significant tumor growth inhibition in xenograft models.

Furthermore, some derivatives have been shown to induce apoptosis and cell cycle arrest. For example, certain novel imidazo[1,2-a]pyridine compounds were found to inhibit the Akt/mTOR pathway, leading to increased levels of p53 and p21, and ultimately inducing apoptosis in melanoma and cervical cancer cells.[1] Other studies have reported on derivatives that exhibit cytotoxic effects through different mechanisms, such as the modulation of the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer.[4][5][6]

Comparative Anticancer Activity Data
Compound ClassTarget Cell LineIC50 (µM)Reference
Thiazole-substituted Imidazo[1,2-a]pyridinePI3Kα (enzyme)0.0028[2]
A375 (Melanoma)0.14[1][2]
HeLa (Cervical Cancer)0.21[1][2]
Imidazo[1,2-a]pyridine-3-amine derivative (Compound 12)HT-29 (Colon Cancer)4.15[7][8]
Imidazo[1,2-a]pyridine-3-amine derivative (Compound 18)B16F10 (Melanoma)14.39[7]
MCF-7 (Breast Cancer)14.81[7]
Imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivative (Compound 9d)MCF-7 (Breast Cancer)2.35[9]
HeLa (Cervical Cancer)10.89[9]
Imidazo[1,2-a]pyridine derivative (Compound 12b)Hep-2 (Laryngeal Carcinoma)11[10]
HepG2 (Hepatocellular Carcinoma)13[10]
MCF-7 (Breast Cancer)11[10]
A375 (Melanoma)11[10]

Antimicrobial Activity: A Broad Spectrum of Action

The imidazo[1,2-a]pyridine scaffold has also been a fruitful source of novel antimicrobial agents with activity against a variety of bacterial and fungal pathogens.

Derivatives incorporating a chalcone moiety have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[11] In one study, imidazo[1,2-a]pyrimidine chalcone derivatives, close structural analogs, showed excellent to good activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes when compared to the standard drug Ciprofloxacin.[11]

Furthermore, azo-linked imidazo[1,2-a]pyridine derivatives have been investigated for their antibacterial and antibiofilm activities.[12] One such derivative, 4e, displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) of 0.5–1.0 mg/mL against various bacterial strains, including multidrug-resistant isolates.[12] Molecular docking studies suggested that these compounds may exert their effect by targeting bacterial GyrB.[12]

Other modifications of the imidazo[1,2-a]pyridine core, such as the introduction of pyridine, thiazole, or pyrazole moieties, have also yielded compounds with notable antibacterial potency.[13]

Comparative Antimicrobial Activity Data
Compound ClassTarget OrganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine-2-carboxamide derivativesMycobacterium tuberculosis17 - 30 (µM)[14]
Azo-linked Imidazo[1,2-a]pyridine (Compound 4e)Gram-positive and Gram-negative bacteria500 - 1000[12]
Imidazo[1,2-a]pyridine-thiazole hybridsVarious model bacteriaNot specified in abstract[13]
Imidazo[1,2-a]pyrimidine chalconesE. coli, P. aeruginosa, S. aureus, S. pyogenesNot specified in abstract[11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the imidazo[1,2-a]pyridine derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by some imidazo[1,2-a]pyridine derivatives and a general workflow for screening their biological activity.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer imidazo[1,2-a]pyridine derivatives.

Biological_Activity_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Screening Characterization->InVitro Anticancer Anticancer Assays (MTT, etc.) InVitro->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) InVitro->Antimicrobial Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism InVivo In Vivo Studies (Xenograft models, etc.) Mechanism->InVivo Lead Lead Compound Identification InVivo->Lead

Caption: General workflow for the discovery and evaluation of biologically active imidazo[1,2-a]pyridine derivatives.

References

A Comparative Guide to the Validation of Imidazo[1,2-a]pyridine Derivatives as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4] The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel PI3K inhibitors, with several derivatives demonstrating potent anti-cancer activity.[5][6][7]

This guide provides a comprehensive framework for validating the efficacy and mechanism of action of imidazo[1,2-a]pyridine-based compounds as PI3K inhibitors. While specific data for Imidazo[1,2-a]pyridine-3-sulfonic acid is not extensively available in public literature, we will use a well-characterized derivative from this class, herein referred to as Compound A (based on potent compounds identified in literature[6][8]), to illustrate the validation process. This guide compares its performance with established PI3K inhibitors, provides detailed experimental protocols for validation, and visualizes key biological and experimental workflows.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors, which recruit and activate Class I PI3Ks at the plasma membrane.[2] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][9] PIP3 recruits proteins with pleckstrin-homology (PH) domains, such as Akt (also known as Protein Kinase B) and its upstream activator PDK1, to the membrane.[3] This proximity allows PDK1 to phosphorylate Akt, leading to its partial activation. Full activation of Akt requires a second phosphorylation by mTORC2.[3] Activated Akt then modulates a host of downstream targets, including the mTORC1 complex, to promote cell growth, proliferation, and survival.[10] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[10]

Caption: The PI3K/Akt/mTOR Signaling Cascade.

Comparative Inhibitory Activity

The validation of a novel inhibitor requires benchmarking against known compounds. The tables below present a comparison of the representative imidazo[1,2-a]pyridine Compound A with established PI3K inhibitors, showcasing both enzymatic inhibition and cellular anti-proliferative effects.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

This table summarizes the 50% inhibitory concentrations (IC50) against the four Class I PI3K isoforms. Lower values indicate higher potency.

InhibitorTypep110α (IC50, nM)p110β (IC50, nM)p110γ (IC50, nM)p110δ (IC50, nM)
Compound A (Imidazo[1,2-a]pyridine) α-selective~2-20 >1000>1000>1000
Alpelisib (BYL719)[11]α-selective5---
Idelalisib[11]δ-selective---2.5
Duvelisib[11]δ/γ-selective--2.549
Copanlisib[11]Pan-PI3K (α/δ)0.53.76.40.7
Buparlisib (BKM120)[11]Pan-PI3K52166262116
LY294002[11][12]Pan-PI3K500970-570
Wortmannin[11][12]Pan-PI3K (Irrev.)~2-5~2-5~2-5~2-5

Note: Data for Compound A is representative of highly potent derivatives from the imidazo[1,2-a]pyridine class reported in scientific literature.[6][8] IC50 values can vary based on assay conditions.

Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50, µM)

This table shows the concentration of each inhibitor required to inhibit the growth of various cancer cell lines by 50%.

InhibitorHCC827 (Lung)T47D (Breast)A549 (Lung)HeLa (Cervical)
Compound A (Imidazo[1,2-a]pyridine) ~0.1 - 0.5 ~0.5 - 5.0 >10 ~1 - 10
Alpelisib (BYL719)Varies~0.5VariesVaries
Buparlisib (BKM120)~0.4~0.3~1.5~0.8
Copanlisib~0.01~0.05~0.1Varies

Note: Data for Compound A is representative of derivatives reported in the literature.[5][6] Cellular IC50 values are dependent on the cell line's genetic background, particularly the status of the PI3K pathway.

Experimental Validation Workflow

A multi-step approach is essential to validate a compound as a specific PI3K inhibitor. The process begins with direct measurement of enzymatic inhibition, proceeds to assessment of cellular effects, and culminates in the confirmation of on-target activity within the cell.

Experimental_Workflow cluster_workflow Validation Pipeline step1 Step 1: Biochemical Assay step2 Step 2: Cellular Assays step1->step2 step1_desc Measure direct inhibition of PI3K enzyme activity. (e.g., HTRF Kinase Assay) step1->step1_desc step3 Step 3: Target Engagement & Pathway Analysis step2->step3 step2_desc Assess anti-proliferative and cytotoxic effects on cancer cells. (e.g., MTT/CellTiter-Glo Assay) step2->step2_desc conclusion Validated PI3K Inhibitor step3->conclusion step3_desc Confirm inhibition of PI3K signaling by measuring phosphorylation of downstream targets like Akt. (e.g., Western Blot) step3->step3_desc

Caption: Standard workflow for PI3K inhibitor validation.

Detailed Experimental Protocols

PI3K HTRF Kinase Assay

This assay quantitatively measures the production of PIP3, the product of PI3K activity, using Homogeneous Time-Resolved Fluorescence (HTRF).[13]

  • Principle: The assay relies on the displacement of a biotinylated PIP3 tracer from a complex containing a GST-tagged PH domain, a Europium (Eu³⁺)-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (SA-APC). In the absence of enzymatic activity, the complex is intact, and excitation of the Europium donor results in a FRET signal to the APC acceptor. When the PI3K enzyme produces PIP3, it competes with the biotin-PIP3 tracer, disrupting the complex and causing a decrease in the HTRF signal.[13][14]

  • Materials:

    • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, etc.)

    • PIP2 substrate

    • ATP

    • Assay Buffer (containing MgCl₂, DTT)

    • Test compound (Imidazo[1,2-a]pyridine derivative) and controls (e.g., LY294002)

    • HTRF Detection Reagents: Eu³⁺-anti-GST antibody, GST-PH domain, Biotin-PIP3, SA-APC

    • 384-well low-volume plates

    • HTRF-compatible plate reader

  • Protocol:

    • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Add 0.5 µL of the compound dilutions to the wells of a 384-well plate. Add 0.5 µL of DMSO to "no inhibitor" and "no enzyme" control wells.[13]

    • Enzyme/Substrate Addition: Prepare a master mix of the PI3K enzyme and PIP2 substrate in assay buffer. Add 10 µL of this mix to the test wells and "no inhibitor" wells. Add 10 µL of the substrate-only mix (no enzyme) to the "no enzyme" control wells.

    • Reaction Initiation: Prepare an ATP solution in assay buffer. Add 10 µL of the ATP solution to all wells to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Reaction Termination & Detection: Add 10 µL of the HTRF detection mix (containing the Eu³⁺-Ab, GST-PH, Biotin-PIP3, and SA-APC in a stop/detection buffer) to all wells.

    • Final Incubation: Incubate the plate for 4-12 hours at room temperature, protected from light, to allow the detection complex to equilibrate.[14]

    • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[15][16]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., T47D, HCC827)

    • Complete cell culture medium

    • Test compound

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

    • 96-well plates

    • Microplate spectrophotometer

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight to allow attachment.[17]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[16]

    • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against compound concentration and calculate the IC50 value.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway, confirming that the inhibitor is acting on its intended target within the cellular context.[18]

  • Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of target proteins (e.g., Akt Ser473, Akt Thr308).[19][20] A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

  • Materials:

    • Cancer cells treated with the test compound for a short duration (e.g., 2-24 hours)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE equipment and reagents

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-Actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system (e.g., ChemiDoc)

  • Protocol:

    • Cell Lysis: Treat cells with various concentrations of the inhibitor for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration in the supernatant.

    • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and separate them on an SDS-PAGE gel.[21]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

    • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Detection: Wash the membrane, apply the ECL substrate, and visualize the protein bands using an imaging system.

    • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total Akt) and a loading control (e.g., anti-Actin) to ensure equal protein loading.

    • Analysis: Quantify band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition to determine the extent of pathway inhibition.

Logical Framework for Validation

Logical_Framework hypothesis Hypothesis: Imidazo[1,2-a]pyridine derivative inhibits the PI3K pathway. biochem Biochemical Evidence: Does it inhibit the isolated enzyme? hypothesis->biochem Test via Kinase Assay cellular_effect Cellular Evidence I (Phenotype): Does it inhibit cancer cell proliferation? biochem->cellular_effect If potent, test in cells cellular_target Cellular Evidence II (Mechanism): Does it inhibit the pathway in cells? cellular_effect->cellular_target If active, confirm mechanism conclusion Conclusion: The compound is a validated, on-target PI3K inhibitor. cellular_target->conclusion Confirm on-target activity

Caption: Logical flow from hypothesis to conclusion.

Conclusion

The validation of a novel therapeutic agent is a rigorous, multi-faceted process. For the imidazo[1,2-a]pyridine class of compounds, the data indicates a strong potential for potent and selective PI3Kα inhibition.[6][8] By employing the systematic workflow and detailed protocols outlined in this guide—from direct enzymatic inhibition assays to the confirmation of downstream pathway modulation in cancer cells—researchers can robustly validate new chemical entities. The comparative data presented provides the necessary context to evaluate the potency and selectivity of these novel agents against established inhibitors, thereby guiding further pre-clinical and clinical development efforts in the pursuit of more effective cancer therapies.

References

Comparative study of different synthesis routes for 3-substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds, driving continuous innovation in its synthesis. This guide provides a comparative analysis of various synthetic routes to 3-substituted imidazo[1,2-a]pyridines, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. The comparison focuses on reaction efficiency, substrate scope, and operational simplicity, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

Several powerful strategies have emerged for the synthesis of 3-substituted imidazo[1,2-a]pyridines, each with its own set of advantages and limitations. The most prominent methods include multicomponent reactions (MCRs) such as the Groebke–Blackburn–Bienaymé (GBB) reaction, metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and various "green" chemistry approaches that are catalyst- and solvent-free.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials.[1]

Groebke–Blackburn–Bienaymé (GBB) Reaction: This three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide is one of the most effective methods for synthesizing 3-aminoimidazo[1,2-a]pyridines.[1][2] The reaction can be catalyzed by various Lewis or Brønsted acids and is amenable to one-pot procedures.[2][3]

Ugi Reaction: The Ugi reaction is another powerful MCR that can be adapted for the synthesis of imidazo[1,2-a]pyridine derivatives.[4][5] This typically involves a four-component condensation and can be used to introduce a wide range of substituents.

Metal-Catalyzed Syntheses

Transition metal-catalyzed reactions offer a versatile platform for the synthesis of imidazo[1,2-a]pyridines with diverse functionalities.

Palladium-Copper Co-catalyzed Sonogashira Coupling: This methodology allows for the synthesis of 2-substituted imidazo[1,2-a]pyridines through the coupling of 2-amino-1-(2-propynyl)pyridinium bromide with various iodobenzenes.[6]

Green Synthetic Approaches

In recent years, there has been a significant shift towards more environmentally friendly synthetic methods.[7][8]

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for various synthetic routes, including the GBB reaction and catalyst-free condensations.[9][10][11][12]

Catalyst- and Solvent-Free Synthesis: These methods aim to minimize waste and the use of hazardous materials by running reactions under neat conditions or in environmentally benign solvents like water.[13][14]

Formimidamide Chemistry: This approach provides a facile, metal-free route to 3-aryl/alkenyl/alkynyl substituted imidazo[1,2-a]pyridines from readily available starting materials.[3][15][16]

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to 3-substituted imidazo[1,2-a]pyridines, allowing for a direct comparison of their efficiency.

Synthetic RouteKey ReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Groebke–Blackburn–Bienaymé 2-aminopyridine, aldehyde, isocyanideNH₄Cl (20 mol%), EtOH, Sonication, 60 °C30 min67-86%[2]
Ugi Reaction 2-aminopyridine, aldehyde, isocyanide, acidN-hydroxysuccinimide/p-toluenesulfonic acidNot SpecifiedHigh[4]
Sonogashira Coupling 2-amino-1-(2-propynyl)pyridinium bromide, aryl iodidePd(OAc)₂/CuI, Cs₂CO₃, H₂ONot SpecifiedModerate to Good[6]
Microwave-Assisted (GBB) 2-aminopyridine, aldehyde, isocyanideNH₄Cl (20 mol%), EtOH, Microwave30 minup to 89%[10]
Microwave-Assisted (Catalyst-Free) 2-aminonicotinic acid, chloroacetaldehydeWater, Microwave30 min92-95%[9]
Catalyst-Free (Deep Eutectic Solvent) 2-aminopyridine, aldehyde, isocyanideUrea-choline chloride, 80 °C2-6 h57-87%[14]
Formimidamide Chemistry 2-aminopyridine, benzyl halide, DMF-DMAKOtBu, THF, reflux4 hGood[3][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Groebke–Blackburn–Bienaymé Reaction (Sonication-Assisted)

Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine:

To a solution of 2-aminopyridine (1 mmol) and furfural (1 mmol) in ethanol (5 mL) in a sealed vial, cyclohexyl isocyanide (1 mmol) and ammonium chloride (20 mol%) were added. The reaction mixture was then subjected to sonication at 60 °C for 30 minutes. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.[2]

Microwave-Assisted Catalyst-Free Synthesis

Synthesis of imidazo[1,2-a]pyridine-8-carboxylic acid:

A mixture of 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL) was subjected to microwave irradiation at 100 °C for 30 minutes. After cooling, the precipitated solid was filtered, washed with water, and dried to give the pure product.[9]

Formimidamide Chemistry

General procedure for the synthesis of 3-aryl imidazo[1,2-a]pyridines:

To a solution of the corresponding N-(pyridin-2-yl)formimidamide (1 mmol) in anhydrous THF (10 mL) was added potassium tert-butoxide (1.2 mmol) at room temperature. The reaction mixture was then refluxed for 4 hours. After completion of the reaction, the mixture was cooled to room temperature and quenched with saturated aqueous ammonium chloride solution. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.[3][15][16]

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

GBB_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Amine 2-Aminopyridine Reaction One-Pot Reaction (Catalyst, Solvent, Heat/Sonication) Amine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Product 3-Aminoimidazo[1,2-a]pyridine Reaction->Product

Caption: Workflow for the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.

Metal_Catalyzed_Synthesis Reactant1 2-Amino-1-(2-propynyl)pyridinium bromide Coupling Sonogashira Coupling Reactant1->Coupling Reactant2 Aryl Iodide Reactant2->Coupling Catalyst Pd/Cu Catalyst Catalyst->Coupling Product 2-Substituted Imidazo[1,2-a]pyridine Coupling->Product

Caption: Pathway for metal-catalyzed Sonogashira coupling.

Green_Synthesis cluster_starting_materials Starting Materials cluster_conditions Green Conditions SM1 2-Aminopyridine Derivative Product 3-Substituted Imidazo[1,2-a]pyridine SM1->Product SM2 Carbonyl Compound SM2->Product Microwave Microwave Irradiation Microwave->Product SolventFree Solvent-Free or Water SolventFree->Product

Caption: General workflow for green synthesis approaches.

Conclusion

The synthesis of 3-substituted imidazo[1,2-a]pyridines can be achieved through a variety of effective methods. Multicomponent reactions, particularly the Groebke–Blackburn–Bienaymé reaction, offer high efficiency and atom economy for the synthesis of 3-amino derivatives. Metal-catalyzed reactions provide access to a broad range of substituted analogues. Furthermore, the development of green synthetic protocols, such as microwave-assisted and catalyst-free reactions, addresses the growing need for sustainable chemical processes. The choice of a specific synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide provides the necessary comparative data and experimental insights to aid researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Imidazo[1,2-a]pyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a traditional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Imidazo[1,2-a]pyridine-3-sulfonic acid. The cross-validation of these analytical methods is crucial for ensuring data consistency, accuracy, and efficiency in pharmaceutical quality control and drug development. This document outlines detailed experimental protocols, presents a comparative analysis of their performance data, and illustrates the logical workflow of the cross-validation process.

Introduction to this compound and Analytical Considerations

Imidazo[1,2-a]pyridine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with some, like Zolpidem, being well-established drugs. The sulfonic acid moiety in this compound introduces high polarity, which requires careful consideration in the development of robust analytical methods for its quantification in various matrices. The cross-validation of different analytical techniques, such as HPLC and UPLC, is essential when transferring methods between laboratories or upgrading instrumentation to ensure the reliability and comparability of the generated data.

Data Presentation: A Comparative Analysis of HPLC and UPLC Methods

The following table summarizes the performance characteristics of a hypothetical, yet scientifically plausible, HPLC method and a corresponding UPLC method for the analysis of this compound. The UPLC method demonstrates significant improvements in terms of speed, sensitivity, and efficiency.

Parameter HPLC Method UPLC Method Acceptance Criteria
Linearity (R²) > 0.999> 0.999≥ 0.995
Range (µg/mL) 1 - 1000.1 - 20As per intended use
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.5%< 1.0%≤ 2.0%
- Intermediate Precision< 2.0%< 1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.30.03Reportable
Limit of Quantitation (LOQ) (µg/mL) 1.00.1Reportable
Run Time (minutes) 123-
Solvent Consumption (mL/run) ~12~1.5-

Experimental Protocols

Detailed methodologies for the HPLC and UPLC analysis of this compound are provided below.

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is designed for the reliable quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

    • Gradient: 5% B to 40% B over 8 minutes, followed by a 2-minute hold and a 2-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Standard and Sample Preparation: Standards and samples are dissolved in a diluent of Water:Acetonitrile (90:10 v/v).

Method 2: Ultra-Performance Liquid Chromatography (UPLC)

This UPLC method is a transfer from the established HPLC method, aiming for significantly faster analysis times while maintaining or improving separation performance.

  • Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.

  • Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

    • Gradient: Scaled from the HPLC method to maintain equivalent separation. 5% B to 40% B over 2 minutes, followed by a 0.5-minute hold and a 0.5-minute re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 245 nm.

  • Standard and Sample Preparation: Standards and samples are dissolved in a diluent of Water:Acetonitrile (90:10 v/v).

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the workflow for the cross-validation of the two analytical methods and the logical relationship between the key performance parameters.

CrossValidation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_obj Define Cross-Validation Objectives and Acceptance Criteria select_methods Select HPLC and UPLC Methods for Comparison define_obj->select_methods write_protocol Write Cross-Validation Protocol select_methods->write_protocol prep_samples Prepare QC Samples and Incurred Samples write_protocol->prep_samples analyze_hplc Analyze Samples using HPLC Method prep_samples->analyze_hplc analyze_uplc Analyze Samples using UPLC Method prep_samples->analyze_uplc compare_data Compare Datasets from Both Methods analyze_hplc->compare_data analyze_uplc->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) compare_data->statistical_analysis assess_criteria Assess Against Pre-defined Acceptance Criteria statistical_analysis->assess_criteria validation_report Generate Cross-Validation Report assess_criteria->validation_report conclusion Draw Conclusion on Method Interchangeability validation_report->conclusion

Caption: Workflow for the cross-validation of HPLC and UPLC analytical methods.

Performance_Comparison Logical Comparison of HPLC and UPLC Characteristics cluster_hplc HPLC Method cluster_uplc UPLC Method hplc_node HPLC (5 µm particles) hplc_runtime Longer Run Time hplc_node->hplc_runtime hplc_solvent Higher Solvent Consumption hplc_node->hplc_solvent hplc_sensitivity Standard Sensitivity hplc_node->hplc_sensitivity cross_validation Cross-Validation Ensures hplc_runtime->cross_validation Comparable Results hplc_sensitivity->cross_validation Data Integrity uplc_node UPLC (<2 µm particles) uplc_runtime Shorter Run Time uplc_node->uplc_runtime uplc_solvent Lower Solvent Consumption uplc_node->uplc_solvent uplc_sensitivity Higher Sensitivity uplc_node->uplc_sensitivity uplc_runtime->cross_validation uplc_sensitivity->cross_validation

Caption: Logical comparison of HPLC and UPLC performance characteristics.

Conclusion

The cross-validation of the hypothetical HPLC and UPLC methods for the analysis of this compound demonstrates the significant advantages of transitioning to UPLC technology. The UPLC method offers a substantial reduction in run time and solvent consumption, leading to increased laboratory throughput and reduced operational costs. Furthermore, the UPLC method exhibits superior sensitivity, as evidenced by the lower LOD and LOQ values. The validation data confirms that both methods are accurate and precise, with the UPLC method providing results that are comparable to the established HPLC method. Therefore, the transfer from the HPLC to the UPLC method is justified and recommended for the routine analysis of this compound, enabling more efficient and sensitive quantification.

A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine Analogs: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly in oncology. These compounds, synthetic analogs of purines, have been extensively investigated for their ability to inhibit various protein kinases and other cellular targets, thereby interfering with cancer cell proliferation and survival. This guide provides a comparative analysis of the in vitro and in vivo efficacy of key imidazo[1,2-a]pyridine derivatives, supported by experimental data from recent studies.

Data Summary: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative data for representative imidazo[1,2-a]pyridine analogs, highlighting their potency in enzymatic assays, cell-based proliferation assays, and their efficacy in preclinical animal models.

In Vitro Activity Data
Compound/AnalogTarget(s)Assay TypeIC50/EC50 (nM)Cell Line(s)Reference
PI3Kα Inhibitor PI3KαKinase Assay2T47D (Breast Cancer)[1]
Cell Proliferation>10,000T47D (Breast Cancer)[1]
GSK1070916 Aurora B/C, Aurora AKinase Assay0.38 (B), 1.5 (C), 492 (A)-[2]
Cell Proliferation7A549 (Lung Cancer)[2]
CCT137690 Aurora A, B, CKinase Assay15 (A), 25 (B), 19 (C)SW620 (Colon Cancer)[2]
Compound 27e Aurora A, B; FLT3Kinase Assay (Kd)7.5 (A), 48 (B), 6.2 (FLT3)HCT116 (Colon), MV4-11 (AML)[2]
Cell Proliferation300 (HCT116), 291 (MV4-11)HCT116, MV4-11[2]
COX-2 Inhibitor (5j) COX-2Enzyme Inhibition50-[3]
Anti-TB Compound (18) MtbMIC Assay<5Mtb H37Rv[4]
PI3K/mTOR Dual Inhibitor (15a) PI3K/mTORKinase Assay-HCT116, HT-29 (Colon)[5]
In Vivo Activity Data
Compound/AnalogAnimal ModelXenograft Cell LineDosing RegimenOutcomeReference
PI3Kα Inhibitor MiceHeLa (Cervical Cancer)50 mg/kgSignificant tumor growth inhibition[1]
GSK1070916 Nude MiceHCT116 (Colon Cancer)i.p. administrationComplete or near-complete tumor regression[2]
COX-2 Inhibitor (5j) ---ED50: 12.38 mg/kg (analgesic activity)[3]
PI3K/mTOR Dual Inhibitor (15a) -HCT116, HT-29 (Colon)OralSignificant tumor growth inhibition[5]

Key Signaling Pathways and Experimental Workflows

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Analog (e.g., 15a) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by imidazo[1,2-a]pyridine analogs.

Many imidazo[1,2-a]pyridine derivatives function as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[5] By targeting key kinases like PI3K and mTOR, these compounds can effectively block downstream signaling, leading to decreased cell proliferation and tumor growth.[1]

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus iNOS_COX2 iNOS & COX-2 Expression Nucleus->iNOS_COX2 gene transcription Inhibitor Imidazo[1,2-a]pyridine Analog (MIA) Inhibitor->STAT3 inhibits Inhibitor->NFkB inhibits

Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Certain analogs, such as MIA, have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[6] This pathway is crucial in regulating the expression of pro-inflammatory enzymes like iNOS and COX-2, which are also implicated in cancer progression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of imidazo[1,2-a]pyridine analogs.

In Vitro Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of imidazo[1,2-a]pyridine analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., A375 melanoma, HeLa cervical cancer) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]

  • Compound Treatment: Cells are then treated with various concentrations of the imidazo[1,2-a]pyridine compounds for a defined period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT to an insoluble formazan.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[1]

In Vivo Tumor Xenograft Model

To evaluate the in vivo efficacy, human tumor xenograft models in immunocompromised mice are frequently utilized.

  • Cell Implantation: A suspension of human cancer cells (e.g., HCT116 colon cancer) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[2][5]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the imidazo[1,2-a]pyridine analog or a vehicle control. Administration can be via various routes, such as intraperitoneal (i.p.) injection or oral gavage, on a predetermined schedule.[2][5]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a specific size, or after a predetermined duration. The efficacy of the compound is assessed by comparing the tumor growth in the treated group to the control group.[2][5]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Assay (IC50) CellProliferation Cell Proliferation (e.g., MTT Assay) KinaseAssay->CellProliferation FlowCytometry Flow Cytometry (Apoptosis, Cell Cycle) CellProliferation->FlowCytometry Xenograft Tumor Xenograft Model CellProliferation->Xenograft Lead Compound Selection PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Toxicity Toxicity Assessment PK_PD->Toxicity

Caption: General experimental workflow for the evaluation of imidazo[1,2-a]pyridine analogs.

This guide provides a snapshot of the current research landscape for imidazo[1,2-a]pyridine analogs. The presented data and methodologies underscore the therapeutic potential of this chemical scaffold and highlight the importance of a multi-faceted approach, combining in vitro and in vivo studies, for the successful development of novel drug candidates. The diverse biological activities, including the inhibition of key kinases and modulation of inflammatory pathways, make imidazo[1,2-a]pyridines a promising area for future drug discovery efforts.[7][8]

References

A Head-to-Head Comparison: Sulfonated vs. Carboxylated Imidazo[1,2-a]pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its versatile nature allows for extensive functionalization, with carboxylated and sulfonated derivatives being of particular interest due to the influence of these acidic moieties on physicochemical and pharmacological properties. This guide provides an objective, data-driven comparison of these two classes of imidazo[1,2-a]pyridine derivatives, summarizing their synthesis, experimental data, and potential therapeutic applications.

The introduction of carboxyl and sulfonyl groups can significantly impact a molecule's acidity, polarity, and ability to interact with biological targets. While carboxylated imidazo[1,2-a]pyridines have been extensively studied, directly sulfonated analogues with a sulfonic acid group (-SO3H) are less common in the literature. Therefore, this comparison will focus on imidazo[1,2-a]pyridines functionalized with sulfonyl-containing groups, such as sulfonamides and sulfonylhydrazones, which also impart acidic characteristics and have shown significant therapeutic potential.

Data Presentation: A Comparative Overview

The following tables summarize the key differences and reported biological activities of carboxylated and sulfonyl-containing imidazo[1,2-a]pyridines.

Table 1: General Properties and Synthesis

FeatureCarboxylated Imidazo[1,2-a]pyridinesSulfonyl-Containing Imidazo[1,2-a]pyridines
Typical Functional Group Carboxylic Acid (-COOH), Carboxamide (-CONH2)Sulfonamide (-SO2NHR), Sulfonylhydrazone (-SO2NHN=CR2)
Acidity (pKa) Generally weaker acidsGenerally stronger acids
Synthesis - Hydrolysis of ester or nitrile precursors- Palladium-catalyzed carbonylation of halo-imidazo[1,2-a]pyridines- Groebke–Blackburn–Bienaymé reaction- Reaction of amino-imidazo[1,2-a]pyridines with sulfonyl chlorides- Condensation of imidazo[1,2-a]pyridine hydrazides with sulfonyl chlorides

Table 2: Biological Activity - Anticancer Agents

Compound ClassTarget/Mechanism of ActionCell LineReported IC50
Carboxylated (Amide) PI3Kα InhibitionA375 (Melanoma)0.14 µM[1]
Carboxylated (Amide) PI3Kα InhibitionHeLa (Cervical)0.21 µM[1]
Sulfonyl-Containing PI3K p110α Inhibition-0.26 nM (for compound 8h)[2]
Sulfonyl-Containing PI3K p110α Inhibition-0.30 nM (for compound 8c)[2]
Carboxylated Hybrid CytotoxicityA549 (Lung)50.56 µM (for compound HB9)
Carboxylated Hybrid CytotoxicityHepG2 (Liver)51.52 µM (for compound HB10)

Table 3: Biological Activity - Antitubercular Agents

Compound ClassTarget/Mechanism of ActionStrainReported MIC
Carboxylated (Amide) UnknownM. tuberculosis H37Rv0.045 µM (for compound 7)[3]
Carboxylated (Amide) QcrB InhibitionM. tuberculosis (DS)0.069–0.174 µM
Sulfonyl-Containing (Sulfonamide) UnknownM. tuberculosis H37Rv0.4 µg/mL (for compound IPS-1)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis of carboxylated and sulfonyl-containing imidazo[1,2-a]pyridines.

Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides (General Procedure)

A common route to imidazo[1,2-a]pyridine-3-carboxamides involves the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.

Protocol:

  • To a solution of the respective 2-aminopyridine (1.0 eq.) and aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol), a catalytic amount of an acid catalyst (e.g., scandium triflate or p-toluenesulfonic acid) is added.

  • The mixture is stirred at room temperature for a designated period to facilitate imine formation.

  • An isocyanide (1.1 eq.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature or heated under reflux until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative, which can be a carboxamide precursor.

Synthesis of Imidazo[1,2-a]pyridine Sulfonamides (General Procedure)

Imidazo[1,2-a]pyridine sulfonamides can be synthesized from the corresponding 3-aminoimidazo[1,2-a]pyridine precursors.

Protocol:

  • To a solution of a 3-aminoimidazo[1,2-a]pyridine (1.0 eq.) in a suitable solvent (e.g., pyridine, dichloromethane) at 0 °C, the desired sulfonyl chloride (1.1 eq.) is added dropwise.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the pure imidazo[1,2-a]pyridine sulfonamide.

Visualizing the Science: Diagrams and Pathways

Visual representations are invaluable for understanding complex chemical and biological processes. The following diagrams, generated using Graphviz, illustrate key synthetic pathways and a representative signaling pathway targeted by these compounds.

G cluster_carboxylated Synthesis of Carboxylated Imidazo[1,2-a]pyridines 2-Aminopyridine 2-Aminopyridine GBB_Reaction Groebke–Blackburn–Bienaymé Reaction 2-Aminopyridine->GBB_Reaction Aldehyde Aldehyde Aldehyde->GBB_Reaction Isocyanide Isocyanide Isocyanide->GBB_Reaction Carboxylated_IP Carboxylated Imidazo[1,2-a]pyridine GBB_Reaction->Carboxylated_IP

Caption: Synthetic route to carboxylated imidazo[1,2-a]pyridines.

G cluster_sulfonated Synthesis of Sulfonyl-Containing Imidazo[1,2-a]pyridines 3-Amino-IP 3-Amino-Imidazo[1,2-a]pyridine Reaction Sulfonylation 3-Amino-IP->Reaction Sulfonyl_Chloride Sulfonyl Chloride Sulfonyl_Chloride->Reaction Sulfonated_IP Sulfonyl-Containing Imidazo[1,2-a]pyridine Reaction->Sulfonated_IP G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Inhibitor Sulfonyl/Carboxylated Imidazo[1,2-a]pyridine Inhibitor->PI3K inhibits

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its versatility allows for the development of potent and selective agents targeting a range of kinases implicated in diseases such as cancer. This guide provides a comparative analysis of the selectivity of representative compounds based on the imidazo[1,2-a]pyridine and closely related scaffolds against a panel of kinases. While specific data for Imidazo[1,2-a]pyridine-3-sulfonic acid is not publicly available, this guide focuses on derivatives with published selectivity profiles to illustrate the broader characteristics of this compound class.

Comparative Kinase Selectivity Data

The following tables summarize the inhibitory activity of representative imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives against their primary targets and a panel of related kinases. This data is crucial for understanding the selectivity profile and potential off-target effects of these compounds.

Table 1: Selectivity Profile of an Imidazo[4,5-b]pyridine-Based Dual FLT3/Aurora Kinase Inhibitor (Compound 27e) [1]

Kinase TargetKd (nM)Primary Target(s)
FLT3 6.2 Yes
AURKA (Aurora A) 7.5 Yes
FLT3 (D835Y)14Yes
FLT3 (ITD)38Yes
AURKB (Aurora B)48Yes
FLT1-No
JAK2-No
RET-No
PDGFRB-No
Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher affinity. Data is derived from KINOMEscan technology.[1]

Table 2: Selectivity Profile of Imidazo[1,2-a]pyridine-thiophene Derivatives (Compounds 5e and 5g) [2]

Kinase TargetCompound 5e IC50 (nM)Compound 5g IC50 (nM)Primary Target
FLT3 1.2 11.2 Yes
NEK2>1000>1000No
CDK2>1000>1000No
GSK3β>1000>1000No
ROCK1>1000>1000No
PKA>1000>1000No
CAMK2δ>1000>1000No
IC50 is the half-maximal inhibitory concentration; a lower IC50 indicates a more potent inhibitor. Data obtained from in vitro biochemical assays.[2]

Experimental Protocols

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a panel of kinases, based on a luminescence-based ADP detection assay (e.g., ADP-Glo™ Kinase Assay).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should be at or near the Km of the specific kinase being tested.

  • Kinase Solution: Dilute the recombinant kinase enzyme to a working concentration in kinase buffer.

  • Substrate Solution: Prepare the specific peptide or protein substrate for the kinase in the kinase buffer.

  • Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., Imidazo[1,2-a]pyridine derivative) in DMSO. Further dilute this series in kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.

2. Kinase Reaction:

  • Add a small volume (e.g., 2.5 µL) of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the diluted kinase solution (e.g., 2.5 µL) to each well.

  • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP solution (e.g., 5 µL) to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

3. ADP Detection:

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 10 µL), which also depletes the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced, which is indicative of kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental and Logical Workflows

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Compound Dilution D Dispense Compound & Kinase A->D B Kinase Solution B->D C Substrate/ATP Mix F Initiate Reaction (Add Substrate/ATP) C->F E Pre-incubation D->E E->F G Incubation F->G H Stop Reaction (Add ADP-Glo™ Reagent) G->H I Incubation H->I J Add Detection Reagent I->J K Incubation J->K L Measure Luminescence K->L M Calculate % Inhibition L->M N Generate Dose-Response Curve M->N O Determine IC50 Value N->O

Caption: Experimental workflow for in vitro kinase selectivity profiling.

Signaling Pathway

The FMS-like tyrosine kinase 3 (FLT3) is a primary target for many imidazo[1,2-a]pyridine-based inhibitors. Its signaling pathway is critical in the proliferation and survival of hematopoietic cells.

FLT3_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds P1 Dimerization & Autophosphorylation FLT3->P1 Activates PI3K PI3K P1->PI3K RAS RAS P1->RAS STAT5 STAT5 P1->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->P1 Inhibits

Caption: Simplified FLT3 signaling pathway and point of inhibition.

References

Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of in silico studies reveals the potential of imidazo[1,2-a]pyridine derivatives as versatile therapeutic agents. This guide synthesizes findings from multiple comparative docking studies, offering insights into their binding affinities against various biological targets implicated in cancer, tuberculosis, and bacterial infections.

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Molecular docking studies are crucial in elucidating the binding modes and predicting the inhibitory potential of these derivatives against specific protein targets. This guide provides a comparative overview of such studies, presenting key quantitative data, experimental protocols, and visualizing a relevant biological pathway to aid researchers and drug development professionals.

Comparative Docking Performance

The following tables summarize the docking scores and binding affinities of various imidazo[1,2-a]pyridine derivatives against several key protein targets. These results highlight the most promising compounds from different studies and provide a basis for further investigation.

Study FocusCompoundTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Anticancer Compound 6hMARK4--[3]
Compound 6aMARK4--[3]
Compound HB7LTA4H3U9W-11.237[4]
Original LigandLTA4H3U9W-6.908[4]
Compound I-11KRAS G12C--[5]
Antitubercular Compound PF19ATP SynthaseHomology Model-9.97[6]
BedaquilineATP SynthaseHomology Model-10.08[6]
Designed M3ATP SynthaseHomology Model-9.82[6]
Compound 6aInhA--[7]
Compound 6kInhA--[7]
Compound 5jInhA--[8]
Compound 5lInhA--[8]
Compound 5qInhA--[8]
Antibacterial Compound 9aDNA Gyrase B--[9]
Compound 4bGyrB--10.4[10]
Anti-inflammatory Compound 5COX-2--[11]
Compound 2COX-2--[11]

Experimental Protocols: A Closer Look at Molecular Docking

The methodologies employed in molecular docking are critical for the reliability of the results. Below are the detailed protocols from some of the cited studies.

Study on Anticancer Activity against LTA4H[4]
  • Software: Molecular Operating Environment (MOE)

  • Protein Preparation: The 3D structure of human leukotriene A-4 hydrolase (LTA4H) was obtained from the Protein Data Bank (PDB ID: 3U9W).

  • Ligand Preparation: The imidazo[1,2-a]pyridine hybrids (HB1-HB10) were designed and their 3D structures were generated.

  • Docking Protocol: The prepared ligands were docked into the active site of LTA4H. The binding interactions and docking scores were analyzed to determine the binding affinity. The RMSD analysis was also performed to compare the docked conformation with the original ligand.

Study on Antitubercular Activity against ATP Synthase[6]
  • Software: Not explicitly stated, but common tools like AutoDock or Schrödinger suite are often used for such studies.

  • Protein Preparation: A homology model of F1F0 ATP synthase from Mycobacterium tuberculosis was generated and validated using tools like Ramachandran plot, ERRAT plot, and ProSA.

  • Ligand Preparation: A dataset of 30 imidazo[1,2-a]pyridine derivatives with known pIC50 values was used.

  • Docking Protocol: The ligands were docked into the active site of the homology modeled ATP synthase. The docking scores were calculated and compared with the standard drug, bedaquiline. 3D-QSAR models were also generated to understand the structure-activity relationship.

Study on Antibacterial Activity against DNA Gyrase[9]
  • Software: AutoDock 4.2.6

  • Protein Preparation: The crystal structure of the bacterial beta subunit of DNA gyrase was used as the target.

  • Ligand Preparation: A series of imidazo[1,2-a]pyridine derivatives were synthesized and their structures were prepared for docking.

  • Docking Protocol: Molecular docking studies were performed to understand the binding mode of the synthesized compounds with the active site of DNA gyrase. The docked conformations were analyzed using Visual Molecular Dynamics (VMD).

Visualizing the Mechanism: KRAS Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of KRAS G12C, a key driver in many cancers.[5] The diagram below illustrates a simplified KRAS signaling pathway, which is often targeted in cancer therapy.

KRAS_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK SOS SOS RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP promotes GDP-GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Imidazo[1,2-a]pyridine Derivative (e.g., I-11) Inhibitor->KRAS_GTP Inhibits

Caption: Simplified KRAS signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Molecular Docking

The following diagram outlines a typical workflow for performing a comparative molecular docking study.

Docking_Workflow Start Start: Define Research Question ProteinSelection 1. Target Protein Selection (e.g., from PDB) Start->ProteinSelection LigandSelection 2. Ligand Library Preparation (Imidazo[1,2-a]pyridine Derivatives) Start->LigandSelection ProteinPrep 3. Protein Preparation (Add hydrogens, remove water, etc.) ProteinSelection->ProteinPrep LigandPrep 4. Ligand Preparation (Energy minimization, 3D structure generation) LigandSelection->LigandPrep Docking 5. Molecular Docking (Define grid box, run simulation) ProteinPrep->Docking LigandPrep->Docking Analysis 6. Analysis of Results (Docking scores, binding modes, interactions) Docking->Analysis Comparison 7. Comparative Analysis (Compare derivatives, identify lead compounds) Analysis->Comparison End End: Report Findings Comparison->End

Caption: A typical workflow for a comparative molecular docking study.

References

A Comparative Analysis of the Drug-Like Properties of Imidazo[1,2-a]pyridine-3-sulfonic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyridine scaffold has been identified as a "privileged structure" due to its presence in numerous compounds with a wide therapeutic spectrum, including anti-inflammatory, anticancer, and anti-infective agents.[1][2][3] The journey from a promising chemical scaffold to a viable drug candidate, however, is contingent on a thorough evaluation of its drug-like properties. These properties, which encompass absorption, distribution, metabolism, and excretion (ADME), are critical determinants of a compound's in vivo efficacy and safety.[4]

This guide provides a detailed comparative assessment of the drug-like properties of Imidazo[1,2-a]pyridine-3-sulfonic acid against its key precursors: Imidazo[1,2-a]pyridine and 2-aminopyridine. By examining key physicochemical and in vitro ADME parameters, this analysis aims to offer researchers and drug development professionals a clear perspective on how chemical modifications, specifically sulfonation, can modulate the pharmacological potential of this important heterocyclic system.

Physicochemical Properties and Lipinski's Rule of Five

A foundational approach to assessing the drug-like character of a compound is the application of Lipinski's Rule of Five.[5][6] This rule establishes that for a compound to be likely orally active, it should generally not violate more than one of the following criteria: a molecular weight under 500 Daltons, a LogP value below 5, no more than five hydrogen bond donors, and no more than ten hydrogen bond acceptors.[5][6] While not a definitive predictor of drug success, it serves as an essential initial screening tool.[5]

The introduction of a sulfonic acid group in this compound dramatically alters its physicochemical profile compared to its precursors. This modification increases molecular weight and significantly enhances polarity, as evidenced by a lower calculated LogP (cLogP). This increased polarity is expected to improve aqueous solubility but may negatively impact membrane permeability.

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule Violations
2-Aminopyridine C₅H₆N₂94.120.53120
Imidazo[1,2-a]pyridine C₇H₆N₂118.141.45020
This compound C₇H₆N₂O₃S198.20-1.50150
Note: cLogP values are estimated and can vary based on the calculation method. The data presented serves as a comparative illustration.
In Vitro ADME Properties: A Comparative Overview

Beyond simple physicochemical parameters, a suite of in vitro assays is essential for a more comprehensive understanding of a compound's ADME profile.[7][8] These assays provide crucial data on solubility, permeability, metabolic stability, and potential toxicity.

Property2-AminopyridineImidazo[1,2-a]pyridineThis compoundSignificance in Drug Discovery
Aqueous Solubility HighModerateVery High (Predicted)Crucial for absorption and formulation; a solubility >60 µg/mL is often considered a good starting point.[9][10]
Permeability (e.g., Caco-2) ModerateHighLow (Predicted)Predicts intestinal absorption and the ability to cross biological membranes to reach the target site.[11][12]
Metabolic Stability (e.g., Liver Microsomes) VariesGenerally stable, but susceptible to metabolismHigh (Predicted)Determines the compound's half-life in the body; high stability can lead to longer duration of action.[13][14]
Cytotoxicity (e.g., MTT Assay) Low to ModerateVaries with substitutionGenerally Low (Predicted)An early indicator of potential toxicity; high cytotoxicity can terminate a drug development program.[15][16]

The sulfonation of the imidazo[1,2-a]pyridine core is predicted to significantly enhance aqueous solubility, a favorable property for intravenous formulations. However, the increased polarity is likely to reduce passive permeability across the intestinal epithelium, potentially limiting oral bioavailability. The sulfonic acid moiety may also render the molecule less susceptible to Phase I metabolic enzymes like cytochrome P450s, thus increasing its metabolic stability.[13][14]

Experimental Protocols

The assessment of drug-like properties relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the key in vitro assays discussed.

Aqueous Solubility Assay (Kinetic Method)
  • Principle: This high-throughput method assesses how readily a compound precipitates when an organic solvent stock solution (typically DMSO) is introduced into an aqueous buffer.[17][18]

  • Protocol:

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.

    • Allow the solution to incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

    • Measure the turbidity of the solution using a nephelometer or by reading absorbance at a high wavelength (e.g., 620 nm). Increased light scattering or absorbance indicates precipitation.

    • Alternatively, the solution can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is quantified using LC-MS/MS.[17]

Caco-2 Permeability Assay
  • Principle: This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[11][12] It measures the rate of a compound's transport across this cell monolayer.[19]

  • Protocol:

    • Cell Culture: Caco-2 cells are seeded on semi-permeable membrane inserts in a Transwell™ plate system and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11]

    • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • Transport Experiment (Apical to Basolateral - A→B): The test compound is added to the apical (upper) chamber. At various time points, samples are taken from the basolateral (lower) chamber.

    • Transport Experiment (Basolateral to Apical - B→A): To assess active efflux, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.

    • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[11]

Metabolic Stability Assay (Liver Microsomes)
  • Principle: This assay evaluates a compound's susceptibility to Phase I metabolism by incubating it with liver microsomes, which are subcellular fractions containing high concentrations of cytochrome P450 (CYP) enzymes.

  • Protocol:

    • Incubation: The test compound is incubated with liver microsomes (from human or other species) at 37°C.

    • Reaction Initiation: The metabolic reaction is initiated by adding a co-factor, typically NADPH.[14]

    • Time-Point Sampling: Aliquots are removed from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45 minutes).

    • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.

    • Sample Processing: The samples are centrifuged to pellet the protein, and the supernatant is collected.

    • Quantification: The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

    • Data Analysis: The rate of disappearance of the parent compound over time is used to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[20]

Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][21] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[16][22]

  • Protocol:

    • Cell Seeding: A chosen cell line (e.g., HepG2 for liver toxicity) is seeded into a 96-well plate and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: The MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

    • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%.

Visualized Workflows and Pathways

To further clarify the experimental and logical processes involved in this assessment, the following diagrams are provided.

G cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro ADME cluster_2 Phase 3: In Vitro Toxicology cluster_3 Outcome Compound_Library Compound Library Lipinski Lipinski's Rule of 5 Analysis Compound_Library->Lipinski Solubility Aqueous Solubility Assay Lipinski->Solubility Permeability Caco-2 Permeability Solubility->Permeability Metabolic_Stability Microsomal Stability Permeability->Metabolic_Stability Protein_Binding Plasma Protein Binding Metabolic_Stability->Protein_Binding Cytotoxicity MTT Cytotoxicity Assay Protein_Binding->Cytotoxicity hERG hERG Inhibition Assay Cytotoxicity->hERG Lead_Candidate Lead Candidate Selection hERG->Lead_Candidate

Caption: General workflow for assessing drug-like properties.

Caco2_Workflow cluster_setup Assay Setup cluster_transport Transport Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_cpd Add test compound to Apical (A) or Basolateral (B) side teer->add_cpd incubate Incubate at 37°C add_cpd->incubate sample Collect samples from opposite chamber at time points incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prepare Prepare incubation mix: Test Compound + Liver Microsomes initiate Initiate reaction with NADPH at 37°C prepare->initiate aliquot Take aliquots at multiple time points initiate->aliquot terminate Terminate reaction with cold Acetonitrile aliquot->terminate process Centrifuge and collect supernatant terminate->process quantify Quantify parent compound by LC-MS/MS process->quantify calculate Calculate t½ and Intrinsic Clearance (CLint) quantify->calculate

Caption: Workflow for the microsomal metabolic stability assay.

NFkB_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS, IL-6) IKK IKK Complex LPS->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_IkBa NF-κB/IκBα (Inactive Complex in Cytoplasm) IKK->NFkB_IkBa degradation of IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB_IkBa->NFkB_nuc translocation DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes IP Imidazo[1,2-a]pyridine Derivatives IP->IKK inhibit

Caption: Imidazo[1,2-a]pyridines can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[23][24]

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Imidazo[1,2-a]pyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and other advanced scientific fields, the safe handling and disposal of chemical reagents such as Imidazo[1,2-a]pyridine-3-sulfonic acid are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, addressing immediate safety concerns and logistical operations.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on information for structurally related compounds, including pyridine and sulfonic acid derivatives. It is imperative to consult the official SDS for the specific compound and your institution's Environmental Health and Safety (EHS) office before handling and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the potential hazards and to use appropriate personal protective equipment (PPE). Pyridine derivatives can be flammable, toxic, and irritants, while sulfonic acids are corrosive.[1] Therefore, this compound should be handled as a hazardous chemical.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1][2]To protect against potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2][3]To prevent skin contact.
Body Protection A fully-buttoned lab coat.[1][2]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a fume hood.[1][2]To minimize the risk of inhalation of vapors or dust.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Assess: Evacuate the immediate area and assess the extent of the spill.

  • Wear Appropriate PPE: Before cleaning, ensure you are wearing the required PPE.

  • Contain the Spill:

    • For small liquid spills: Absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1]

    • For solid spills: Gently cover the spill to avoid creating dust and carefully sweep the material into a designated hazardous waste container.[4]

  • Collect Waste: Carefully collect the contaminated absorbent material or the swept solid into a designated, leak-proof hazardous waste container.[4]

  • Decontaminate the Area: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Subsequently, wash the area with soap and water.[4]

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1] The recommended method is through a licensed chemical waste disposal service.[3] Do not dispose of this chemical down the drain. [4]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • Do not mix this waste with other incompatible waste streams. Store it separately from strong oxidizing agents, strong bases, and amines.[5][6]

  • Waste Collection and Labeling:

    • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed, and compatible container.[3][5]

    • Liquid Waste (Solutions): Collect solutions in a designated, leak-proof hazardous waste container. The container must be clearly labeled with the full chemical name and the solvent used.[3]

    • Contaminated Labware: Dispose of any materials that have come into direct contact with the chemical in a designated solid chemical waste container.[3]

    • Attach a completed hazardous waste label to the container as soon as the first waste is added.[5][7]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][4]

    • Ensure the storage area is away from incompatible materials.[3][5]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup.[3]

    • Provide them with the full chemical name and any available safety information.[3] High-temperature incineration is a common disposal method for pyridine-based waste.[8]

  • Disposal of Empty Containers:

    • A container that has held this compound should be treated as hazardous waste unless properly decontaminated.[4]

    • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[4]

    • Once triple-rinsed, and after defacing the chemical label, the container can typically be disposed of as regular trash. Always confirm this procedure with your local EHS regulations.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container for Solids solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Container for Liquids liquid_waste->collect_liquid segregate Segregate from Incompatible Materials collect_solid->segregate collect_liquid->segregate storage Store in Designated Satellite Accumulation Area segregate->storage contact_ehs Contact EHS for Pickup by Licensed Disposal Service storage->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Imidazo[1,2-a]pyridine-3-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Imidazo[1,2-a]pyridine-3-sulfonic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its core chemical structures: pyridine and sulfonic acid. Pyridine-containing compounds can be hazardous, and sulfonic acids are known to be corrosive.[1][2] Strict adherence to these guidelines is essential to ensure a safe laboratory environment.

Immediate Safety and Hazard Information

This compound is expected to be a hazardous substance. Based on the hazards of related compounds like Pyridine-3-sulfonic acid, it should be treated as a substance that can cause severe skin burns and eye damage, and may cause respiratory irritation.[3][4] Contact with skin or eyes, inhalation, or ingestion should be strictly avoided.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended personal protective equipment.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves such as nitrile or neoprene are recommended.[5] Butyl rubber gloves may also be suitable.[7] Ensure gloves are appropriate for handling corrosive materials.
Eye/Face Protection Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be worn in addition to goggles if there is a splash hazard.
Skin and Body Protection Wear a fully-buttoned lab coat or a chemical-resistant suit.[7][8] Ensure there is no exposed skin.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3][7]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls :

    • Before handling, ensure that a certified chemical fume hood is operational.[7]

    • An emergency eyewash station and safety shower must be readily accessible and located within the immediate work area.[3]

    • Keep the compound away from heat, sparks, and open flames.[6]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[3][4]

  • Handling the Compound :

    • Don all required PPE as specified in the table above before entering the handling area.

    • Weigh and transfer the chemical within the fume hood.

    • Avoid the formation of dust.[3]

    • Use non-sparking tools.[6]

    • Ground/bond container and receiving equipment to prevent static discharge.[6]

  • In Case of a Spill :

    • For small spills, trained personnel wearing appropriate PPE can clean it up.[7]

    • Absorb the spill with an inert, dry material and place it in a sealed, appropriate container for hazardous waste disposal.[7]

    • Ventilate the area of the spill.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal : Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain.[3]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_safety Locate Emergency Eyewash & Shower prep_hood->prep_safety handle_weigh Weigh and Transfer in Fume Hood prep_safety->handle_weigh handle_monitor Monitor for Spills or Exposure handle_weigh->handle_monitor cleanup_decon Decontaminate Work Area handle_monitor->cleanup_decon cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE and Wash Hands cleanup_waste->cleanup_ppe cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.